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  • Product: 5-(Chloromethyl)-1-methyl-1H-imidazole
  • CAS: 89180-90-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-1-methyl-1H-imidazole and its Hydrochloride Salt

Executive Summary 5-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a functionalized imidazole, it serves as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a functionalized imidazole, it serves as a versatile building block and a key intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is primarily derived from the reactive chloromethyl group, which allows for straightforward nucleophilic substitution, enabling the facile introduction of the methyl-imidazole moiety into a target structure.[2]

This technical guide provides a detailed examination of the core physicochemical properties of 5-(Chloromethyl)-1-methyl-1H-imidazole and its commonly used hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind the compound's behavior, provides robust, self-validating experimental protocols for its synthesis and characterization, and outlines critical safety and handling procedures. All quantitative data are summarized for clarity, and key processes are visualized to enhance understanding.

Chemical Identity and Structure

Accurate identification is the foundation of all scientific work. 5-(Chloromethyl)-1-methyl-1H-imidazole is frequently handled and supplied as its hydrochloride salt to improve stability and handling characteristics.[3][4] The properties of the free base and the salt differ, a distinction maintained throughout this guide.

Nomenclature and Identifiers
Attribute5-(Chloromethyl)-1-methyl-1H-imidazole (Free Base)5-(Chloromethyl)-1-methyl-1H-imidazole HCl (Salt)
IUPAC Name 5-(chloromethyl)-1-methyl-1H-imidazole[5]5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
CAS Number 89180-90-5[5][6]90773-41-4[4]
Molecular Formula C₅H₇ClN₂[5][6]C₅H₈Cl₂N₂
Molecular Weight 130.58 g/mol [6][7]167.04 g/mol [4]
InChI Key PECUDCBUFUGTTE-UHFFFAOYSA-N[5]OMXYXOIKYRALRC-UHFFFAOYSA-N[4]
Canonical SMILES CN1C=NC=C1CClCN1C=NC=C1CCl.Cl
Synonyms 1-methyl-5-imidazolylmethyl chloride, 5-(chloromethyl)-1-methylimidazole[7]4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride[3]
Molecular Structure

The structure features a 5-membered aromatic imidazole ring, which is substituted with a methyl group on one nitrogen and a chloromethyl group on a carbon atom.

reagent 5-(Chloromethyl)-1-methyl-1H-imidazole product Substituted Product reagent->product leaving_group Chloride (Cl⁻) reagent->leaving_group Displacement nucleophile Nucleophile (Nu⁻) nucleophile->reagent Sₙ2 Attack G start Start: (1-methyl-1H-imidazol-5-yl)methanol step1 Suspend starting material in an aprotic solvent (e.g., DCM) start->step1 step2 Cool reaction vessel to 0 °C in an ice bath step1->step2 step3 Add thionyl chloride (SOCl₂) dropwise under an inert atmosphere (N₂) step2->step3 step4 Allow reaction to warm to room temperature and stir for 2-4 hours step3->step4 step5 Monitor reaction completion by TLC step4->step5 step6 Cool mixture and collect precipitate by vacuum filtration step5->step6 step7 Wash precipitate with cold diethyl ether step6->step7 end Product: 5-(Chloromethyl)-1-methyl-1H-imidazole HCl step7->end

Caption: Workflow for synthesis from the corresponding alcohol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.1 - 1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Expertise Note: This addition must be slow as the reaction is exothermic and releases HCl and SO₂ gas. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt will form.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Isolation: Cool the reaction mixture back to 0 °C and add an equal volume of cold diethyl ether to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any unreacted thionyl chloride and soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Standard Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to ~20 °C below the approximate range, then reducing the heating rate to 1-2 °C/min.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (e.g., darkening).

Standard Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness Note: Achieving equilibrium is crucial for an accurate measurement.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care.

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2[8] Causes skin irritation.
Eye Damage/Irritation Category 2[8] Causes serious eye irritation.
Target Organ Toxicity STOT SE 3[8] May cause respiratory irritation.
Recommended Handling Procedures & PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. E[3][9]nsure eyewash stations and safety showers are readily accessible. *[9] Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [3] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [3] * Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter. *[3] Handling Practices: Avoid contact with skin, eyes, and clothing. A[3]void the formation of dust and aerosols. W[3]ash hands thoroughly after handling.

[8]#### 6.3 First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. I[3][6]f you feel unwell, get medical help. *[3] If on Skin: Take off contaminated clothing immediately. W[6]ash with plenty of soap and water. I[3][6]f skin irritation occurs, get medical advice. *[3] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. C[8]onsult a doctor. *[3] If Swallowed: Rinse mouth with water. Do not induce vomiting. C[3]all a poison control center or doctor immediately.

[3]### 7.0 References

  • 5-(Chloromethyl)-1-methyl-1H-imidazole. (n.d.). PubChem. [Link]

  • 5-chloro-1-methyl-1H-imidazole. (n.d.). PubChem. [Link]

  • Imidazole SAFETY DATA SHEET. (2018). Acros Organics. [Link]

  • 5-Methylimidazole | Solubility of Things. (n.d.). solubilityofthings.com. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). PMC - NIH. [Link]

  • 5-chloro-2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride. (n.d.). PubChemLite. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. (n.d.). NIST WebBook. [Link]

  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. (n.d.). PrepChem.com. [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (n.d.). PubChem. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). MDPI. [Link]

  • 1-Methylimidazole. (n.d.). Wikipedia. [Link]

  • 2-(chloromethyl)-1H-imidazole. (n.d.). PubChem. [Link]

  • (1-methyl-1H-imidazol-5-yl)methanol. (n.d.). PubChem. [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022). Australian Government Department of Health. [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. [Link]

Sources

Exploratory

synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the , a pivotal intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a self-validating protocol grounded in established literature.

Introduction: Strategic Importance of a Versatile Imidazole Intermediate

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Functionalized imidazoles are therefore critical building blocks for drug discovery. 5-(Chloromethyl)-1-methyl-1H-imidazole, in its hydrochloride salt form for enhanced stability and handling, is a particularly valuable reagent.[2][3][4] The reactive chloromethyl group serves as an electrophilic handle for introducing the 1-methyl-imidazole moiety into larger molecules, a common strategy in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][5][6]

This guide presents a robust and reproducible two-stage synthetic pathway, beginning with the preparation of a key alcohol intermediate, (1-methyl-1H-imidazol-5-yl)methanol, followed by its chlorination to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations:

  • Formation of the Alcohol Precursor: The synthesis of (1-methyl-1H-imidazol-5-yl)methanol from a suitable carbonyl-containing precursor. This guide will focus on the efficient reduction of an ester, ethyl 1-methylimidazole-5-carboxylate, using a powerful reducing agent.

  • Chlorination and Salt Formation: The conversion of the synthesized alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂), which concurrently facilitates the formation of the final hydrochloride salt.

Synthetic_Overview Start Ethyl 1-Methylimidazole-5-carboxylate Intermediate (1-methyl-1H-imidazol-5-yl)methanol Start->Intermediate   Reduction (LiAlH₄)    Final 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Intermediate->Final   Chlorination (SOCl₂)   

Caption: High-level two-step synthesis pathway.

Part 1: Synthesis of the Precursor, (1-methyl-1H-imidazol-5-yl)methanol

The initial stage focuses on creating the necessary alcohol intermediate. The choice of a reduction pathway from an ester is predicated on the high yields and straightforward reaction conditions often associated with hydride-based reductions.

Principle and Rationale

Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing esters to primary alcohols. Its efficacy stems from the delivery of hydride ions (H⁻) to the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, ultimately cleaving the ester's C-O bond to furnish the alcohol upon acidic or aqueous workup. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents like water.[7]

Detailed Experimental Protocol: Reduction of Ethyl 1-Methylimidazole-5-carboxylate

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Grade
Ethyl 1-Methylimidazole-5-carboxylate154.17≥98%
Lithium aluminum hydride (LiAlH₄)37.95Reagent Grade
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)322.20ACS Grade
Diethyl Ether74.12Anhydrous

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Suspension: 2.5 g (66.0 mmol) of lithium aluminum hydride is carefully added to the flask, followed by 200 mL of anhydrous THF to create a slurry.

  • Substrate Addition: A solution of 6.2 g (40.2 mmol) of ethyl 1-methylimidazole-5-carboxylate in 50 mL of anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 30 minutes. The flask should be cooled in an ice bath to maintain the temperature at approximately 0-5 °C during the addition to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Work-up and Quenching: The reaction is carefully quenched by the slow, portion-wise addition of solid sodium sulfate decahydrate until gas evolution ceases. This method is chosen for its safety and ease of handling compared to adding water directly to the excess LiAlH₄.[7] The resulting slurry is stirred vigorously for 1 hour.

  • Isolation: The solids are removed by filtration through a pad of Celite®. The filter cake is washed with additional THF. The combined filtrates are concentrated under reduced pressure to yield (1-methyl-1H-imidazol-5-yl)methanol as a white solid.

Expected Yield: Approximately 73-80%.[7]

Part 2: Chlorination of (1-methyl-1H-imidazol-5-yl)methanol

This final stage converts the primary alcohol into the target chloromethyl compound and its stable hydrochloride salt.

Principle and Rationale

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons.[8] It readily converts primary alcohols to alkyl chlorides with high yields.[9] A significant advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[8] The HCl generated in situ protonates the basic nitrogen of the imidazole ring, directly forming the desired hydrochloride salt.

Mechanism of Chlorination

The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. The subsequent step can occur via two primary pathways, SN2 or SNi (internal nucleophilic substitution), depending on the reaction conditions. In the absence of a base like pyridine, the reaction often favors the SNi pathway. However, the presence of a chloride ion can also lead to an SN2 displacement.[8][10]

  • Activation of Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. A proton transfer and loss of a chloride ion result in the formation of a protonated alkyl chlorosulfite intermediate.

  • Nucleophilic Attack: A chloride ion (released in the first step) then attacks the carbon bearing the chlorosulfite group in an SN2 fashion. This step is facilitated because the chlorosulfite is an excellent leaving group.[8]

  • Product Formation: The C-O bond is cleaved, and the unstable leaving group decomposes into sulfur dioxide and another chloride ion, driving the reaction to completion.

Chlorination_Mechanism cluster_0 Step 1: Formation of Alkyl Chlorosulfite cluster_1 Step 2: SN2 Displacement ROH R-CH₂-OH SOCl2 S(=O)Cl₂ ROH->SOCl2 Nucleophilic attack Intermediate1 R-CH₂-O(H⁺)-S(=O)Cl₂ Intermediate2 R-CH₂-O-S(=O)Cl + HCl Intermediate1->Intermediate2 Deprotonation Chloride Cl⁻ Intermediate2->Chloride HCl provides Cl⁻ for Step 2 Intermediate2_c R-CH₂-O-S(=O)Cl Chloride->Intermediate2_c Backside attack Transition [Cl---CH₂(R)---O-S(=O)Cl]‡ Product R-CH₂-Cl + SO₂ + Cl⁻ Transition->Product Inversion of configuration

Caption: SN2 mechanism for the chlorination of an alcohol with SOCl₂.

Detailed Experimental Protocol: Chlorination

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Grade
(1-methyl-1H-imidazol-5-yl)methanol112.13As synthesized
Thionyl chloride (SOCl₂)118.97Reagent Grade, ≥99%
Diethyl Ether74.12Anhydrous

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. The reaction must be performed in a well-ventilated chemical fume hood.

  • Reagent Charging: Add 50 mL of thionyl chloride to the flask and cool the stirred liquid in an ice bath to 0-5 °C.

  • Substrate Addition: 11.2 g (0.1 mol) of (1-methyl-1H-imidazol-5-yl)methanol is added portion-wise to the cold thionyl chloride over a period of 30 minutes.[9] The addition is highly exothermic and must be controlled to maintain the temperature between 10° and 20° C. A colorless precipitate of the hydrochloride salt will form.[9]

  • Reaction Completion: Once the addition is complete, the ice bath is removed, and the reaction mixture is slowly warmed to 55 °C. This temperature is maintained for 30-60 minutes to ensure the reaction goes to completion.[9]

  • Product Isolation: The mixture is cooled to 10 °C, and 100 mL of anhydrous diethyl ether is added to ensure complete precipitation of the product.[9]

  • Purification: The colorless precipitate is collected by vacuum filtration. The solid is washed thoroughly with several portions of anhydrous diethyl ether to remove any residual thionyl chloride. The product is then dried under vacuum.

Data Summary and Characterization
ParameterValue
Product Name5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
Molecular FormulaC₅H₈Cl₂N₂
Molecular Weight167.04 g/mol [4]
AppearanceColorless to off-white solid[3][9]
Expected Yield~90%[9]
Purity≥95%

The final product can be characterized by standard analytical techniques. The ¹H NMR spectrum should show characteristic peaks for the methyl group, the methylene protons, and the imidazole ring protons. The melting point can also be used as an indicator of purity.

Critical Safety Considerations

Thionyl Chloride (SOCl₂):

  • Extreme Corrosivity: Thionyl chloride is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11][12]

  • Violent Reaction with Water: It reacts violently with water, releasing toxic gases (SO₂ and HCl). All glassware must be scrupulously dry, and the reaction must be protected from atmospheric moisture.[13]

  • Toxicity: Inhalation of vapors can be fatal. All manipulations must be conducted within a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • Chemical splash goggles and a face shield.[12]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).

    • A flame-resistant lab coat.

  • Spill & Waste: Spills should be neutralized with an inert absorbent material like sand or sodium bicarbonate.[11] Unused thionyl chloride must be quenched carefully (e.g., by slow addition to a large volume of a stirred, cold solution of sodium bicarbonate) before disposal according to institutional guidelines.

Overall Experimental Workflow

The following diagram provides a comprehensive visual summary of the entire synthetic process.

Full_Workflow cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: Chlorination S1_start Flame-dry glassware under N₂ S1_reagents Suspend LiAlH₄ in anhydrous THF S1_start->S1_reagents S1_add Dropwise add ester solution at 0-5 °C S1_reagents->S1_add S1_react Stir at room temp for 16h S1_add->S1_react S1_quench Carefully quench with Na₂SO₄·10H₂O S1_react->S1_quench S1_filter Filter through Celite® S1_quench->S1_filter S1_concentrate Concentrate filtrate under reduced pressure S1_filter->S1_concentrate S1_product (1-methyl-1H-imidazol-5-yl)methanol S1_concentrate->S1_product S2_add Portion-wise add alcohol precursor at 10-20 °C S1_product->S2_add Use as starting material S2_start Set up apparatus in fume hood S2_reagents Cool SOCl₂ in ice bath S2_start->S2_reagents S2_reagents->S2_add S2_react Warm to 55 °C for 30-60 min S2_add->S2_react S2_precip Cool and add anhydrous ether S2_react->S2_precip S2_filter Collect precipitate by vacuum filtration S2_precip->S2_filter S2_wash Wash solid with anhydrous ether S2_filter->S2_wash S2_dry Dry under vacuum S2_wash->S2_dry S2_product Final Product: 5-(Chloromethyl)-1-methyl-1H-imidazole HCl S2_dry->S2_product

Caption: Detailed step-by-step workflow for the complete synthesis.

Conclusion

This guide outlines a reliable and well-documented synthetic route to 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. By understanding the rationale behind each step—from the choice of reducing and chlorinating agents to the specific reaction conditions and safety protocols—researchers can confidently and safely produce this valuable chemical intermediate. The provided protocols, grounded in established chemical principles and literature, offer a solid foundation for laboratory-scale synthesis and further process development.

References

  • CN101948435A - Preparation method of 5-chloro-1-methyl-4-nitro iminazole.
  • 5-(Chloromethyl)-1-methyl-1H-imidazole. PubChem, National Center for Biotechnology Information. [Link]

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Hazard Summary: Thionyl Chloride. New Jersey Department of Health. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol (2). ResearchGate. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-imidazole (CAS Number: 89180-90-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 5-(chloromethyl)-1-methyl-1H-imidazole, a key he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(chloromethyl)-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its chemical and physical properties, synthesis and reactivity, hazard profile, and its emerging role as a crucial intermediate in the synthesis of bioactive molecules.

Chemical Identity and Properties

5-(Chloromethyl)-1-methyl-1H-imidazole is a substituted imidazole with the chemical formula C₅H₇ClN₂ and a molecular weight of approximately 130.58 g/mol .[1] The presence of a reactive chloromethyl group at the 5-position of the 1-methylimidazole ring makes it a versatile intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of 5-(Chloromethyl)-1-methyl-1H-imidazole

PropertyValueSource
CAS Number 89180-90-5[1]
Molecular Formula C₅H₇ClN₂[1]
Molecular Weight 130.58 g/mol [1]
IUPAC Name 5-(chloromethyl)-1-methyl-1H-imidazole[3]
Boiling Point (Predicted) 284.67 °C at 760 mmHg[1]
Density (Predicted) 1.208 g/cm³[1]
Flash Point (Predicted) 125.96 °C[1]

Synthesis and Reactivity

The synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can be achieved through the chlorination of its corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol. A common and effective method involves the use of thionyl chloride (SOCl₂).[1]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Methanol (1-methyl-1H-imidazol-5-yl)methanol Reaction Chlorination Methanol->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Product 5-(chloromethyl)-1-methyl-1H-imidazole Hydrochloride Reaction->Product

Caption: Synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole HCl.

Experimental Protocol: Synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

This protocol is adapted from a documented synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1-methyl-1H-imidazol-5-yl)methanol (0.150 g, 1.34 mmol) in thionyl chloride (5 mL).

  • Reaction: Heat the solution to reflux and maintain for 3 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Purification: Dissolve the residue in a minimal amount of ethanol. Add ether to precipitate a white solid.

  • Isolation: Collect the solid by filtration to yield 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The reported yield for this reaction is 83%.[1]

Characterization Data

The synthesized 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can be characterized using nuclear magnetic resonance (NMR) spectroscopy.[1]

  • ¹H NMR (DMSO-d₆): δ 9.15 (s, 1H), 7.75 (d, J = 1.2 Hz, 1H), 4.99 (s, 2H), 3.84 (s, 3H).[1]

The key feature of 5-(chloromethyl)-1-methyl-1H-imidazole is the reactivity of the chloromethyl group. This group is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity is the foundation of its utility as a building block in the synthesis of more complex molecules.[2] For instance, it can react with amines, thiols, and other nucleophiles to form a diverse array of derivatives.

Hazards and Safety

The available safety data for 5-(chloromethyl)-1-methyl-1H-imidazole is primarily for its hydrochloride salt. It is classified as a hazardous substance, and appropriate safety precautions must be taken during handling.

Table 2: Hazard Identification for 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

HazardDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Handling and Storage
  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[5]

Toxicological Profile

Applications in Research and Drug Development

The primary application of 5-(chloromethyl)-1-methyl-1H-imidazole is as a key intermediate in the synthesis of pharmaceutical compounds.[8][9][10] The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[11]

Role as a Pharmaceutical Intermediate

The reactive chloromethyl group of 5-(chloromethyl)-1-methyl-1H-imidazole allows for its incorporation into larger molecules, acting as a linker or introducing the 1-methylimidazol-5-yl)methyl moiety. This structural motif is of interest in the design of novel therapeutic agents.

While specific blockbuster drugs derived from this exact intermediate are not prominently documented in the public domain, its presence in the patent literature suggests its use in the discovery and development of new chemical entities.[12][13][14]

Potential Therapeutic Areas

Derivatives of imidazoles are being actively investigated for various therapeutic applications:

  • Anticancer Agents: Numerous imidazole-containing compounds have demonstrated significant in vitro and in vivo antitumor activity.[15][16]

  • Antimicrobial Agents: The imidazole core is a well-established pharmacophore in antifungal and antibacterial drugs.[17]

  • Antiviral Agents: Imidazole derivatives have shown promise as potential antiviral agents, including against HIV.[11]

The versatility of 5-(chloromethyl)-1-methyl-1H-imidazole makes it a valuable tool for medicinal chemists exploring these and other therapeutic areas.

Workflow for Derivative Synthesis and Screening

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 5-(Chloromethyl)-1-methyl-1H-imidazole Reaction Reaction with Nucleophiles (Nu-H) Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Screening Biological Screening (e.g., cytotoxicity, enzyme assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow utilizing 5-(chloromethyl)-1-methyl-1H-imidazole.

Analytical Methods

The purity and identity of 5-(chloromethyl)-1-methyl-1H-imidazole and its derivatives can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of imidazole derivatives.[18] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[19] For mass spectrometry (MS) compatible methods, volatile buffers such as formic acid or ammonium formate are preferred.[18]

Conclusion

5-(Chloromethyl)-1-methyl-1H-imidazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reactive chloromethyl group provides a convenient handle for the synthesis of a wide array of derivatives. While a comprehensive experimental characterization of its physical and toxicological properties is still emerging, its role as a key pharmaceutical intermediate is evident from the scientific and patent literature. As the search for novel therapeutics continues, the utility of 5-(chloromethyl)-1-methyl-1H-imidazole in the generation of diverse chemical libraries for biological screening is likely to expand.

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Exploratory

The Expanding Therapeutic Landscape of Methyl-Imidazole Derivatives: A Technical Guide for Drug Discovery

Abstract The methyl-imidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with broad clinical applications. This technical guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methyl-imidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with broad clinical applications. This technical guide provides an in-depth exploration of the burgeoning potential of methyl-imidazole derivatives in modern medicine. We delve into the core physicochemical properties of the methyl-imidazole nucleus that render it a versatile pharmacophore and examine its application in the development of novel anticancer, antifungal, and antimicrobial agents. This guide offers a detailed synthesis of current knowledge, focusing on mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for the evaluation of these compounds. Detailed protocols, quantitative data summaries, and visual representations of signaling pathways are provided to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance the discovery and development of next-generation methyl-imidazole-based therapeutics.

Introduction: The Methyl-Imidazole Core - A Foundation for Diverse Bioactivity

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. The addition of a methyl group to this core structure, creating methyl-imidazole, subtly yet significantly modulates its electronic and steric properties, enhancing its potential as a pharmacophore.[1] This modification can improve metabolic stability, fine-tune receptor binding affinity, and influence pharmacokinetic profiles.[2] The inherent properties of the methyl-imidazole nucleus, such as its ability to participate in hydrogen bonding, coordinate with metal ions in metalloenzymes, and engage in π-π stacking interactions, make it an ideal scaffold for designing targeted therapies.[2] This guide will explore the multifaceted applications of methyl-imidazole derivatives, with a particular focus on their roles in oncology, infectious diseases, and beyond.

Anticancer Applications: Targeting Key Pathways in Malignancy

Methyl-imidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex signaling networks driving tumor growth and proliferation.[3] Many of these compounds have been developed to overcome the limitations of existing chemotherapies, offering improved specificity and reduced toxicity.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of methyl-imidazole derivatives is often attributed to their ability to inhibit key enzymes and disrupt critical cellular processes.[3]

  • Kinase Inhibition: A significant number of methyl-imidazole derivatives function as potent kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Methyl-imidazole-based compounds have been designed to target various kinases, including:

    • Tyrosine Kinases: By inhibiting tyrosine kinases, these derivatives can block signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[5]

    • Serine/Threonine Kinases: Inhibition of serine/threonine kinases, such as those in the RAF kinase family, has shown promise in treating melanomas and other cancers.[3] For instance, imidazole derivative 20c has been identified as a potent RAF inhibitor with superior anticancer activity compared to sorafenib in A549 and DLD-1 cell lines.[3]

  • Tubulin Polymerization Inhibition: Several methyl-imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5] This leads to cell cycle arrest and apoptosis. The compound BZML (13) , a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, has demonstrated potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and inducing DNA damage.[5]

  • DNA Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Certain methyl-imidazole derivatives act as DNA topoisomerase II inhibitors, leading to DNA strand breaks and subsequent cell death.[3] Acridine-based imidazoles, for example, can intercalate into DNA, leading to cell cycle arrest and apoptosis.[3]

Featured Anticancer Methyl-Imidazole Derivatives

The versatility of the methyl-imidazole scaffold has led to the development of numerous potent anticancer compounds.

Compound IDTarget/MechanismCancer Cell Line(s)IC50/GI50Reference
Kim-161 (5a) Kinase InhibitionT24 (Urothelial Carcinoma)56.11 µM[6]
Kim-111 (5b) Kinase InhibitionT24 (Urothelial Carcinoma)67.29 µM[6]
BZML (13) Tubulin Polymerization Inhibition, DNA DamageSW480, HCT116, Caco-227.42 nM, 23.12 nM, 33.14 nM[5]
SKLB0533 (23) Tubulin Polymerization InhibitionHepG2, HCT116, A5490.08 µM, 0.06 µM, 0.10 µM[5]
Compound 22 Tubulin Polymerization InhibitionPorcine Brain Tubulin1.52 µM[5]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methyl-imidazole derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Mechanism: Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway targeted by a methyl-imidazole kinase inhibitor.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Domain Kinase Domain Receptor Tyrosine Kinase->Kinase Domain Activates Methyl-Imidazole Inhibitor Methyl-Imidazole Inhibitor Methyl-Imidazole Inhibitor->Kinase Domain Inhibits Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Metastasis Metastasis Downstream Signaling->Metastasis

Caption: Inhibition of a receptor tyrosine kinase by a methyl-imidazole derivative.

Antifungal Applications: Combating a Growing Global Health Threat

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Methyl-imidazole derivatives have a long-standing history in the treatment of fungal diseases, with compounds like clotrimazole being widely used.[7]

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

The primary mechanism of action for most antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] By inhibiting its synthesis, methyl-imidazole derivatives disrupt the integrity and fluidity of the fungal cell membrane, leading to cell growth arrest and death.[8]

Structure-Activity Relationship (SAR) Insights

The antifungal activity of imidazole derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • N-1 Substitution: The nature of the substituent at the N-1 position of the imidazole ring is crucial for activity. Bulky, lipophilic groups are often favored for potent antifungal activity.[9]

  • Aromatic Rings: The presence of one or more aromatic rings, often with halogen substitutions, is a common feature of effective antifungal imidazoles.[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the methyl-imidazole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.

Visualizing the Workflow: Antifungal Drug Discovery Pipeline

The following diagram outlines a typical workflow for the discovery and evaluation of new antifungal methyl-imidazole derivatives.

Antifungal_Workflow Library Synthesis Library Synthesis Primary Screening Primary Screening Library Synthesis->Primary Screening Methyl-Imidazole Derivatives Hit Identification Hit Identification Primary Screening->Hit Identification Broth Microdilution Lead Optimization Lead Optimization Hit Identification->Lead Optimization Potent Compounds In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies SAR Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Animal Models

Caption: A streamlined workflow for antifungal methyl-imidazole drug discovery.

Antimicrobial Applications: A Renewed Hope Against Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Nitroimidazoles, a subclass of imidazole derivatives, have long been used as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[10]

Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of nitroimidazoles is dependent on the reduction of the nitro group within the microbial cell.[10] This reduction process generates reactive cytotoxic intermediates that damage bacterial DNA and other macromolecules, leading to cell death.[11] The selective toxicity of these compounds towards anaerobic organisms is due to the presence of specific enzymes in these microbes that can efficiently reduce the nitro group.[10]

Structure-Activity Relationship of Nitroimidazoles

The position of the nitro group on the imidazole ring significantly influences the antimicrobial activity. 5-nitroimidazoles have generally demonstrated the most potent and broad-spectrum activity.[12] Modifications to the side chain at the N-1 position can also modulate the activity and pharmacokinetic properties of these compounds.[12]

Synthesis of Methyl-Imidazole Derivatives: Building the Scaffolds of a Cure

The synthesis of methyl-imidazole derivatives can be achieved through various established methods in organic chemistry.

Debus-Radziszewski Imidazole Synthesis

A common and versatile method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., acetaldehyde for 2-methylimidazole), and ammonia.[13][14]

Generalized Reaction Scheme:

Example: Synthesis of 2-Methylimidazole

A mixture of glyoxal, acetaldehyde, and an aqueous solution of ammonia is reacted at a controlled temperature to yield 2-methylimidazole.[13][14]

Synthesis of Clotrimazole: A Case Study

Clotrimazole, a widely used antifungal agent, is synthesized by reacting 2-chlorotriphenylmethyl chloride with imidazole in the presence of a base like triethylamine in a suitable solvent such as acetone.[15][16][17]

Step-by-Step Synthesis of Clotrimazole:

  • Preparation of the reaction mixture: Dissolve imidazole in acetone.

  • Addition of base: Add triethylamine to the imidazole solution and stir.

  • Addition of the electrophile: Add o-chlorophenyl diphenyl chloromethane to the reaction mixture.

  • Reaction: Heat the mixture at reflux for several hours.

  • Work-up and purification: After cooling, the product is filtered, washed, and can be further purified by crystallization.[17]

Clinical Perspectives and Future Directions

While numerous methyl-imidazole derivatives have shown significant promise in preclinical studies, their translation to the clinic remains an ongoing endeavor. One such example is PX-12 , a thioredoxin-1 inhibitor that has undergone Phase I and II clinical trials for the treatment of advanced solid tumors, including gastrointestinal and pancreatic cancers.[18][19][20][21] Although the clinical development of PX-12 as an intravenous infusion was deemed not feasible, it highlights the continued interest in targeting the thioredoxin pathway in cancer.[18]

The future of methyl-imidazole derivatives in medicine lies in the rational design of more selective and potent compounds. A deeper understanding of their structure-activity relationships, coupled with advanced computational modeling, will be instrumental in developing next-generation therapeutics with improved efficacy and safety profiles.[2][4][22] The exploration of novel drug delivery systems and combination therapies will also be crucial in maximizing the therapeutic potential of this versatile class of compounds.

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Foundational

Spectroscopic Characterization of 5-(Chloromethyl)-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-(Chloromethyl)-1-methyl-1H-imidazole, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-(Chloromethyl)-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes theoretical predictions based on fundamental spectroscopic principles and comparative data from structurally related imidazole derivatives. It is designed to serve as a practical resource for the identification, characterization, and quality control of 5-(Chloromethyl)-1-methyl-1H-imidazole in a research and development setting. The guide covers the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Introduction

5-(Chloromethyl)-1-methyl-1H-imidazole is a functionalized imidazole derivative of significant interest in the synthesis of pharmaceutical compounds.[1] The imidazole scaffold is a common motif in many bioactive molecules and approved drugs. The presence of a reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution, making it a versatile intermediate for elaborating more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations and biological assays. This guide provides a comprehensive analysis of the expected spectroscopic signatures of 5-(Chloromethyl)-1-methyl-1H-imidazole.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 5-(Chloromethyl)-1-methyl-1H-imidazole is foundational to understanding its spectroscopic properties. The key structural features include a five-membered aromatic imidazole ring, a methyl group attached to one of the nitrogen atoms (N-1), and a chloromethyl group at the C-5 position.

Figure 1: Molecular Structure of 5-(Chloromethyl)-1-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-(Chloromethyl)-1-methyl-1H-imidazole, both ¹H and ¹³C NMR will provide distinct and informative signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 7.5Singlet1HH-2 (imidazole ring)
2~ 7.0Singlet1HH-4 (imidazole ring)
3~ 4.6Singlet2H-CH₂Cl
4~ 3.7Singlet3HN-CH₃

Rationale for Predicted Chemical Shifts:

  • H-2 and H-4: The protons on the imidazole ring are in an aromatic environment and are expected to resonate downfield. The H-2 proton, situated between two nitrogen atoms, is typically the most deshielded. The H-4 proton will be slightly upfield compared to H-2.

  • -CH₂Cl: The methylene protons are adjacent to an electronegative chlorine atom and the imidazole ring, leading to a significant downfield shift.

  • N-CH₃: The methyl protons attached to the nitrogen atom will be the most upfield signal, shifted downfield relative to an alkane due to the proximity of the aromatic ring and the nitrogen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show five signals, corresponding to the five carbon atoms in the molecule.

Signal Chemical Shift (δ, ppm) Assignment
1~ 138C-2 (imidazole ring)
2~ 129C-4 (imidazole ring)
3~ 125C-5 (imidazole ring)
4~ 40-CH₂Cl
5~ 33N-CH₃

Rationale for Predicted Chemical Shifts:

  • Imidazole Ring Carbons (C-2, C-4, C-5): These carbons are part of an aromatic system and will resonate in the typical aromatic region. C-2, being between two nitrogens, is expected to be the most downfield.

  • -CH₂Cl: The carbon of the chloromethyl group is attached to an electronegative chlorine atom, causing a downfield shift.

  • N-CH₃: The methyl carbon attached to the nitrogen is expected to be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Use a 400 MHz or higher field NMR spectrometer. lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve optimal resolution. lock->shim h1 Acquire ¹H NMR spectrum with appropriate number of scans. c13 Acquire ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence). h1->c13 ft Apply Fourier transform to the raw data. phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the peaks in the ¹H spectrum. baseline->integrate reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). integrate->reference cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-(Chloromethyl)-1-methyl-1H-imidazole is expected to show characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic -CH₃, -CH₂)
~ 1600 - 1450Medium to StrongC=C and C=N stretching (imidazole ring)
~ 1400 - 1300MediumC-H bending (aliphatic)
~ 800 - 700StrongC-Cl stretching

Rationale for Predicted Absorptions:

  • The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic methyl and chloromethyl groups will appear in their characteristic regions.

  • The stretching vibrations of the C=C and C=N bonds within the imidazole ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • A strong absorption band is expected for the C-Cl stretching vibration, which is a key feature for confirming the presence of the chloromethyl group.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular formula is C₅H₇ClN₂. The nominal molecular weight is 130 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:

    • m/z 130: Corresponding to the ³⁵Cl isotope (100% relative abundance).

    • m/z 132: Corresponding to the ³⁷Cl isotope (~32% relative abundance).

  • Major Fragment Ions:

m/z Proposed Fragment
95[M - Cl]⁺
81[M - CH₂Cl]⁺
54[C₃H₄N]⁺
Proposed Fragmentation Pathway

G M [C₅H₇ClN₂]⁺˙ m/z = 130/132 M_minus_Cl [C₅H₇N₂]⁺ m/z = 95 M->M_minus_Cl - Cl• M_minus_CH2Cl [C₄H₅N₂]⁺ m/z = 81 M->M_minus_CH2Cl - •CH₂Cl Fragment_54 [C₃H₄N]⁺ m/z = 54 M_minus_CH2Cl->Fragment_54 - HCN

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, while theoretical, provides a robust framework for the characterization of 5-(Chloromethyl)-1-methyl-1H-imidazole. By understanding the expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently identify this important synthetic intermediate and assess its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Vasudev Drug Intermedi
  • PubChem. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105. [Link]

  • PubChem. 5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695. [Link]

  • NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • NIH. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

  • SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum. [Link]

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Exploratory

solubility and stability of 5-(Chloromethyl)-1-methyl-1H-imidazole

An In-depth Technical Guide to the Solubility and Stability of 5-(Chloromethyl)-1-methyl-1H-imidazole Abstract 5-(Chloromethyl)-1-methyl-1H-imidazole is a pivotal intermediate in contemporary synthetic chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 5-(Chloromethyl)-1-methyl-1H-imidazole

Abstract

5-(Chloromethyl)-1-methyl-1H-imidazole is a pivotal intermediate in contemporary synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its utility is largely dictated by its physicochemical properties, among which solubility and stability are paramount for process development, formulation design, and ensuring the safety and efficacy of final products. This guide provides a comprehensive technical overview of the solubility and intrinsic stability of 5-(Chloromethyl)-1-methyl-1H-imidazole. We will explore the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions. Furthermore, this document outlines robust, field-proven experimental protocols for quantitatively assessing these critical parameters, grounded in regulatory expectations and scientific first principles.

Introduction: The Role of Physicochemical Profiling in Drug Development

In the trajectory of drug development, the journey from a promising chemical entity to a viable drug product is paved with rigorous scientific investigation. 5-(Chloromethyl)-1-methyl-1H-imidazole, with its reactive chloromethyl group and substituted imidazole core, represents a class of building blocks essential for creating complex molecular architectures.[1][2] However, the very features that make it a valuable synthetic precursor also present potential liabilities in terms of stability. The imidazole ring, while generally aromatic, is susceptible to specific degradation pathways, and the benzylic-like chloride is inherently reactive.[3][4]

A comprehensive understanding of this molecule's solubility and stability is not merely an academic exercise; it is a regulatory and practical necessity.[5] This knowledge informs critical decisions at every stage:

  • Process Chemistry: Selection of appropriate solvents for synthesis and purification.

  • Formulation Development: Designing stable dosage forms with optimal bioavailability.

  • Analytical Method Development: Creating stability-indicating methods capable of separating the parent molecule from any potential degradants.[3]

  • Storage and Handling: Defining appropriate conditions to ensure the long-term integrity of the substance.[5]

This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to thoroughly characterize 5-(Chloromethyl)-1-methyl-1H-imidazole.

Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is the logical starting point for any in-depth analysis.

PropertyValueSource
Molecular Formula C₅H₇ClN₂[6]
Molecular Weight 130.57 g/mol [6]
CAS Number 89180-90-5[6][7][8]
Appearance Solid (often available as a hydrochloride salt)
Boiling Point 284.7 °C at 760 mmHg (Predicted)[8]
Density 1.21 g/cm³ (Predicted)[8]

Part 1: Solubility Profile Assessment

Solubility dictates how a compound can be handled, purified, and formulated. For an intermediate like 5-(Chloromethyl)-1-methyl-1H-imidazole, understanding its solubility in a range of common organic solvents is crucial for its application in synthesis.

Theoretical Considerations

The structure of 5-(Chloromethyl)-1-methyl-1H-imidazole suggests a nuanced solubility profile. The imidazole ring, with its two nitrogen atoms, imparts polarity and the potential for hydrogen bonding, favoring solubility in polar solvents.[9] This is a characteristic shared by many imidazole-based compounds.[9] Conversely, the molecule's overall small size and the presence of the methyl and chloromethyl groups contribute some nonpolar character. Based on these features and data from related imidazole compounds, we can predict the following:

  • High Solubility: In polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate to Low Solubility: In solvents of intermediate polarity (e.g., Acetone, Acetonitrile, Chloroform).

  • Poor Solubility: In nonpolar solvents (e.g., Toluene, Hexanes).

It is critical to note that this compound is often supplied as a hydrochloride salt.[10] Salts of organic molecules typically exhibit significantly higher solubility in polar solvents, especially water, compared to their free-base counterparts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

Objective: To determine the saturation solubility of 5-(Chloromethyl)-1-methyl-1H-imidazole in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-imidazole (or its HCl salt)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Toluene)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE or PVDF)

  • Validated analytical system for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a single solvent. The key here is "excess"—a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but 48 or 72 hours may be necessary to ensure equilibrium. The causality here is that sufficient time and constant agitation are required to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination with solid particles, which would artificially inflate the measured concentration, immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated, stability-indicating HPLC-UV method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation: Expected Solubility

The results of the solubility study should be summarized in a clear, comparative format.

SolventTypeExpected SolubilityExperimental Value (mg/mL)
WaterPolar ProticHigh (for HCl salt)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonitrilePolar AproticModerate
AcetonePolar AproticModerate to Low
DichloromethaneNonpolarLow
TolueneNonpolarPoor
HexaneNonpolarPoor
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 25°C) for 24-48h A->B C Settle for >2h B->C D Filter supernatant (0.45 µm syringe filter) C->D E Dilute sample accurately D->E F Quantify via validated HPLC-UV method E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Intrinsic Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[3][5] The goal is to deliberately degrade the molecule under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][11] For 5-(Chloromethyl)-1-methyl-1H-imidazole, the primary points of susceptibility are the C-Cl bond and the imidazole ring itself.

Visualization: Forced Degradation Workflow

G cluster_input cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output API API Solution (e.g., in ACN/H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Photo Photolytic (ICH Q1B exposure) API->Photo Thermal Thermal (e.g., 80°C in solution) API->Thermal Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify Degradation Pathways Elucidate Degradant Structures Analysis->Result

Caption: Overall Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

Core Principle: The stress conditions should be adjusted to achieve a target degradation of 5-20%.[3] This level is sufficient to generate and detect primary degradants without overly complex secondary degradation that can obscure the initial pathways.

Stock Solution: Prepare a stock solution of 5-(Chloromethyl)-1-methyl-1H-imidazole at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent system, such as acetonitrile/water.

1. Hydrolytic Stability

  • Acidic Conditions: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60-80 °C). Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.

  • Basic Conditions: Mix the stock solution with 0.1 M NaOH. Store at room temperature (hydrolysis of the chloromethyl group is expected to be rapid under basic conditions). Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize, dilute, and analyze.

  • Neutral Conditions: Mix the stock solution with purified water. Store at an elevated temperature (e.g., 60-80 °C) and analyze at the same time points as the acidic study.

2. Oxidative Stability

  • Methodology: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store protected from light at room temperature. The imidazole ring is known to be susceptible to oxidation.[3][4] Analyze at various time points (e.g., 2, 6, 12, 24 hours).

  • Causality: Hydrogen peroxide is chosen as it is a common oxidizing agent that can simulate oxidative stress from residual peroxides in excipients or from atmospheric oxygen.

3. Photostability

  • Methodology: Expose the stock solution (in a phototransparent container, e.g., quartz) to a light source conforming to ICH Q1B guidelines.[12] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Trustworthiness: This protocol directly follows regulatory standards, ensuring the data is suitable for submission and comparison. Many imidazole-containing compounds are known to be sensitive to light.[4]

4. Thermal Stability

  • Methodology (Solution): Store the stock solution at an elevated temperature (e.g., 80 °C) protected from light. Analyze at various time points.

  • Methodology (Solid State): Store the solid API in an oven at an elevated temperature (e.g., 80 °C or higher, depending on preliminary DSC results). Periodically dissolve a sample and analyze to assess for degradation.

Hypothesized Degradation Pathways

The chemical structure allows for predictable degradation pathways that must be experimentally verified.

  • Hydrolysis of the Chloromethyl Group: This is the most anticipated degradation pathway. The benzylic-like chloride is a good leaving group and is susceptible to Sₙ1 or Sₙ2 nucleophilic substitution by water or hydroxide ions.

    • Product: 5-(Hydroxymethyl)-1-methyl-1H-imidazole.

  • Oxidation of the Imidazole Ring: The electron-rich imidazole ring can be oxidized, potentially leading to ring-opened products or N-oxides.[3][4]

    • Products: Various oxidized species, potentially complex to identify without advanced mass spectrometry (MS/MS) and NMR.

Visualization: Key Hypothesized Degradation Pathway

G cluster_hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) cluster_oxidation Oxidation ([O], e.g., H₂O₂) A 5-(Chloromethyl)-1-methyl-1H-imidazole B 5-(Hydroxymethyl)-1-methyl-1H-imidazole A->B SN1 / SN2 C Oxidized Degradants A->C Ring Oxidation

Caption: Hypothesized Primary Degradation Pathways.

Part 3: Analytical Strategy

A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with photodiode array (PDA) and mass spectrometric (MS) detection.

  • Rationale for RP-HPLC: Provides excellent resolving power for small polar molecules. A C18 column is a common starting point.

  • Rationale for PDA Detection: Allows for peak purity assessment and can help in the preliminary identification of degradants by comparing UV spectra.

  • Rationale for MS Detection: Crucial for the identification of unknown degradation products by providing mass-to-charge ratio information, which is essential for structure elucidation.

Protocol Outline for Method Development:

  • Column and Mobile Phase Screening: Screen various C18 columns and mobile phase combinations (e.g., Acetonitrile/water, Methanol/water with buffers like ammonium acetate or formate) to achieve good peak shape and retention for the parent compound.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to find a gradient method that separates the main peak from all degradant peaks.

  • Method Optimization: Fine-tune the gradient, flow rate, and temperature to achieve optimal resolution (Rs > 2.0) between the parent peak and its closest eluting impurity.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is spectrally pure in all stressed samples.

Conclusion

5-(Chloromethyl)-1-methyl-1H-imidazole is a valuable chemical intermediate whose successful application in drug development hinges on a thorough understanding of its solubility and stability. This guide has outlined a systematic, scientifically-grounded approach to characterizing these properties. By combining theoretical predictions with robust experimental protocols for solubility determination and forced degradation, researchers can generate the critical data needed to guide synthesis, formulation, and analytical control strategies. The inherent reactivity of the chloromethyl group necessitates careful evaluation under hydrolytic conditions, while the potential for oxidation and photodegradation of the imidazole core must not be overlooked. A well-designed characterization plan, as detailed herein, will ultimately de-risk the development process and ensure the quality and stability of the final pharmaceutical product.

References

  • Benchchem. (2025). Forced Degradation Studies of Imidazole-Containing Compounds. Technical Support Center.
  • Huang, Y. (2019).
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • TargetMol. 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride.
  • Singh, R., & Rehman, Z. (2016).
  • Benchchem. (2025).
  • Solubility of Things. 5-Methylimidazole.
  • Kulkarni, S. J.
  • PubChem. 5-(Chloromethyl)-1-methyl-1H-imidazole.
  • BLDpharm. 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Sigma-Aldrich. 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Sunway Pharm Ltd. 5-(Chloromethyl)-1-methyl-1H-imidazole.
  • ChemicalBook. (2022). 5-(CHLOROMETHYL)
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

Sources

Foundational

5-(Chloromethyl)-1-methyl-1H-imidazole: A Versatile Electrophilic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract 5-(Chloromethyl)-1-methyl-1H-imidazole has emerged as a crucial inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

5-(Chloromethyl)-1-methyl-1H-imidazole has emerged as a crucial intermediate and building block in the field of organic and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group attached to a methylated imidazole ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive overview of its synthesis, core reactivity, and significant applications, with a particular focus on its role in the development of novel pharmaceutical agents. Detailed protocols, mechanistic insights, and safety considerations are provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of the Imidazole Core

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore in many biologically active compounds. 5-(Chloromethyl)-1-methyl-1H-imidazole leverages this important heterocyclic core, functionalizing it with a highly reactive electrophilic handle—the chloromethyl group. This combination makes it an ideal starting point for introducing the 1-methyl-imidazol-5-yl)methyl moiety into larger molecules through nucleophilic substitution reactions.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₅H₇ClN₂[3]
Molecular Weight 130.57 g/mol [3]
CAS Number 89180-90-5[4]
IUPAC Name 5-(chloromethyl)-1-methylimidazole[3]
Physical Form Typically handled as a solid hydrochloride salt[5][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term storage, inert atmosphere at 2-8°C is recommended.[7]

Synthesis of the Building Block

The preparation of 5-(chloromethyl)-1-methyl-1H-imidazole and its analogues can be achieved through several synthetic routes. A common strategy involves the chlorination of the corresponding hydroxymethyl intermediate. For instance, the related compound, 4-methyl-5-chloromethyl imidazole hydrochloride, is synthesized by treating 4-hydroxymethyl-5-methylimidazole with thionyl chloride.[8] Another approach is the direct chloromethylation of the imidazole ring. For example, 4-methyl-5-chloromethyl-imidazole hydrochloride can be prepared by reacting 4-methylimidazole with formaldehyde in the presence of excess hydrogen chloride.[9]

Representative Synthetic Protocol: Chlorination of a Hydroxymethyl Precursor

This protocol is adapted from the synthesis of a similar analogue, 4-methyl-5-chloromethyl imidazole hydrochloride, which illustrates the general principle of converting a hydroxymethyl group to a chloromethyl group.[8]

Objective: To synthesize 4-methyl-5-chloromethyl imidazole hydrochloride from 4-hydroxymethyl-5-methylimidazole.

Materials:

  • 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol)

  • Thionyl chloride (50 ml)

  • Diethyl ether

  • Ice bath

  • Reaction flask equipped with a stirrer and under a nitrogen atmosphere

Procedure:

  • Cool 50 ml of thionyl chloride in a flask using an ice bath while stirring under a nitrogen atmosphere.

  • Add 11.2 g of 4-hydroxymethyl-5-methylimidazole in very small portions over a 15-minute period. The reaction is vigorous; maintain the temperature between 10°C and 20°C. A colorless precipitate will form.[8]

  • Once the addition is complete, slowly raise the temperature to 55°C ± 5°C over approximately 30 minutes.

  • Maintain this temperature for an additional 30 minutes.[8]

  • Cool the reaction mixture to 10°C and dilute it with 100 ml of diethyl ether.

  • Collect the colorless precipitate by filtration.

  • Wash the precipitate thoroughly with diethyl ether and air-dry it to yield the final product.[8]

Expected Outcome: This procedure is reported to yield approximately 15.23 g (91%) of 4-methyl-5-chloromethyl imidazole hydrochloride.[8]

Reactivity and Mechanistic Insights

The synthetic utility of 5-(chloromethyl)-1-methyl-1H-imidazole is primarily dictated by the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to cleavage upon attack by a wide range of nucleophiles, making it an excellent substrate for SN2 reactions.

The Nucleophilic Substitution Reaction

The core reaction involves a nucleophile (Nu⁻) attacking the electrophilic carbon of the chloromethyl group, displacing the chloride ion, which is a good leaving group. This process forms a new carbon-nucleophile bond.[2]

This reactivity allows for the facile introduction of sulfur, oxygen, nitrogen, and carbon-based nucleophiles, leading to a diverse range of functionalized imidazole derivatives. The imidazole ring itself, being electron-rich, can influence the reaction rate but the primary reactivity lies in the appended chloromethyl side chain.[10][11]

Nucleophilic_Substitution cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products BuildingBlock 5-(Chloromethyl)-1-methyl-1H-imidazole TS [Nu---CH₂(Im)---Cl]⁻ BuildingBlock->TS Attack by Nucleophile Nucleophile Nucleophile (Nu:⁻) Nucleophile->TS Product Substituted Imidazole (Nu-CH₂-Im) TS->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Leaving Group Departure Synthesis_Workflow Start Starting Material (Dichloride Nitroimidazole) Step1 Dissolve in DMSO (Inert Atmosphere) Start->Step1 Step2 Add Sodium p-toluenesulfinate (in DMSO, dropwise) Step1->Step2 Step3 Stir for 12 hours Step2->Step3 Step4 Precipitate in Cold Water Step3->Step4 Step5 Workup (Filter, Dissolve in DCM, Wash, Dry) Step4->Step5 Step6 Purification (Column Chromatography & Recrystallization) Step5->Step6 End Final Product (Allylic Sulfone Derivative) Step6->End

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation using 5-(Chloromethyl)-1-methyl-1H-imidazole

Introduction: The Strategic Importance of the Imidazole Moiety In the landscape of medicinal chemistry and drug development, N-alkylated azoles, particularly imidazoles, represent a cornerstone scaffold.[1][2] Their prev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Moiety

In the landscape of medicinal chemistry and drug development, N-alkylated azoles, particularly imidazoles, represent a cornerstone scaffold.[1][2] Their prevalence in pharmaceuticals, from antifungal agents to oncology therapeutics, stems from their unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic introduction of specific N-alkyl groups allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

5-(Chloromethyl)-1-methyl-1H-imidazole has emerged as a highly valuable and versatile electrophilic building block. It provides a direct and efficient route for incorporating the 1-methyl-1H-imidazol-5-ylmethyl moiety onto a wide range of nucleophilic substrates. This guide offers a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical troubleshooting advice for researchers employing this reagent.

Reagent Profile: 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This reagent is typically supplied and handled as its hydrochloride salt to improve stability. The free base is liberated in situ during the reaction through the addition of a suitable base.

PropertyValueSource
Chemical Formula C₅H₈Cl₂N₂ (Hydrochloride Salt)[3][4]
Molecular Weight 167.04 g/mol (Hydrochloride Salt)[4]
Appearance White to off-white solid[3]
Synonyms 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride[3]

Safety and Handling:

  • Hazard: Causes skin and eye irritation. May cause respiratory irritation.[3]

  • Precautions: Handle in a well-ventilated area, such as a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation: A base is used to deprotonate the nucleophilic substrate (e.g., an amine, amide, or another heterocycle), generating a more potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of 5-(chloromethyl)-1-methyl-1H-imidazole.

  • Displacement: The chloride ion is displaced as the leaving group, forming the new carbon-nitrogen bond and yielding the final N-alkylated product.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred as they effectively solvate the cations without deactivating the nucleophile, thereby accelerating the SN2 reaction.[5][6]

Workflow_Protocol start Start prep 1. Reagent Preparation - Dissolve nucleophile (1.0 eq) in anhydrous DMF. - Add base (e.g., K₂CO₃, 2.0 eq). start->prep react 2. Add Alkylating Agent - Add 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq). - Stir at specified temperature (e.g., 25-60 °C). prep->react monitor 3. Monitor Reaction - Track progress using TLC (e.g., Hexane/EtOAc). react->monitor workup 4. Aqueous Work-up - Pour into water. - Extract with organic solvent (e.g., Ethyl Acetate). monitor->workup Upon completion purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify analyze 6. Characterization - Confirm structure and purity (NMR, MS). purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for N-alkylation.

Detailed Steps:

  • Reaction Setup: To a solution of the nucleophile (e.g., amine, heterocycle; 1.0 mmol, 1.0 eq.) in anhydrous DMF (5-10 mL), add a suitable base (e.g., potassium carbonate, 2.0 mmol, 2.0 eq. or sodium hydride, 1.2 mmol, 1.2 eq.). Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Alkylating Agent: Add 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 mmol, 1.1 eq.) to the reaction mixture in one portion.

  • Reaction Conditions: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours. The optimal temperature and time will depend on the nucleophilicity of the substrate.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water (50 mL). Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel. [7]For basic products, adding a small amount (0.5-1%) of triethylamine to the eluent can improve peak shape and prevent streaking. [7]Alternatively, an acid-base extraction can be an effective purification strategy. [7]7. Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Application Examples and Reaction Parameters

The following table outlines typical starting conditions for the N-alkylation of various nucleophile classes. Optimization is often necessary to achieve high yields.

EntryNucleophile SubstrateBaseSolventTemp (°C)Typical Time (h)Key Considerations
1AnilineK₂CO₃DMF6012-18Potential for di-alkylation if primary amine is used. [8]
2BenzimidazoleNaHTHF/DMF25-504-8Regioselectivity challenge; may yield a mixture of N1 and N3 isomers. [6]
3BenzamideCs₂CO₃DMF8018-24O-alkylation is a potential side reaction; cesium bases often favor N-alkylation. [9]
4IndoleK₂CO₃AcetonitrileReflux6-12C3-alkylation can be a competing pathway under certain conditions. [10]

Troubleshooting and Optimization

Encountering challenges is a common aspect of synthesis. This guide provides solutions to frequent issues.

Troubleshooting issue1 Issue: Low/No Conversion Potential Causes: - Insufficiently strong base. - Low reaction temperature. - Poor quality of reagents. - Steric hindrance. solution1 Solutions Use a stronger base (e.g., NaH, DBU). - Increase reaction temperature incrementally. - Use freshly opened/purified reagents. - Increase reaction time. issue1:f0->solution1:f0 issue2 Issue: Multiple Products Potential Causes: - Lack of regioselectivity (e.g., in imidazoles). - Over-alkylation of primary amines. - Competing O-alkylation (amides). solution2 Solutions Screen different solvents and bases. - Lower the reaction temperature. - Use a bulky base to influence regioselectivity. - Use a slight excess of the nucleophile. issue2:f0->solution2:f0 issue3 Issue: Difficult Purification Potential Causes: - Product and starting material have similar Rf values. - Product streaking on silica gel (basic compounds). - Emulsion during work-up. solution3 Solutions Try different eluent systems for chromatography. - Add triethylamine (~1%) to the eluent. - Employ acid-base extraction. - Add brine to break emulsions. issue3:f0->solution3:f0

Caption: Troubleshooting guide for common N-alkylation issues.

Conclusion

5-(Chloromethyl)-1-methyl-1H-imidazole is a powerful reagent for synthesizing diverse N-alkylated compounds crucial for drug discovery and development. A thorough understanding of the SN2 mechanism, careful selection of base and solvent, and systematic optimization are key to achieving successful outcomes. The protocols and troubleshooting guides presented here provide a solid foundation for researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

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Sources

Application

Application Notes & Protocols: Experimental Setup for Reactions with 5-(Chloromethyl)-1-methyl-1H-imidazole

Introduction 5-(Chloromethyl)-1-methyl-1H-imidazole is a highly valuable and reactive bifunctional molecule, serving as a critical building block in modern medicinal chemistry and drug development. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Chloromethyl)-1-methyl-1H-imidazole is a highly valuable and reactive bifunctional molecule, serving as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring a nucleophilic imidazole ring and an electrophilic chloromethyl group, allows for its versatile incorporation into a wide array of molecular scaffolds. This reagent is perhaps most famously recognized for its role as a key intermediate in the synthesis of Nirmatrelvir, the active antiviral component in Paxlovid™, a frontline oral therapeutic for COVID-19.[1][2][3][4][5]

The primary utility of 5-(chloromethyl)-1-methyl-1H-imidazole lies in its capacity as an effective alkylating agent. The chloromethyl group at the 5-position is susceptible to nucleophilic substitution (S_N_2) reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. This guide provides an in-depth exploration of the experimental considerations, safety protocols, and detailed methodologies for successfully employing this reagent in chemical synthesis.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is foundational to its safe and effective use. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[6]

PropertyValueSource
Molecular Formula C₅H₇ClN₂PubChem[7]
Molecular Weight 130.58 g/mol PubChem[7]
Appearance SolidSigma-Aldrich
CAS Number 89180-90-5ChemicalBook[8]
Storage Store at 4°C, sealed, away from moisture.ChemScene[6]

PART 1: Safety & Handling Protocols

5-(Chloromethyl)-1-methyl-1H-imidazole and its hydrochloride salt are classified as irritants.[9][10] Strict adherence to safety protocols is mandatory.

Core Safety Requirements:

  • Ventilation: All handling must occur in a well-ventilated chemical fume hood.[9] Avoid formation and inhalation of dust or aerosols.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling.[9][10]

    • Body Protection: Wear a lab coat. For larger quantities, fire/flame resistant and impervious clothing is recommended.[9]

  • First Aid Measures:

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[8][9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[9]

Spill & Disposal:

  • In case of a spill, evacuate personnel to a safe area. Avoid dust formation and remove all sources of ignition.[9]

  • Collect the spill using non-sparking tools and arrange for disposal in a sealed container. Do not let the chemical enter drains.[9]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

PART 2: General Reaction Principles & Workflow

The most common application of 5-(chloromethyl)-1-methyl-1H-imidazole is the alkylation of nucleophiles. The workflow for these reactions is systematic and can be adapted for various substrates.

Causality of Experimental Choices
  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are typically preferred. These solvents effectively dissolve the imidazole salt and the nucleophile without interfering with the reaction. They also facilitate S_N_2 reactions by solvating the cation of the base, leaving the anion more nucleophilic. Dichloromethane (DCM) can also be used, particularly for reactions involving less polar substrates.

  • Base Selection: A base is often required to deprotonate the nucleophile, increasing its reactivity.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and easy to remove during work-up. They are suitable for nucleophiles like phenols, thiols, and some amines.

    • Stronger Bases (e.g., NaH): Sodium hydride is used for less acidic nucleophiles, such as alcohols or amides. It requires an anhydrous solvent and an inert atmosphere (N₂ or Ar) as it reacts violently with water.

    • Organic Bases (e.g., DIPEA, Et₃N): These are soluble in organic solvents and are often used as acid scavengers when the nucleophile is an amine, preventing the formation of an unreactive ammonium salt.[2]

  • Temperature Control: Alkylation reactions are often initiated at room temperature. Gentle heating (40-60 °C) can be applied to accelerate slow reactions. Monitoring by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation byproducts from excessive heat or prolonged reaction times.

General Experimental Workflow Diagram

The following diagram outlines the typical sequence for an alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nuc Dissolve Nucleophile & Base in Solvent add_reagent Add Imidazole Reagent (Often Dropwise) prep_nuc->add_reagent Under N₂ if needed prep_reagent Prepare Solution of 5-(Chloromethyl)-1-methyl- 1H-imidazole prep_reagent->add_reagent stir Stir at RT or Heat add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor Until SM consumed quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography or Recrystallization) dry->purify Final_Product Final_Product purify->Final_Product

Caption: General workflow for alkylation reactions.

PART 3: Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Phenolic Nucleophile

This protocol describes a representative S_N_2 reaction between a generic phenol and 5-(chloromethyl)-1-methyl-1H-imidazole using potassium carbonate as the base.

Objective: To synthesize a 1-methyl-5-((phenoxymethyl)-1H-imidazole derivative.

Materials:

  • 4-Substituted Phenol (1.0 eq)

  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, stir bar, condenser, nitrogen inlet (optional), heating mantle

  • TLC plates (silica gel), developing chamber, UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 4-substituted phenol (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 eq) to the stirring suspension at room temperature. Rationale: Adding the alkylating agent last allows for the in-situ formation of the phenoxide nucleophile.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored every 1-2 hours.

  • Monitoring: To monitor the reaction, take a small aliquot, dilute it with EtOAc, filter out the solids, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 5-10% MeOH in DCM or 30-50% EtOAc in hexanes). Visualize the spots under a UV lamp. The reaction is complete when the starting phenol spot has been consumed.

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Rationale: This step quenches the reaction and precipitates the product while dissolving the inorganic salts and DMF.

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers twice with water and once with brine. Rationale: Washing removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure product.

Reaction Mechanism Visualization

The core of the reaction is a classical S_N_2 substitution.

Caption: S_N_2 displacement of chloride by a nucleophile.

PART 4: Application in Pharmaceutical Synthesis

The synthesis of Nirmatrelvir, the protease inhibitor in Paxlovid, provides a salient, real-world application of 5-(chloromethyl)-1-methyl-1H-imidazole's reactivity, although it is not a direct precursor in most published routes. The core principles of nucleophilic substitution are central to building complex molecules. Many synthetic routes to Nirmatrelvir and other complex APIs involve coupling reactions where a reactive electrophile, structurally analogous to 5-(chloromethyl)-1-methyl-1H-imidazole, is used to link key fragments.[5][12][13][14][15] For instance, peptide coupling agents like HATU are used to form amide bonds, a process involving nucleophilic attack by an amine on an activated carboxylic acid.[2][16] The principles of controlling reactivity, stoichiometry, and purification are directly transferable from the simple alkylation protocols described here to these more complex, multi-step syntheses.

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  • 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. Sigma-Aldrich.

Sources

Method

The Versatile Role of 5-(Chloromethyl)-1-methyl-1H-imidazole in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Introduction: In the landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). 5-(Chloromethyl)-1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is one such critical intermediate, valued for its inherent reactivity that allows for the facile introduction of the 1-methylimidazol-5-ylmethyl moiety into a target molecule. This functional group is a key structural feature in several important drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this reagent, focusing on its synthesis and its utility in the construction of pharmaceutical intermediates, with a particular focus on analogous applications in the synthesis of H₂ histamine receptor antagonists.

Physicochemical Properties and Reactivity

5-(Chloromethyl)-1-methyl-1H-imidazole is typically handled as its hydrochloride salt to improve stability and ease of handling. The key to its utility lies in the chloromethyl group at the 5-position of the imidazole ring. The electron-rich nature of the imidazole ring and the presence of the nitrogen atoms influence the reactivity of the chloromethyl group, making it a potent electrophile for S(_{N})2 reactions.

The primary reaction mechanism involves the nucleophilic attack on the methylene carbon, leading to the displacement of the chloride leaving group. This makes it an excellent reagent for the alkylation of a wide variety of nucleophiles, including amines, thiols, and alcohols, which are common functional groups in pharmaceutical precursors.

Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

The synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can be achieved through a multi-step process, often starting from more readily available imidazole derivatives. A common synthetic strategy involves the chlorination of the corresponding hydroxymethyl analog.

Protocol: Synthesis via Chlorination of 1-Methyl-1H-imidazole-5-methanol

This protocol is based on established methods for the chlorination of hydroxymethylimidazoles.

Materials and Equipment:

  • 1-Methyl-1H-imidazole-5-methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Drying tube

  • Rotary evaporator

  • Diethyl ether (for precipitation)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-imidazole-5-methanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting crude oil or solid, add diethyl ether to precipitate the hydrochloride salt. Stir the suspension for 30 minutes.

  • Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, anhydrous solvents and a dry atmosphere are crucial to prevent decomposition of the reagent and ensure a high yield.

  • Slow Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the alcohol to the chloride.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Diethyl Ether for Precipitation: The hydrochloride salt of the product is generally insoluble in diethyl ether, allowing for its effective precipitation and separation from any non-polar impurities.

Application in Pharmaceutical Intermediate Synthesis: Analogy to Cimetidine Synthesis

A prime example of the utility of a chloromethyl-methyl-imidazole derivative is in the synthesis of the H₂ histamine receptor antagonist, Cimetidine. While the synthesis of Cimetidine itself utilizes the constitutional isomer, 4-(chloromethyl)-5-methyl-1H-imidazole, the reaction chemistry is directly analogous and serves as an excellent model for the application of 5-(chloromethyl)-1-methyl-1H-imidazole. The key step is the S(_{N})2 reaction between the chloromethylimidazole and a thiol-containing guanidine derivative.

Reaction Scheme: N-Alkylation of a Thiol

G cluster_conditions Reaction Conditions node_A 5-(Chloromethyl)-1-methyl-1H-imidazole (Electrophile) node_D Alkylated Pharmaceutical Intermediate node_A->node_D S-N-2 Reaction node_B Nucleophilic Substrate (e.g., R-SH, R-NHR', etc.) node_B->node_D node_C Base (e.g., NaOH, K2CO3) Solvent (e.g., Water, DMF, Acetonitrile) node_E Salt (e.g., NaCl, KCl)

Caption: General workflow for the synthesis of pharmaceutical intermediates using 5-(Chloromethyl)-1-methyl-1H-imidazole.

Protocol: General Procedure for N-Alkylation of Amines or S-Alkylation of Thiols

This generalized protocol is based on the principles demonstrated in the synthesis of Cimetidine and other related pharmaceutical intermediates.

Materials and Equipment:

  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • Nucleophilic substrate (amine or thiol, 1.0 eq)

  • Base (e.g., sodium hydroxide, potassium carbonate, triethylamine, 2.0-2.5 eq)

  • Solvent (e.g., water, ethanol, DMF, acetonitrile)

  • Round-bottom flask with magnetic stirrer

  • pH meter or pH paper

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a round-bottom flask, dissolve the nucleophilic substrate (e.g., an amine or thiol-containing intermediate) in the chosen solvent. If the substrate is a salt, it may be necessary to first neutralize it.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise or dropwise to deprotonate the nucleophile. For thiols or primary/secondary amines, this generates the more reactive thiolate or free amine.

  • Addition of Electrophile: Dissolve 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0-1.2 eq) in a suitable solvent and add it dropwise to the cooled solution of the deprotonated nucleophile.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Gentle heating (40-60 °C) may be required for less reactive nucleophiles. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If an aqueous solvent was used, the product may precipitate upon completion. The pH can be adjusted to facilitate precipitation. The solid can then be collected by filtration.

    • If an organic solvent was used, filter off any inorganic salts. Remove the solvent under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired pharmaceutical intermediate.

Causality Behind Experimental Choices:

  • Base: The base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity and initiating the reaction. The choice of base depends on the pKa of the nucleophile and the solvent used. Stronger bases like sodium hydroxide are used for less acidic nucleophiles like thiols, while milder bases like potassium carbonate or triethylamine are often sufficient for amines.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can dissolve both the reactants and do not interfere with the S(_{N})2 reaction. For some reactions, particularly with ionic species, water or ethanol can be effective.

  • Temperature: The reaction is often carried out at room temperature. However, for sterically hindered or less reactive nucleophiles, moderate heating can increase the reaction rate.

Data Presentation: Representative Reaction Parameters
Nucleophile TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
ThiolNaOHWater/Ethanol25-504-870-90
Primary AmineK₂CO₃ / Et₃NAcetonitrile25-606-1865-85
Secondary AmineK₂CO₃ / DIPEADMF25-6012-2460-80
PhenolK₂CO₃ / Cs₂CO₃DMF50-8012-2455-75

Note: Yields are estimates and highly dependent on the specific substrate.

Conclusion

5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a valuable and reactive intermediate in pharmaceutical synthesis. Its ability to act as an efficient electrophile in S(_{N})2 reactions allows for the straightforward incorporation of the 1-methylimidazol-5-ylmethyl moiety into a wide range of molecules. The protocols and principles outlined in this document, drawing analogies from the well-established synthesis of Cimetidine, provide a solid foundation for researchers to utilize this reagent in the development of novel pharmaceutical intermediates. As with any chemical synthesis, careful optimization of reaction conditions is key to achieving high yields and purity.

References

  • A process for the preparation of crystalline cimetidine, wherein N-cyano-N'-methyl-N"-(2-mercaptoethyl)
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003 Sep 1;13(17):2863-5. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein J. Org. Chem. 2023, 19, 93-101. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem. 2017, 13, 1958-1967. [Link]

  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem. 2023. [Link]

Application

Synthesis of Imidazolium-Based Ionic Liquids from 5-(Chloromethyl)-1-methyl-1H-imidazole: An Application Guide for Pharmaceutical Research

Foreword: The Strategic Imperative for Advanced Ionic Liquids in Modern Pharmaceutics In the landscape of contemporary drug development, the intrinsic physicochemical properties of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Advanced Ionic Liquids in Modern Pharmaceutics

In the landscape of contemporary drug development, the intrinsic physicochemical properties of active pharmaceutical ingredients (APIs) frequently present formidable challenges to formulation scientists. Poor aqueous solubility, limited permeability across biological membranes, and API instability can severely impede the therapeutic potential of promising drug candidates. Ionic liquids (ILs), particularly those derived from functionalized imidazolium scaffolds, have emerged as a transformative platform to address these challenges. Their remarkable tunability allows for the rational design of task-specific ILs that can act as solubility enhancers, permeation enhancers, and stabilizing agents.[1][2]

This comprehensive guide is dedicated to researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis of a versatile class of imidazolium-based ionic liquids originating from the readily accessible precursor, 5-(chloromethyl)-1-methyl-1H-imidazole. We will delve into the synthetic methodologies, from the foundational quaternization reactions to the crucial anion exchange processes that define the final properties of these materials. Beyond mere procedural descriptions, this document will elucidate the underlying chemical principles and strategic considerations that empower the rational design of ILs for specific pharmaceutical applications.

I. The Synthetic Cornerstone: Quaternization of 5-(Chloromethyl)-1-methyl-1H-imidazole

The primary synthetic route to the desired imidazolium-based ionic liquids is the quaternization of the N-3 position of the imidazole ring. This is a classic bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[3] The choice of the nucleophile is the first and most critical step in tailoring the properties of the resulting ionic liquid.

Causality in Nucleophile Selection for Pharmaceutical Applications:

The functional groups introduced via the nucleophile can impart specific, desirable properties to the ionic liquid, making them "task-specific".[4][5]

  • Tertiary Amines with Varying Alkyl Chain Lengths: The length of the alkyl chains on the nucleophilic tertiary amine can be systematically varied to modulate the lipophilicity of the resulting ionic liquid. Longer alkyl chains generally increase lipophilicity, which can enhance the solubility of hydrophobic drugs and improve permeation through lipid-rich biological membranes.[1][6]

  • Functionalized Amines: Tertiary amines bearing hydroxyl, ether, or ester functionalities can be employed to introduce specific interaction sites (e.g., for hydrogen bonding) with APIs, potentially leading to enhanced solubility and stability.

  • Pyridinium and Other Heterocyclic Nucleophiles: The use of heterocyclic nucleophiles like pyridine and its derivatives can introduce aromatic systems into the cation structure. These can engage in π-π stacking interactions with aromatic APIs, contributing to solubilization.

Below is a generalized workflow for the quaternization reaction:

Quaternization Workflow Start Start: 5-(Chloromethyl)-1-methyl-1H-imidazole + Nucleophile (e.g., Tertiary Amine) Reaction Quaternization Reaction (Solvent, Heat) Start->Reaction S_N2 Mechanism Purification Purification (Washing/Precipitation) Reaction->Purification Removal of unreacted starting materials Characterization Characterization (NMR, MS) Purification->Characterization Purity and structural confirmation Product Product: Imidazolium Chloride IL Characterization->Product

Caption: General workflow for the synthesis of imidazolium chloride ionic liquids.

II. Detailed Experimental Protocol: Synthesis of a Representative Imidazolium Chloride IL

This protocol details the synthesis of 1-methyl-3-((1-methyl-1H-imidazol-5-yl)methyl)-1H-imidazol-3-ium chloride, a representative example of an ionic liquid derived from 5-(chloromethyl)-1-methyl-1H-imidazole.

Materials and Equipment:
  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • 1-Methylimidazole

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware and filtration apparatus

Step-by-Step Procedure:
  • Preparation of the Free Base: In a fume hood, dissolve 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in a minimal amount of a saturated aqueous sodium bicarbonate solution with vigorous stirring until effervescence ceases. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free base of 5-(chloromethyl)-1-methyl-1H-imidazole as an oil.

  • Quaternization Reaction: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the freshly prepared 5-(chloromethyl)-1-methyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile. To this solution, add 1-methylimidazole (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: After cooling to room temperature, a viscous liquid or a solid precipitate may form. If a precipitate forms, collect it by vacuum filtration and wash with cold diethyl ether. If a liquid phase separates, decant the acetonitrile and wash the viscous liquid product multiple times with diethyl ether to remove any unreacted starting materials. Dry the resulting product under high vacuum to remove residual solvents.

III. The Art of Anion Exchange: Tailoring the Properties of Imidazolium ILs

The initially synthesized imidazolium chloride, while a valuable ionic liquid in its own right, often serves as a precursor for a diverse array of ILs with different anions. The anion plays a pivotal role in determining the physicochemical properties of the ionic liquid, including its melting point, viscosity, hydrophobicity, and, crucially for pharmaceutical applications, its biocompatibility.[1][7]

Strategic Selection of Anions for Drug Development:
  • Biocompatible Anions: For applications involving direct contact with biological systems, the use of biocompatible anions is paramount. These include anions derived from amino acids, organic acids (e.g., acetate, lactate), and other biologically relevant molecules.[1]

  • Hydrophobic vs. Hydrophilic Anions: The choice between hydrophobic anions (e.g., bis(trifluoromethylsulfonyl)imide, hexafluorophosphate) and hydrophilic anions (e.g., chloride, bromide, acetate) allows for the fine-tuning of the IL's miscibility with water and organic solvents. This is critical for extraction processes and for creating formulations with specific release characteristics.

A common and efficient method for anion exchange involves the use of anion exchange resins.

Anion_Exchange Start Start: Imidazolium Chloride IL in Solution Resin_Column Pass through Anion Exchange Resin (e.g., Amberlyst A-26) loaded with desired anion (A-) Start->Resin_Column Ion Exchange Elution Elution and Solvent Removal Resin_Column->Elution Collection of exchanged IL Final_Product Final Product: Imidazolium Salt with new anion (A-) Elution->Final_Product

Caption: Anion exchange process using an ion exchange resin.

IV. Detailed Experimental Protocol: Anion Exchange

This protocol describes a general procedure for exchanging the chloride anion of the synthesized imidazolium salt for a different anion using an anion exchange resin.

Materials and Equipment:
  • Synthesized imidazolium chloride IL

  • Anion exchange resin (e.g., Amberlyst® A-26, OH⁻ form)

  • Solution of the desired anion (e.g., sodium acetate in methanol)

  • Methanol

  • Glass chromatography column

  • Rotary evaporator

Step-by-Step Procedure:
  • Resin Preparation: Pack a glass chromatography column with the anion exchange resin. Wash the resin thoroughly with methanol.

  • Loading the Resin: Pass a solution of the desired anion (e.g., a 1 M solution of sodium acetate in methanol) through the column until the eluent tests positive for the desired anion. Then, wash the resin with fresh methanol to remove any excess salt.

  • Anion Exchange: Dissolve the imidazolium chloride IL in a minimal amount of methanol and load it onto the prepared resin column.

  • Elution and Collection: Elute the column with methanol and collect the fractions containing the imidazolium salt with the new anion. The completion of the exchange can be monitored by testing the eluent for the absence of chloride ions (e.g., with a silver nitrate test).

  • Product Isolation: Combine the fractions containing the product and remove the solvent under reduced pressure. Dry the final ionic liquid under high vacuum.

V. Characterization and Data Presentation

Thorough characterization of the synthesized ionic liquids is essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[8]

Expected NMR Spectral Data:

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the core imidazolium structure.

Proton/Carbon Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
N-CH -N (C2-H)9.0 - 10.5135 - 145
N-CH =CH-N (C4-H)7.5 - 8.5120 - 130
N-CH=CH -N (C5-H)7.5 - 8.5120 - 130
N-CH3.8 - 4.235 - 40
N-CH ₂-Im5.3 - 5.850 - 55

Note: Chemical shifts are dependent on the solvent and the anion.

VI. Applications in Drug Development

The rationally designed ionic liquids synthesized from 5-(chloromethyl)-1-methyl-1H-imidazole have a wide range of potential applications in drug development.

  • Enhanced Drug Solubility: The tunable nature of the cation and anion allows for the creation of ILs that can significantly enhance the solubility of poorly water-soluble drugs.[9]

  • Improved Drug Delivery: Functionalized ILs can act as permeation enhancers for transdermal and oral drug delivery by interacting with biological membranes.[6][10]

  • Stabilization of Biologics: Certain biocompatible ionic liquids have been shown to stabilize proteins and other biological macromolecules, which is crucial for the formulation of biopharmaceuticals.[1]

VII. Conclusion

The synthesis of ionic liquids from 5-(chloromethyl)-1-methyl-1H-imidazole offers a versatile and powerful platform for the development of advanced materials for pharmaceutical applications. By carefully selecting the nucleophile for the initial quaternization reaction and the anion for the subsequent exchange, researchers can create task-specific ionic liquids with tailored properties to address key challenges in drug formulation and delivery. The protocols and principles outlined in this guide provide a solid foundation for the exploration and application of this exciting class of materials in the pursuit of more effective and bioavailable medicines.

VIII. References

  • Moshikur, R., & Chowdhury, M. R. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1235. [Link]

  • Hattori, Y., et al. (2024). The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers. Pharmaceutics, 16(3), 329. [Link]

  • Davis, J. H. (2004). Task-Specific Ionic Liquids. Chemistry Letters, 33(9), 1072-1077. [Link]

  • Ghahremani, M., & Zare, K. (2012). Synthesis and characterization of ionic liquid functionalized polymers for drug delivery of an anti-inflammatory drug. Journal of the Iranian Chemical Society, 9(5), 633-640. [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological activity of ionic liquids and their application in pharmaceutics and medicine. Chemical reviews, 117(10), 7132-7189. [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Hullio, A. A., & Mastoi, G. M. (2017). Designing, Synthesis and Applications of Task Specific Ionic Liquids. Chemistry Research Journal, 2(4), 11-23. [Link]

  • Visser, A. E., Swatloski, R. P., Reichert, W. M., Griffin, S. T., & Rogers, R. D. (2002). Task-specific ionic liquids incorporating novel cations for the coordination and extraction of Hg2+ and Cd2+: synthesis, characterization, and extraction studies. Environmental science & technology, 36(11), 2523-2529. [Link]

  • Zhang, S., et al. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Journal of Controlled Release, 368, 507-523. [Link]

  • Moniruzzaman, M., & Goto, M. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 633. [Link]

  • Kłossowski, S., et al. (2016). NMR spectroscopic studies of cation dynamics in symmetrically-substituted imidazolium-based ionic liquid crystals. Molecules, 21(9), 1133. [Link]

  • Singh, T., & Kumar, A. (2015). Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. Catalysis Science & Technology, 5(1), 159-166. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Li, Y., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Pharmaceutics, 16(1), 151. [Link]

  • Zhang, D., Wang, H. J., Cui, X. M., & Wang, C. X. (2017). Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery. Pharmaceutical development and technology, 22(4), 511-520. [Link]

Sources

Method

derivatization of thiols with 5-(Chloromethyl)-1-methyl-1H-imidazole for HPLC

Application Note & Protocol Topic: Quantitative Analysis of Thiols by HPLC via Pre-Column Derivatization with 5-(Chloromethyl)-1-methyl-1H-imidazole Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantitative Analysis of Thiols by HPLC via Pre-Column Derivatization with 5-(Chloromethyl)-1-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Low-molecular-weight (LMW) thiols, such as cysteine and glutathione, are pivotal in cellular homeostasis, antioxidant defense, and drug metabolism. Their accurate quantification is critical, yet challenging due to their susceptibility to oxidation and lack of a native chromophore for sensitive UV detection. This document details a robust and sensitive method for the analysis of LMW thiols using pre-column derivatization with 5-(Chloromethyl)-1-methyl-1H-imidazole (MC-CMI) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The imidazole moiety of the derivatizing agent forms a stable thioether with the thiol, introducing a strong chromophore that allows for sensitive detection. This guide provides the underlying chemical principles, detailed step-by-step protocols for derivatization and HPLC analysis, and insights into method optimization.

Principle of the Method

The quantification of thiols using MC-CMI is based on a two-step process: (1) derivatization of the thiol's sulfhydryl group and (2) chromatographic separation and detection of the resulting stable derivative.

The Derivatization Reaction

The core of this method is the chemical derivatization of the thiol (-SH) group. This reaction is a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The reaction is conducted under basic conditions (pH > 8). This is a critical step, as a base (e.g., hydroxide ions from a borate buffer) removes the acidic proton from the sulfhydryl group, converting the thiol (R-SH) into a more potent nucleophile, the thiolate anion (R-S⁻). The pKa of most biological thiols is in the range of 8-10, making this pH adjustment essential for efficient reaction kinetics.[1]

  • Nucleophilic Attack: The highly reactive thiolate anion then attacks the electrophilic carbon atom of the chloromethyl group on the 5-(Chloromethyl)-1-methyl-1H-imidazole reagent.

  • Displacement: This attack results in the formation of a stable carbon-sulfur bond (a thioether) and the displacement of the chloride ion as a leaving group.

The resulting derivative incorporates the 1-methylimidazole moiety, which acts as an effective chromophore for UV detection in HPLC.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + OH⁻ Base OH⁻ (Base) Derivative R-S-CH₂-Imidazole-CH₃ (Stable UV-Absorbing Derivative) Thiolate->Derivative + Deriv. Agent Water H₂O DerivAgent 5-(Chloromethyl)-1-methyl-1H-imidazole Chloride Cl⁻ Experimental_Workflow cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_hplc 3. HPLC Analysis cluster_data 4. Data Processing prep_node prep_node der_node der_node hplc_node hplc_node data_node data_node A Prepare Buffers & Mobile Phases B Prepare Thiol Standards & Samples A->B C Prepare Derivatization Reagent (MC-CMI) B->C D Mix Sample/Standard with MC-CMI C->D E Add Borate Buffer (pH 9.5) to Initiate Reaction D->E F Incubate (e.g., 60°C for 15 min) E->F G Stop Reaction (Acidification) F->G H Inject Derivatized Sample G->H I Separate on C18 Column (Gradient Elution) H->I J Detect at ~220 nm I->J K Integrate Peak Areas J->K L Generate Calibration Curve K->L M Quantify Thiol Concentration L->M

Sources

Application

The Strategic Utility of 5-(Chloromethyl)-1-methyl-1H-imidazole in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

Introduction: The Imidazole Scaffold in Kinase Inhibitor Design The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold in Kinase Inhibitor Design

The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, thereby modulating cellular signaling pathways.[1] Within the vast landscape of heterocyclic chemistry, the imidazole ring has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective engagement with the kinase active site.[2] This guide provides an in-depth exploration of the synthetic utility of a key imidazole-based building block, 5-(Chloromethyl)-1-methyl-1H-imidazole , in the generation of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and contextualize the application of this versatile reagent within relevant signaling pathways.

The Versatility of 5-(Chloromethyl)-1-methyl-1H-imidazole: A Chemist's Perspective

5-(Chloromethyl)-1-methyl-1H-imidazole is a highly valuable intermediate due to the reactive chloromethyl group at the C5 position. This functionality serves as an electrophilic handle, enabling the facile introduction of the 1-methyl-1H-imidazol-5-ylmethyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions. The resulting fragment is particularly attractive for kinase inhibitor design as it can mimic the hinge-binding interactions of the purine core of ATP.

A primary synthetic strategy involves the reaction of 5-(Chloromethyl)-1-methyl-1H-imidazole with nucleophiles such as amines, phenols, and thiols, which are commonly present in kinase inhibitor pharmacophores. This allows for the construction of diverse chemical libraries with varied substitution patterns, crucial for structure-activity relationship (SAR) studies.

Application Note: Synthesis of a Hypothetical Kinase Inhibitor Library

This section outlines the synthetic strategy for a library of potential kinase inhibitors based on a generic scaffold, illustrating the utility of 5-(Chloromethyl)-1-methyl-1H-imidazole. The core of our hypothetical inhibitors features a substituted aniline, a common motif in many clinically approved kinase inhibitors.

General Synthetic Scheme

The overall synthetic approach involves the nucleophilic substitution of the chlorine atom in 5-(Chloromethyl)-1-methyl-1H-imidazole by a substituted aniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

G A 5-(Chloromethyl)-1-methyl-1H-imidazole C Kinase Inhibitor Precursor ((1-methyl-1H-imidazol-5-yl)methyl)aniline derivative A->C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, CH3CN) Heat B Substituted Aniline (R-NH2) B->C

Caption: General synthetic route for kinase inhibitor precursors.

Detailed Experimental Protocol: Synthesis of N-((1-methyl-1H-imidazol-5-yl)methyl)-4-phenoxyaniline

This protocol details the synthesis of a representative kinase inhibitor precursor. The selection of 4-phenoxyaniline is based on its presence in the structure of several known kinase inhibitors.

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • 4-phenoxyaniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-phenoxyaniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Self-Validation:

  • TLC Analysis: The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy: Structural elucidation of the final product via ¹H and ¹³C NMR.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes hypothetical reaction conditions and expected yields for the synthesis of a small library of kinase inhibitor precursors based on the provided protocol.

R-group on AnilineBaseSolventTemperature (°C)Time (h)Expected Yield (%)
4-phenoxyK₂CO₃DMF801475-85
4-fluoroCs₂CO₃CH₃CN701670-80
3-chloroDIPEADMF851265-75
4-methoxyK₂CO₃DMSO801678-88

Mechanism and Rationale: Understanding the Chemistry

The key reaction is a straightforward S_N2 (Substitution Nucleophilic Bimolecular) reaction. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The imidazole ring, being electron-rich, can stabilize the transition state.

G cluster_0 S_N2 Reaction Mechanism A Aniline (Nucleophile) C Transition State A->C B Chloromethyl Group (Electrophile) B->C D Product C->D E Chloride Ion (Leaving Group) C->E

Caption: Simplified S_N2 reaction mechanism.

Causality behind Experimental Choices:

  • Base: A base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct, which would otherwise protonate the starting aniline and halt the reaction.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can dissolve the reactants and stabilize the charged transition state without participating in the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Broader Applications and Future Directions

The (1-methyl-1H-imidazol-5-yl)methyl moiety, readily installed using 5-(Chloromethyl)-1-methyl-1H-imidazole, is a key structural element in a variety of kinase inhibitors targeting different families of kinases, including but not limited to:

  • Tyrosine Kinases: Important in cell signaling pathways that control cell growth, proliferation, and differentiation.

  • Serine/Threonine Kinases: Involved in a wide range of cellular processes, including metabolism, apoptosis, and cell cycle control.

The development of novel kinase inhibitors is an ongoing effort in medicinal chemistry. The strategic use of versatile building blocks like 5-(Chloromethyl)-1-methyl-1H-imidazole will continue to be a cornerstone of these endeavors, enabling the rapid synthesis of diverse compound libraries for biological screening and the discovery of next-generation targeted therapies.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry.

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry.

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry.

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry.

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry.

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules.

  • Application Notes: Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde. BenchChem.

  • Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents.

  • Process for the preparation of kinase inhibitors and intermediates thereof. Google Patents.

  • Ullmann condensation. Wikipedia.

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate.

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports.

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts.

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank.

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules.

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports.

  • Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters.

  • The mechanism of the modified Ullmann reaction. Semantic Scholar.

  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.

  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.

  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. ChemicalBook.

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Method

step-by-step guide for functionalizing polymers with 5-(Chloromethyl)-1-methyl-1H-imidazole

Topic: Step-by-Step Guide for Functionalizing Polymers with 5-(Chloromethyl)-1-methyl-1H-imidazole Introduction: The Strategic Importance of Imidazole-Functionalized Polymers The functionalization of polymers with imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-Step Guide for Functionalizing Polymers with 5-(Chloromethyl)-1-methyl-1H-imidazole

Introduction: The Strategic Importance of Imidazole-Functionalized Polymers

The functionalization of polymers with imidazole moieties represents a significant advancement in materials science, creating a versatile class of materials often referred to as poly(ionic liquid)s (PILs). The imidazole ring, a unique heterocyclic aromatic amine, imparts a combination of desirable properties including high ionic conductivity, thermal stability, and catalytic activity. When covalently attached to a polymer backbone, these properties are combined with the processability and mechanical integrity of the macromolecule.

The quaternization of the imidazole nitrogen atoms leads to the formation of imidazolium salts, which are central to the function of these materials. This positive charge facilitates strong electrostatic interactions, making these polymers suitable for a wide array of applications. In the realm of drug development and biomedical science, imidazolium-functionalized polymers are being explored for their antimicrobial properties, as components in drug delivery systems, and as materials for hydrogels.[1] Their unique chemical environment also makes them effective catalysts and materials for CO2 capture.[2]

This guide provides a detailed, step-by-step protocol for the functionalization of a chloromethylated polymer backbone—using poly(vinylbenzyl chloride) as a representative example—with 5-(Chloromethyl)-1-methyl-1H-imidazole. The core of this process is a quaternization reaction, a robust and efficient SN2 nucleophilic substitution. We will delve into the causality behind the experimental choices, provide a self-validating system through detailed characterization, and offer field-proven insights to ensure successful synthesis.

Reaction Principle: The Quaternization of Chloromethylated Polymers

The fundamental reaction involves the nucleophilic attack of the tertiary amine nitrogen on the imidazole ring at the electrophilic benzylic carbon of the chloromethyl group on the polymer backbone. This results in the formation of a quaternary ammonium salt—specifically, an imidazolium chloride—and covalently links the imidazole moiety to the polymer.

reaction_scheme cluster_reactants Reactants cluster_products Product Polymer Poly(vinylbenzyl chloride) Solvent DMF, 70°C Imidazole 5-(Chloromethyl)-1-methyl-1H-imidazole FunctionalizedPolymer Poly((vinylbenzyl)-1-methyl-1H-imidazolium chloride) Solvent->FunctionalizedPolymer Quaternization (SN2)

Caption: General reaction scheme for the quaternization of a chloromethylated polymer.

PART 1: Detailed Experimental Protocol

This protocol is designed to provide a robust method for achieving a high degree of functionalization.

Materials and Reagents
ReagentGradeSupplier ExampleRationale for Selection
Poly(vinylbenzyl chloride) (PVBC)Average Mw 55,000Sigma-AldrichA common and reactive chloromethylated polymer backbone.
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride≥95%VariousThe functionalizing agent. The hydrochloride salt is often more stable.
Sodium hydroxide (NaOH)Reagent GradeStandard lab supplierTo deprotonate the imidazole hydrochloride salt in situ.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard lab supplierA polar aprotic solvent that effectively dissolves the polymer and reagents, facilitating the reaction.
Methanol (MeOH)Anhydrous, ≥99.8%Standard lab supplierUsed to maintain solubility as the product forms.
Diethyl etherAnhydrous, ≥99.0%Standard lab supplierA non-solvent for the final polymer, used for precipitation and purification.
Safety Precautions

Hazard Assessment: All procedures should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable, but check for breakthrough times with DMF), is mandatory.[3][4]

  • Poly(vinylbenzyl chloride): This is a reactive polymer. Avoid inhalation of any dust. It is a lachrymator and irritant.

  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation.[5][6] Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Ensure it is handled in a well-ventilated area, and avoid direct contact.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye burns.

Step-by-Step Synthesis Procedure
  • Preparation of the Imidazole Free Base (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride in a minimal amount of methanol.

    • Add an equimolar amount of a concentrated aqueous solution of sodium hydroxide dropwise while stirring. This will neutralize the hydrochloride, forming the free base and sodium chloride. The salt will precipitate.

    • Filter the mixture to remove the sodium chloride precipitate. The resulting methanolic solution contains the 5-(Chloromethyl)-1-methyl-1H-imidazole free base. For this protocol, we will proceed with the hydrochloride salt and add a base to the reaction mixture. Alternative: Use a pre-prepared free base if available.

  • Polymer Dissolution:

    • In a dry, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add poly(vinylbenzyl chloride) (e.g., 2.0 g).

    • Add anhydrous DMF (e.g., 20 mL) to the flask.

    • Stir the mixture at room temperature under a nitrogen atmosphere until the polymer is completely dissolved. This may take some time. Gentle heating (to ~40°C) can aid dissolution.

  • Quaternization Reaction:

    • Once the polymer is dissolved, add 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (a slight molar excess, e.g., 1.2 equivalents relative to the chloromethyl groups on the polymer) to the flask.

    • Add an equimolar amount of a non-nucleophilic base, such as proton sponge or carefully controlled addition of a strong base like sodium hydride by an experienced chemist, to deprotonate the imidazole hydrochloride in situ.

    • Heat the reaction mixture to 70°C in an oil bath and stir for 24 hours under a nitrogen atmosphere.[7]

    • Observation: As the reaction progresses, the newly formed imidazolium polymer may be less soluble in DMF alone. If a white solid begins to precipitate, add a small amount of anhydrous methanol (e.g., 2-4 mL) to redissolve the product and maintain a homogeneous reaction mixture.[7]

Purification of the Functionalized Polymer
  • Precipitation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of vigorously stirring diethyl ether (e.g., 200 mL).

    • A white or off-white solid, the functionalized polymer, will precipitate immediately. The use of a non-solvent like diethyl ether is a standard method for purifying polymers.[8][9]

  • Washing:

    • Allow the precipitate to settle, then decant the supernatant, which contains unreacted reagents and DMF.

    • Add fresh diethyl ether to the solid, stir or sonicate briefly to break up any clumps, and decant again. Repeat this washing step at least three times to ensure all impurities are removed.[7]

  • Drying:

    • After the final wash, filter the polymer using a Büchner funnel.

    • Transfer the solid to a vacuum oven and dry at 40-50°C for 12-24 hours, or until a constant weight is achieved. The resulting product is poly((vinylbenzyl)-1-methyl-1H-imidazolium chloride).

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization dissolve_pvbc Dissolve PVBC in anhydrous DMF under N2 atmosphere add_reagents Add 5-(Chloromethyl)-1-methyl-1H-imidazole and base to the polymer solution dissolve_pvbc->add_reagents react Heat to 70°C and stir for 24 hours. Add MeOH if precipitate forms. add_reagents->react Initiate Quaternization cool Cool reaction to room temperature react->cool precipitate Precipitate polymer in excess diethyl ether cool->precipitate wash Wash precipitate with fresh diethyl ether (3x) precipitate->wash dry Dry the final polymer under vacuum at 40-50°C wash->dry analyze Analyze by FTIR, 1H NMR, and other relevant techniques dry->analyze Final Product

Caption: Experimental workflow for polymer functionalization.

PART 2: Characterization and Validation

Successful functionalization can be confirmed by spectroscopic methods. The appearance of new signals and the disappearance of characteristic reactant signals provide strong evidence of the quaternization reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for confirming the chemical transformation. The key is to observe the disappearance of the C-Cl bond vibrations from the PVBC starting material.[10]

Wavenumber (cm-1)AssignmentExpected Change Post-Functionalization
~1260CH2-Cl wagging vibrationDisappears or significantly reduces in intensity.[10][11]
~678C-Cl stretching vibrationDisappears or significantly reduces in intensity.[10][11][12]
~1600, ~1490Aromatic C=C stretchingRemain present.
~1570C=N stretching of imidazolium ringAppears as a new peak.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive structural confirmation. The spectrum of the functionalized polymer will show distinct new peaks corresponding to the imidazolium moiety and a characteristic downfield shift of the benzylic protons.

Chemical Shift (δ, ppm)Assignment (PVBC Precursor)Assignment (Functionalized Polymer)Rationale for Change
~4.5-CH2-Cl (Benzylic protons)~5.2-5.4Deshielding effect due to the adjacent positively charged nitrogen atom.[7]
~6.3 - 7.3Aromatic protons~6.5 - 7.5Slight shift due to change in electronic environment.
N/AN/A~3.9-CH3 on imidazolium ring
N/AN/A~7.3 - 7.7Imidazolium ring protons (H4, H5)
N/AN/A~9.1Imidazolium ring proton (H2)

Note: Spectra are typically recorded in D2O or DMSO-d6 as the functionalized polymer is often water-soluble.

PART 3: Troubleshooting and Scientific Insights

ProblemPossible Cause(s)Suggested Solution(s) and Scientific Rationale
Low Degree of Functionalization (Confirmed by NMR integration)1. Insufficient reaction time or temperature. 2. Inefficient deprotonation of the imidazole hydrochloride. 3. Moisture in the reaction. 1. Increase reaction time to 36-48 hours or temperature to 80°C. The SN2 reaction rate is dependent on both time and temperature. 2. Ensure the base is added correctly and is of good quality. Incomplete neutralization will leave less nucleophilic free imidazole to react. 3. Use anhydrous solvents and maintain a strict inert atmosphere. Water can hydrolyze the chloromethyl groups to benzyl alcohols, a competing side reaction.
Product is a Gummy Solid, Not a Powder 1. Incomplete removal of solvent (DMF/MeOH). 2. Low molecular weight of the polymer. 1. Increase the number of washes with diethyl ether. Sonication during washing can help break up the polymer and allow for better solvent exchange. 2. This is inherent to the starting material. However, ensuring complete drying under high vacuum can help solidify the material.
Broad or Poorly Resolved NMR Spectrum 1. High viscosity of the polymer solution. 2. Presence of paramagnetic impurities. 1. Dilute the NMR sample or acquire the spectrum at a higher temperature (e.g., 50-80°C). This reduces viscosity and improves chain mobility, leading to sharper signals. 2. Ensure all glassware is scrupulously clean. If the issue persists, consider treating the polymer solution with a chelating agent like Chelex resin before analysis.
Reaction Mixture Becomes a Solid Gel Cross-linking side reactions. This can occur if the starting PVBC has a significant amount of divinylbenzene cross-linker or if side reactions are promoted at very high temperatures. Ensure the starting polymer is linear and do not exceed the recommended reaction temperature.

References

  • FT-IR adsorption spectra of (a) polyvinylbenzylchloride nanofibre and (b) VO-fibres. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. (n.d.). Chemical Label. Retrieved January 20, 2026, from [Link]

  • 5- CHLORO-1- METHYLIMIDAZOLE MSDS. (2019, January 29). Loba Chemie. Retrieved January 20, 2026, from [Link]

  • Ganesh, M., et al. (2023). Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Kiper, K., et al. (2019). Synthesis of Imidazolium based PILs and Investigation of Their Blend Membranes for Gas Separation. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • 5 - SAFETY DATA SHEET. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2021). Universiti Kebangsaan Malaysia. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet. (2024, August 8). Scientific Polymer Products, Inc. Retrieved January 20, 2026, from [Link]

  • Stromberg, R. R., et al. (n.d.). Infrared spectra of thermally degraded poly(vinyl-chloride). Journal of Research of the National Bureau of Standards. Retrieved January 20, 2026, from [Link]

  • Infrared spectra of: (a) vinylbenzyl chloride liquid precursor... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • CO2 adsorption and catalytic application of imidazole ionic liquid functionalized porous organic polymers. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. (n.d.). RSC Advances. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Quaternized poly (styrene-co-vinylbenzyl chloride) anion exchange membranes: Role of different ammonium cations on structural, morphological, thermal and physio-chemical properties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • FTIR spectra of PVBC (poly vinylbenzyl chloride) and positively... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amination of Poly(vinylbenzyl chloride) with N,N-Dimethylformamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ¹H NMR of the polymers: (a) poly(vinylbenzyl chloride) PVBC... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Selected 1 H NMR spectra of (a) poly(ECH-MeIm + Cl − )... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ¹H NMR spectra of a: ionic liquid monomer, 3 b; b: Poly(VIMC4)[Br]... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ¹H NMR spectra for (a) P(VBTAC/NaSS)20 and (b) P(VBTAC/NaSS)97 in D2O... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

Application

Application Notes & Protocols: Strategic Synthesis of 5-Nitroimidazole Derivatives via N-Alkylation of Chloromethyl Precursors

Introduction: The Enduring Significance of 5-Nitroimidazoles The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous essential drugs renowned for their efficacy aga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 5-Nitroimidazoles

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous essential drugs renowned for their efficacy against anaerobic bacteria and protozoa.[1] Compounds like metronidazole and secnidazole are prime examples, widely utilized in treating infections caused by these microorganisms.[2] The biological activity is intrinsically linked to the 5-nitro group, which, under hypoxic conditions typical of anaerobic environments, is reduced to form reactive intermediates that induce cytotoxic effects by damaging microbial DNA.

The therapeutic spectrum of these compounds can be significantly modulated by the substituent at the N-1 position of the imidazole ring. This chemical handle allows for the synthesis of a vast library of derivatives with tailored physicochemical properties, influencing their potency, tissue penetration, and metabolic stability. One of the most direct and effective methods for introducing this diversity is through the N-alkylation of a 5-nitroimidazole core with alkyl halides, particularly chloromethyl precursors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 5-nitroimidazole derivatives using chloromethyl reagents. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern reaction success, regioselectivity, and yield.

The Core Reaction: Mechanistic Insights into N-Alkylation

The fundamental transformation is a nucleophilic substitution reaction (SN2) where the 5-nitroimidazole, acting as a nucleophile, displaces the chloride from the electrophilic chloromethyl precursor. However, the imidazole ring's N-H proton is not sufficiently acidic to be removed by neutral solvents, necessitating the use of a base to generate the more potent imidazolide anion.

The process can be dissected into two primary steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the N-1 position of the 5-nitroimidazole ring, creating a resonance-stabilized imidazolide anion. This step is critical as it generates the active nucleophile.

  • Nucleophilic Attack: The newly formed imidazolide anion attacks the electrophilic carbon of the chloromethyl precursor, displacing the chloride leaving group and forming the new N-C bond.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 5-Nitroimidazole 5-Nitroimidazole (R-Im-H) Imidazolide Imidazolide Anion (R-Im⁻) 5-Nitroimidazole->Imidazolide + B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Imidazolide_ref Imidazolide Anion (R-Im⁻) Imidazolide->Imidazolide_ref Attacks Chloromethyl Chloromethyl Precursor (R'-CH₂Cl) Product N-Alkylated 5-Nitroimidazole (R-Im-CH₂R') Chloride Chloride Ion (Cl⁻) Imidazolide_ref->Product + R'-CH₂Cl

Caption: General mechanism for base-mediated N-alkylation.
A Note on Regioselectivity

For unsymmetrical imidazoles, such as 2-methyl-5-nitroimidazole, alkylation can potentially occur at two different nitrogen atoms (N-1 or N-3), leading to regioisomers (e.g., 1-alkyl-2-methyl-5-nitroimidazole vs. 1-alkyl-2-methyl-4-nitroimidazole). The outcome is governed by a combination of steric and electronic factors.[3][4] The nitro group is strongly electron-withdrawing, making the adjacent nitrogen less nucleophilic. Steric hindrance from substituents at the C-2 position can further direct the incoming alkyl group to the less hindered nitrogen.[3][4] In the case of 2-methyl-5-nitroimidazole, alkylation is generally favored at the N-1 position, distal to the nitro group, due to these combined effects.[3]

Optimizing the Reaction: A Guide to Critical Parameters

The success of the N-alkylation hinges on the careful selection of the base, solvent, and temperature. These parameters are interdependent and must be optimized to achieve high yields and purity.

ParameterCommon ChoicesRationale & Field-Proven Insights
Base K₂CO₃, KOH, NaH, Et₃NPotassium Carbonate (K₂CO₃) is often the base of choice. It is a moderately strong, inexpensive, and non-nucleophilic base that effectively deprotonates the imidazole while minimizing side reactions. Stronger bases like Potassium Hydroxide (KOH) can be used, but may lead to lower yields in some solvent systems.[5] Sodium Hydride (NaH) is a very powerful, non-nucleophilic base suitable for less reactive precursors but requires strictly anhydrous conditions.
Solvent Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Acetonitrile is highly recommended. As a polar aprotic solvent, it effectively dissolves the reagents and stabilizes the transition state without interfering with the reaction. Studies have shown that using acetonitrile as a solvent with K₂CO₃ as the base consistently provides better yields (66-85%) compared to DMF or DMSO.[3][5] DMF and DMSO are also effective but can be more difficult to remove during workup.
Temperature Room Temperature to 60-80 °CWhile the reaction can proceed at room temperature, yields are often low.[3] Heating the reaction mixture to 60 °C has been shown to dramatically improve both the reaction rate and the final yield.[3] The optimal temperature provides sufficient energy to overcome the activation barrier without causing degradation of the starting materials or products. Reaction times are typically reduced from many hours to just 1-3 hours with heating.[3][5]

Experimental Workflow & Protocols

The following section details a generalized, robust protocol for the N-alkylation of 5-nitroimidazoles with chloromethyl precursors, followed by a specific case study.

Experimental Workflow Setup 1. Reagent Setup (Nitroimidazole, Base, Solvent) Stir 2. Base Stirring (15-30 min) Setup->Stir Add 3. Add Alkylating Agent (Chloromethyl Precursor) Stir->Add Heat 4. Heat & Monitor (TLC, 1-3h @ 60°C) Add->Heat Workup 5. Aqueous Workup (Quench, Extract, Wash) Heat->Workup Dry 6. Dry & Concentrate (Dry over MgSO₄/Na₂SO₄, Evaporate Solvent) Workup->Dry Purify 7. Purification (Column Chromatography or Recrystallization) Dry->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Standard laboratory workflow for synthesis.
Protocol 4.1: General Procedure for N-Alkylation

This protocol is adapted from methodologies demonstrated to provide high yields.[3][5]

Materials:

  • 5-Nitroimidazole precursor (e.g., 2-methyl-5-nitroimidazole) (1.0 eq)

  • Chloromethyl precursor (1.1 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.1 - 1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-nitroimidazole precursor (1.0 eq) and anhydrous potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the initial interaction between the imidazole and the base.

  • Addition of Alkylating Agent: Add the chloromethyl precursor (2.0 eq) to the mixture. If the reagent is a liquid, it can be added dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroimidazole spot has been completely consumed (typically 1-3 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Alternatively, the entire reaction mixture can be poured into ice-water and extracted with ethyl acetate (3x volumes).[5]

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the resulting residue by column chromatography on silica gel (a common eluent system is Ethyl Acetate/Hexane) or by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain the pure N-alkylated 5-nitroimidazole derivative.[2][5]

Protocol 4.2: Case Study - Synthesis of a Benzenesulfonate Derivative of Metronidazole

This protocol illustrates the synthesis of an intermediate from metronidazole, a common 2-methyl-5-nitroimidazole derivative, which can then be further modified. While the precursor is a sulfonyl chloride, the principle of activating the hydroxyl group to create a good leaving group is analogous to starting with a chloromethyl group.

Materials:

  • Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine, dry (as solvent and base)

Procedure:

  • A solution of metronidazole (1.0 eq) in dry pyridine is prepared in a round-bottom flask and cooled in an ice bath.[6]

  • Benzenesulfonyl chloride (1.1 eq) is added slowly to the cooled solution with stirring.[6]

  • The reaction is allowed to proceed, and progress is monitored by TLC.

  • Upon completion, the reaction is worked up by pouring it into ice-water, followed by extraction with an organic solvent like dichloromethane.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization to yield 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate.[6]

Product Characterization

Unambiguous structural confirmation of the synthesized derivatives is essential. The following techniques are standard for characterization.

TechniquePurpose & Expected Observations
¹H NMR Confirms the presence of protons on the imidazole ring and the newly introduced alkyl chain. The chemical shifts and coupling patterns provide definitive structural information. For N-1 alkylation of 2-methyl-5-nitroimidazole, expect a singlet for the C4-H proton and signals corresponding to the new alkyl group.
¹³C NMR Determines the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons are particularly diagnostic and can help confirm the position of N-alkylation.[3][5]
IR Spectroscopy Identifies key functional groups. Look for characteristic stretches for the C-NO₂ group (typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹) and other functional groups in the alkyl side chain.
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming the successful incorporation of the alkyl group. High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula confirmation.

Safety & Handling

Working with nitroaromatic compounds and alkylating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[7][9]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7][9]

  • Storage: Store nitroimidazole compounds in a dry, cool, and well-ventilated place in tightly sealed containers, away from strong oxidizing agents.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures. Do not discard into drains.

Conclusion

The N-alkylation of 5-nitroimidazoles with chloromethyl precursors is a versatile and powerful method for generating novel derivatives with potential therapeutic applications. By understanding the underlying reaction mechanism and systematically optimizing key parameters—particularly the use of potassium carbonate as a base in acetonitrile at elevated temperatures—researchers can achieve high yields and predictable outcomes. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of these valuable compounds, paving the way for further drug discovery and development efforts.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Viode, A., et al. (2007). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 12(5), 1047-1054. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(1), 333-339. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 44-48. Available at: [Link]

  • Varela-Rodríguez, M. M., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Pharmaceuticals, 16(11), 1541. Available at: [Link]

  • El Ayouchi, H., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2022(2), M1367. Available at: [Link]

  • Yildiz, S., et al. (2007). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 57(5), 289-294. Available at: [Link]

  • Sastry, C.S.P., et al. (2012). Direct spectrophotometric determination of 5-nitroimidazoles -A review. International Journal of ChemTech Research, 4(1), 22-26. Available at: [Link]

  • Google Patents. (2021). CN113372281A - Synthetic method of metronidazole.
  • Kumar, A., et al. (2012). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. Der Pharma Chemica, 4(4), 1630-1635. Available at: [Link]

  • Nagarajan, K., et al. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2403. Available at: [Link]

  • Foroumadi, A., et al. (2013). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Letters in Drug Design & Discovery, 10(1). Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Ionescu, A., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3746. Available at: [Link]

  • CPAChem. (2025). Safety data sheet: 4-Nitroimidazole. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2017). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 11, 106-114. Available at: [Link]

  • Grimmett, M. R. (1987). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole and its hydrochloride salt. This molecule is a critical building block in pharmaceutical development and advanced materia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole and its hydrochloride salt. This molecule is a critical building block in pharmaceutical development and advanced material science. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, moving from general questions to specific troubleshooting scenarios.

Synthetic Overview

The most reliable and commonly employed route to 5-(Chloromethyl)-1-methyl-1H-imidazole is a two-step process. It begins with the formation of the intermediate alcohol, (1-methyl-1H-imidazol-5-yl)methanol, followed by its chlorination. This method generally offers better regiochemical control and higher purity compared to direct chloromethylation of 1-methylimidazole.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start Ethyl 1-methylimidazole-5-carboxylate OR 1-Methyl-1H-5-formyl-imidazole reductant Reducing Agent (e.g., LiAlH4) start->reductant THF, 0°C to RT alcohol (1-methyl-1H-imidazol-5-yl)methanol reductant->alcohol chlorinating_agent Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) alcohol->chlorinating_agent Reflux product 5-(Chloromethyl)-1-methyl-1H-imidazole (often isolated as HCl salt) chlorinating_agent->product

Caption: Common two-step synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most dependable synthetic route for obtaining high-purity 5-(Chloromethyl)-1-methyl-1H-imidazole?

A: The two-step synthesis involving the reduction of a 5-substituted carbonyl precursor (like an ester or aldehyde) to (1-methyl-1H-imidazol-5-yl)methanol, followed by chlorination with thionyl chloride (SOCl₂), is the most reliable method.[1] This pathway avoids the significant regioselectivity issues and the formation of diarylmethane side products that can plague direct chloromethylation of the imidazole ring.[2][3][4]

Q2: Why is the final product often isolated and sold as a hydrochloride (HCl) salt?

A: The free base of 5-(Chloromethyl)-1-methyl-1H-imidazole can be unstable. The chloromethyl group is reactive, and the imidazole nitrogen is basic, which can lead to self-alkylation or degradation over time. Converting the product to its hydrochloride salt protonates the imidazole ring, significantly increasing its stability for storage and handling.[1][5][6] The salt is typically a stable, crystalline solid.

Q3: What are the most critical safety precautions for this synthesis?

A: Both key reagents in the primary synthesis pathway are hazardous.

  • Lithium Aluminum Hydride (LiAlH₄): Used in Step 1, LiAlH₄ is a highly reactive reducing agent that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching step must be performed carefully at low temperatures.[1]

  • Thionyl Chloride (SOCl₂): Used in Step 2, thionyl chloride is corrosive, toxic, and reacts with water to release hazardous HCl and SO₂ gases.[5] It should be handled exclusively in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[7]

Q4: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. For the hydrochloride salt in DMSO-d₆, you should expect to see characteristic peaks: a singlet for the N-methyl group (~3.8 ppm), a singlet for the chloromethyl CH₂ group (~5.0 ppm), and singlets for the two imidazole ring protons (~7.7 and ~9.1 ppm).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: The hydrochloride salt has a distinct melting point (e.g., 208-211 °C with decomposition), which can be a good indicator of purity.[5]

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the crude product.[8]

Troubleshooting Guide

Section A: Synthesis of (1-methyl-1H-imidazol-5-yl)methanol (Precursor)

Q: My N-methylation of imidazole to produce the precursor is giving low yields or a mixture of isomers. What's wrong?

A: Regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles can be challenging.

  • Cause: Standard alkylation conditions (e.g., methyl iodide and a base) can produce a mixture of N-1 and N-3 methylated isomers.[9][10] The ratio can be influenced by the solvent and the counter-ion of the imidazolide salt.

  • Solution: For a specific isomer, it is often better to start with a commercially available, pre-methylated imidazole derivative if possible. If you must perform the methylation, consider methodologies developed for regioselective N-methylation, which may involve specific directing groups or reaction conditions to favor the desired, sometimes more sterically hindered, isomer.[11]

Q: The reduction of my ester/aldehyde starting material with LiAlH₄ is incomplete. How can I improve the conversion?

A: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the reagent.

  • Cause 1: Insufficient LiAlH₄. The stoichiometry may be off. While the reaction consumes one hydride, esters require two equivalents of hydride. Ensure you are using a sufficient molar excess (typically 1.5 to 2.0 equivalents of LiAlH₄).

  • Solution 1: Increase the equivalents of LiAlH₄. Add it in portions to a cooled solution of the starting material to maintain control.[1]

  • Cause 2: Reagent Deactivation. LiAlH₄ is extremely sensitive to moisture. Any water in the solvent (THF) or on the glassware will consume the reagent.

  • Solution 2: Use freshly distilled, anhydrous THF. Dry all glassware in an oven overnight and cool it under an inert atmosphere before use.

  • Cause 3: Reaction Time/Temperature. The reaction may be too slow at low temperatures.

  • Solution 3: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours) to ensure completion.[1] Monitor progress by TLC.

Section B: Chlorination with Thionyl Chloride

Q: My yield of 5-(Chloromethyl)-1-methyl-1H-imidazole is very low. What are the most common causes?

A: Low yield in this step is a frequent issue. The troubleshooting workflow below can help diagnose the problem. The most common culprits are incomplete reaction, product degradation, or loss during workup.

Troubleshooting_Workflow cluster_checks Diagnostic Checks cluster_solutions Solutions start Problem: Low Final Yield check_temp Was the reaction refluxed adequately? start->check_temp check_socl2 Was excess SOCl₂ used? Was its quality verified? check_temp->check_socl2 Yes sol_temp Increase reflux time to 3-5 hours. Monitor by TLC until starting material is consumed. check_temp->sol_temp No check_workup Was the product precipitated correctly? check_socl2->check_workup Yes sol_socl2 Use SOCl₂ as both reagent and solvent. Ensure it is fresh and colorless. check_socl2->sol_socl2 No sol_workup Cool mixture thoroughly post-reaction. Add anhydrous ether slowly to induce precipitation. Wash precipitate with ether. check_workup->sol_workup No

Caption: Troubleshooting flowchart for low yield in the chlorination step.

Q: The reaction with thionyl chloride is vigorous and the mixture turns dark. How can I control it?

A: This indicates an exothermic reaction that is proceeding too quickly, potentially leading to degradation of the sensitive imidazole ring.

  • Cause: The initial reaction between an alcohol and thionyl chloride is highly exothermic. Adding the alcohol too quickly to the thionyl chloride at room temperature can cause the temperature to spike.

  • Solution: Control the rate of reaction by adding the precursor alcohol in very small portions to the thionyl chloride while cooling the reaction vessel in an ice bath.[5] This maintains the temperature between 10-20 °C during the addition. Once the addition is complete, the mixture can be allowed to warm slowly before refluxing.

Q: I am seeing significant byproduct formation. What is it and how can I prevent it?

A: The most likely byproduct, especially if conditions are harsh, is a diarylmethane-type compound where two imidazole rings are linked by a methylene bridge. While less common than with highly activated aromatics, it remains a possibility.[3][4]

  • Cause: The newly formed chloromethylated product is an electrophile. It can react with another molecule of the starting alcohol or the product itself in a Friedel-Crafts-type alkylation, especially at high temperatures or with prolonged reaction times.

  • Solution:

    • Use Excess Chlorinating Agent: Using thionyl chloride as the solvent ensures the alcohol is rapidly converted to the chlorosulfite intermediate and then the final chloride, minimizing its availability for side reactions.[1][5]

    • Control Temperature and Time: Do not exceed the necessary reflux time. Once TLC analysis shows the starting material has been consumed, proceed with the workup.

    • Purification: If byproducts form, they can often be removed during the purification step. The desired hydrochloride salt is often less soluble in ether/ethanol mixtures than the byproducts, allowing for purification by precipitation and washing.[1][8]

Section C: Purification and Analysis

Q: How do I effectively purify the final 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride?

A: The product is a salt, making purification by precipitation/recrystallization the most common and effective method.

  • Cause of Impurity: The crude product may contain unreacted starting material, byproducts, or residual acids.

  • Solution: A standard procedure involves cooling the reaction mixture after reflux and diluting it with a non-polar solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether.[5] This causes the product to precipitate as a solid. The solid can then be collected by filtration, washed thoroughly with more diethyl ether to remove soluble impurities, and dried under vacuum.[1][5] For higher purity, recrystallization from a solvent system like ethanol/ether may be performed.

Data Summary and Protocols
Table 1: Key Reaction Parameters & Expected Yields
StepReactantReagentSolventTemperatureTimeTypical YieldReference
11-methyl-1H-5-formyl-imidazoleLiAlH₄THF0 °C to RT1-2 h~80%[1]
1Ethyl 1-methylimidazole-5-carboxylateLiAlH₄THFRT16 h~73%[1]
2(1-methyl-1H-imidazol-5-yl)methanolThionyl ChlorideThionyl ChlorideReflux3 h~83%[1]
24-hydroxymethyl-5-methylimidazole*Thionyl ChlorideThionyl Chloride55 °C0.5 h~91%[5]

*Note: Data for a closely related analogue is included to demonstrate the high efficiency of the chlorination step.

Protocol 1: Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This protocol is adapted from established literature procedures and should only be performed by trained chemists with appropriate safety measures.[1][5]

Step A: Preparation of (1-methyl-1H-imidazol-5-yl)methanol [1]

  • Suspend 1-methyl-1H-5-formyl-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After addition is complete, continue stirring at 0 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours until TLC confirms consumption of the starting material.

  • Cool the mixture back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the careful, portion-wise addition of solid Na₂SO₄·10H₂O until bubbling ceases.

  • Stir the resulting slurry vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Step B: Chlorination to 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride [1]

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂), add thionyl chloride (SOCl₂) (e.g., 5-10 mL per gram of alcohol).

  • Cool the thionyl chloride in an ice bath.

  • Add the crude (1-methyl-1H-imidazol-5-yl)methanol from Step A in small portions, with stirring, over 15-20 minutes. Maintain the temperature below 20 °C. A precipitate will likely form.

  • Once the addition is complete, remove the ice bath and slowly heat the mixture to reflux.

  • Maintain reflux for 3 hours. The reaction should become a clear solution.

  • Allow the mixture to cool to room temperature, then cool it further in an ice bath to ~10 °C.

  • Slowly add anhydrous diethyl ether to the cooled solution to precipitate the product.

  • Collect the white solid by vacuum filtration, wash it thoroughly with diethyl ether, and dry it under vacuum to yield 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

References
  • New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. National Institutes of Health (NIH). [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Publications. [Link]

  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. National Institutes of Health (NIH). [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Preparation of 4-methyl-5-chloromethyl-imidazole.
  • CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org. [Link]

  • Blanc chloromethylation. Wikipedia. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Link]

  • 5-(Chloromethyl)-1-methyl-1H-imidazole. PubChem. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. [Link]

  • Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. ChemRxiv. [Link]

  • Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Chloromethyl)-1-methyl-1H-imidazole Reaction Products

Welcome to the technical support center for the purification of 5-(chloromethyl)-1-methyl-1H-imidazole and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(chloromethyl)-1-methyl-1H-imidazole and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-(chloromethyl)-1-methyl-1H-imidazole, which is often synthesized as its hydrochloride salt to improve stability.

Scenario 1: Low Yield After Initial Product Isolation

Question: I've completed the synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, but my yield after the initial workup is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from the reaction conditions to the workup procedure. Let's break down the likely culprits and the corresponding solutions.

Causality Behind Experimental Choices: The hydrochloride salt of 5-(chloromethyl)-1-methyl-1H-imidazole is often the targeted form in synthesis due to the increased stability of the chloromethyl group in an acidic environment. The free base can be unstable and prone to self-alkylation or decomposition. Therefore, purification strategies often revolve around isolating and purifying this salt.

Troubleshooting Workflow:

  • Incomplete Reaction: The chlorination of the corresponding hydroxymethyl intermediate with reagents like thionyl chloride is a common synthetic route.[1] Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture.[1]

  • Product Loss During Aqueous Workup: While the hydrochloride salt is water-soluble, excessive washing with water can lead to product loss. After quenching the reaction, minimize the volume of water used.

  • Inefficient Extraction: If you are extracting the product into an organic solvent after basification, ensure the pH is sufficiently high (typically pH 9-10) to convert the hydrochloride salt to the free base, which is more soluble in organic solvents.[1] Perform multiple extractions with a suitable solvent like dichloromethane or chloroform to maximize recovery.

  • Precipitation/Crystallization Issues: The product is often isolated by precipitation or crystallization from the reaction mixture. A common method involves distilling off the aqueous hydrochloric acid under reduced pressure and then adding a solvent in which the hydrochloride salt is poorly soluble, such as an ethanol/ether mixture, to induce precipitation.[2]

Experimental Protocol: Optimizing Product Precipitation [2]

  • After the reaction is complete, concentrate the aqueous hydrochloric acid solution under reduced pressure.

  • To the resulting residue, add a solution of HCl gas in a suitable alcohol, like ethanol.

  • Heat the mixture to dissolve the residue.

  • Cool the solution slowly to 0-5 °C to induce crystallization of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (like ether saturated with HCl), and dry under vacuum.[2]

Scenario 2: Persistent Impurities Detected by NMR or HPLC

Question: My purified 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride still shows significant impurities in the 1H NMR and HPLC analysis. How can I identify and remove these contaminants?

Answer:

Identifying the nature of the impurity is the first step toward selecting the appropriate purification technique.

Common Impurities and Their Origins:

  • Unreacted Starting Material: Such as 1-methyl-5-(hydroxymethyl)-1H-imidazole if you are performing a chlorination reaction.

  • Over-alkylation or Di-substitution Products: Depending on the synthetic route, side reactions can lead to undesired isomers or multiply substituted products.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

  • Decomposition Products: The chloromethyl group can be reactive, and prolonged heating or exposure to nucleophiles can lead to decomposition.

Purification Strategy Comparison:

Purification TechniquePrincipleBest For RemovingLimitations
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.[3]Small amounts of impurities with different solubility profiles.Can be time-consuming to find the right solvent system; may not be effective for impurities with similar solubility.
Column Chromatography Differential adsorption of components onto a stationary phase.A wide range of impurities, including isomers and byproducts with different polarities.Can be material-intensive and may lead to product loss on the column.
Acid-Base Extraction Partitioning of acidic, basic, and neutral compounds between aqueous and organic phases based on their pKa values.Impurities with different acid-base properties than the product.The product must be stable to the pH changes.

dot

Purification_Decision_Tree start Impure Product recrystallization Recrystallization start->recrystallization Impurity has different solubility profile column Column Chromatography start->column Impurities have different polarities extraction Acid-Base Extraction start->extraction Impurities have different acid-base properties pure_product Pure Product recrystallization->pure_product column->pure_product extraction->pure_product

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water or ether) at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures.

  • Dissolution: Dissolve the crude 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Scenario 3: Product "Oiling Out" During Crystallization

Question: I'm trying to recrystallize my 5-(chloromethyl)-1-methyl-1H-imidazole, but it separates as an oil instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Causality and Solutions:

  • High Impurity Level: A significant amount of impurity can depress the melting point of the product, leading to oiling. It may be necessary to perform a preliminary purification step, like a quick filtration through a silica plug, before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, preventing it from crystallizing properly.

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and oiling.

Troubleshooting Workflow:

  • Solvent System Modification:

    • Add a co-solvent in which your product is less soluble (an "anti-solvent"). Add the anti-solvent dropwise to the hot, dissolved solution until it just starts to become cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

    • Switch to a lower-boiling point solvent system.

  • Slower Cooling:

    • Allow the hot, filtered solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

    • Insulate the flask to slow the cooling rate further.

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Add a seed crystal of pure product to the cooled solution.

dot

Oiling_Out_Troubleshooting start Product Oils Out step1 Modify Solvent System Add anti-solvent or switch to a lower boiling point solvent. start->step1 step2 Slow Down Cooling Rate Allow to cool slowly to room temperature before using an ice bath. step1->step2 step3 Induce Crystallization Scratch flask or add a seed crystal. step2->step3 end_node Crystalline Product step3->end_node

Caption: Troubleshooting workflow for "oiling out".

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 5-(chloromethyl)-1-methyl-1H-imidazole?

A1: The hydrochloride salt is the more stable form and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent moisture absorption and potential degradation. The free base is less stable and should be used immediately after preparation if possible.

Q2: Can I use column chromatography to purify the free base of 5-(chloromethyl)-1-methyl-1H-imidazole?

A2: Yes, but with caution. The free base is more reactive than the hydrochloride salt. It's advisable to use a deactivated silica gel (e.g., by treating with a small amount of triethylamine in the eluent) to prevent decomposition on the column. Work quickly and avoid prolonged exposure to the silica.

Q3: My reaction involves converting the chloromethyl group to another functional group. Do I need to purify the 5-(chloromethyl)-1-methyl-1H-imidazole intermediate?

A3: While it may be tempting to proceed with the crude material, purifying the intermediate is highly recommended. Impurities from the first step can interfere with the subsequent reaction, leading to a lower yield and a more complex final purification. A clean intermediate generally leads to a cleaner final product.

Q4: Are there any specific safety precautions I should take when working with 5-(chloromethyl)-1-methyl-1H-imidazole?

A4: Yes. As with any chlorinated organic compound, it should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.[5]

III. References

  • A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem. Available at:

  • CN101948435A - Preparation method of 5-chloro-1-methyl-4-nitro iminazole. Google Patents. Available at:

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available at:

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents. Available at:

  • 5-(Chloromethyl)-1-methyl-1H-imidazole. PubChem. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Alkylation Reactions with 5-(Chloromethyl)-1-methyl-1H-imidazole

Welcome to the technical support center for managing alkylation reactions using 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing alkylation reactions using 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Chloromethyl)-1-methyl-1H-imidazole and what are its primary applications?

5-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic building block featuring a reactive chloromethyl group attached to a 1-methylimidazole core[1]. The chloromethyl group serves as a potent electrophile, making this compound an effective reagent for introducing the 1-methyl-1H-imidazol-5-ylmethyl moiety onto various nucleophiles. This is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). The imidazole ring is a common feature in many biological molecules, and modifying target compounds with this group can alter their pharmacological properties, such as solubility, receptor binding affinity, and metabolic stability.

Q2: How should I handle and store 5-(Chloromethyl)-1-methyl-1H-imidazole? Is it stable?

This reagent is typically supplied as a hydrochloride salt to improve its stability. The free base form can be unstable and prone to self-reaction or polymerization over time, especially at elevated temperatures.

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.

  • Handling: The reagent is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When generating the free base for a reaction, it is best to do so in situ or use it immediately after preparation to minimize degradation and side reactions. The chlorine group enhances its reactivity compared to analogous hydroxymethyl compounds[2].

Q3: What are the general starting conditions for an alkylation reaction with this reagent?

A typical N-alkylation reaction involves a nucleophile (e.g., an amine, thiol, or phenol), a base to deprotonate the nucleophile (and neutralize the HCl if starting from the salt), and a suitable solvent.

ParameterRecommendationRationale & Causality
Stoichiometry 1.0 - 1.2 equivalents of 5-(chloromethyl)-1-methyl-1H-imidazole per nucleophilic site.A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess significantly increases the risk of over-alkylation[3][4].
Base Inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, Et₃N).The base must be strong enough to deprotonate the nucleophile but should not compete as a nucleophile itself. The choice of base can influence regioselectivity in complex substrates[5].
Solvent Polar aprotic solvents (DMF, Acetonitrile, DMSO).These solvents effectively dissolve the reactants and facilitate S_N2 reactions without interfering with the reaction mechanism. Non-polar solvents are generally less effective for imidazole alkylations[6].
Temperature 0 °C to room temperature, then potentially gentle heating (40-60 °C).Start at a low temperature during the addition of the alkylating agent to control the initial exothermic reaction, then warm to ensure completion. Higher temperatures can promote side reactions[6].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during alkylation reactions, explains the underlying chemical principles, and provides actionable solutions.

Problem 1: My reaction yields are low, and I recover a significant amount of my starting nucleophile.

This issue points to an incomplete reaction. Several factors could be at play.

  • Q: Could my base be the problem?

    • A: Yes. The pKa of your nucleophile must be considered. If you are attempting to alkylate a weakly acidic nucleophile (e.g., an aniline or a secondary sulfonamide), a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required for complete deprotonation. For simple amines, potassium carbonate is often sufficient[7]. Ensure the base is fresh and anhydrous, as absorbed moisture can quench the base and introduce water, which can hydrolyze the chloromethyl group.

  • Q: Is the reaction temperature or time insufficient?

    • A: Possibly. While starting at low temperatures is recommended to control the reaction, some less reactive nucleophiles require thermal energy to proceed at a reasonable rate. After the initial addition, slowly warm the reaction to 40-60 °C and monitor by TLC or LC-MS. Some alkylations may require several hours to reach completion[6].

  • Q: How do I know if my 5-(Chloromethyl)-1-methyl-1H-imidazole reagent has degraded?

    • A: Degradation often manifests as discoloration (yellowing or browning) of the solid reagent. A simple way to check its activity is to perform a small-scale test reaction with a reliable, highly reactive nucleophile like benzylamine. If this test reaction also fails or gives low yields, the reagent has likely degraded. Degradation can involve self-alkylation and polymerization, reducing the concentration of the active monomeric species.

Problem 2: My reaction is messy. TLC and LC-MS show multiple products, including some at a higher molecular weight than expected.

This is a classic sign of side reactions. The high reactivity of 5-(Chloromethyl)-1-methyl-1H-imidazole makes it susceptible to several competing pathways.

  • Q: I'm trying to mono-alkylate a primary amine, but I'm seeing both secondary and tertiary amine products. What's happening?

    • A: You are observing over-alkylation . This is a common and challenging issue in amine alkylation[3]. The secondary amine product of the first alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation that proceeds faster than the first. This "runaway train" effect results in a mixture of products[3].

    Solutions:

    • Adjust Stoichiometry: Use a large excess (3-5 equivalents) of the primary amine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine.

    • Slow Addition at Low Temperature: Add the 5-(Chloromethyl)-1-methyl-1H-imidazole solution dropwise to the reaction mixture at 0 °C or below. This keeps the instantaneous concentration of the alkylating agent low, reducing the rate of the second alkylation.

    • Consider an Alternative Synthetic Route: For selective mono-alkylation, reductive amination is often a superior method that avoids the issue of over-alkylation entirely[8].

  • Q: I see a major byproduct with a mass corresponding to a dimer of my alkylating agent or my product. How do I prevent this?

    • A: You are likely seeing dimerization or polymerization. 5-(Chloromethyl)-1-methyl-1H-imidazole can react with itself. The N3 nitrogen of one molecule can attack the chloromethyl group of another, leading to the formation of a dimeric imidazolium salt. This process can continue, leading to oligomers.

    Solutions:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less). This reduces the probability of two reagent molecules encountering each other.

    • Control Stoichiometry and Addition: Do not use a large excess of the alkylating agent. Add it slowly to ensure it reacts with the intended nucleophile before it can react with itself.

  • Q: My desired product is an N-alkylated imidazole, but I'm getting a second product with the same mass. What could it be?

    • A: If your starting imidazole is not substituted at the N1 and N3 positions, you are likely forming regioisomers . The alkylation can occur on either of the two available ring nitrogens[5]. The ratio of these isomers is influenced by steric and electronic factors. Steric hindrance around one nitrogen will favor alkylation at the less hindered site[5]. Electron-withdrawing groups on the imidazole ring can also direct the alkylation to the more distant nitrogen atom[5].

    Solutions:

    • Use a Protecting Group: If possible, protect one of the imidazole nitrogens before the alkylation step to ensure regioselectivity.

    • Optimize Reaction Conditions: The ratio of isomers can sometimes be influenced by the choice of solvent and base. A systematic screen of conditions may be necessary.

    • Chromatographic Separation: If isomer formation is unavoidable, you will need to rely on careful chromatographic separation (e.g., HPLC or flash column chromatography) to isolate the desired product.

Mechanistic Pathways & Troubleshooting Workflow

Understanding the potential reaction pathways is key to troubleshooting.

Primary Reaction and Key Side Reactions

Start Reagents: 5-(Chloromethyl)-1-methyl-1H-imidazole + Nucleophile (Nu-H) Desired_Product Desired Product (Mono-alkylation) Start->Desired_Product  Optimal Conditions  (Controlled Stoichiometry,  Low Temp) Overalkylation Over-alkylation Product (e.g., Tertiary Amine) Start->Overalkylation  Excess Alkylating Agent  (for Amine Nucleophiles) Dimerization Reagent Dimerization (Imidazolium Salt) Start->Dimerization  High Concentration  Slow Nucleophile Quaternization Product Quaternization (N1,N3-Dialkylation) Desired_Product->Quaternization  Excess Alkylating Agent  (for Imidazole Nucleophiles)

Caption: Key reaction pathways in alkylation experiments.

Troubleshooting Workflow for Low Yield / Messy Reactions

Start Problem: Low Yield or Messy Reaction Check_Reagents 1. Verify Reagent Quality - Is base anhydrous? - Is alkylating agent fresh? Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions - Temperature too high/low? - Incorrect stoichiometry? Check_Reagents->Check_Conditions Analyze_Products 3. Identify Side Products - Use LC-MS to get masses Check_Conditions->Analyze_Products Overalkylation Mass = Product + Reagent Fragment? -> Likely Over-alkylation Analyze_Products->Overalkylation Yes Dimerization Mass = 2x Reagent? -> Likely Dimerization Analyze_Products->Dimerization Yes Incomplete Starting Material Dominant? -> Incomplete Reaction Analyze_Products->Incomplete Yes Sol_Overalkylation Solution: - Use excess nucleophile - Slow addition at 0°C Overalkylation->Sol_Overalkylation Sol_Dimerization Solution: - Use high dilution - Slow addition Dimerization->Sol_Dimerization Sol_Incomplete Solution: - Use stronger base - Increase temperature/time Incomplete->Sol_Incomplete

Caption: A step-by-step workflow for troubleshooting alkylation issues.

Analytical Protocols for Reaction Monitoring

Effective and timely monitoring is crucial for optimizing your reaction and understanding side product formation.

Protocol 1: Thin-Layer Chromatography (TLC)
  • Objective: To quickly assess reaction progression and complexity.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good starting point is 9:1 Dichloromethane:Methanol. Adjust polarity to achieve good separation (R_f of starting material ~0.6-0.7).

  • Procedure:

    • Prepare three lanes on the TLC plate: one for your starting nucleophile (SM), one for the reaction mixture (R), and a co-spot (C) containing both.

    • Using a capillary tube, spot a small amount of each onto the plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light (254 nm). If compounds are not UV-active, use a stain like potassium permanganate or iodine.

  • Interpretation:

    • Successful Reaction: The spot corresponding to the starting material diminishes or disappears, and a new, typically less polar spot for the product appears.

    • Side Reactions: The appearance of multiple new spots indicates the formation of side products.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To definitively identify the components of the reaction mixture by their mass-to-charge ratio (m/z).

  • System: A reversed-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a larger volume of a suitable solvent like acetonitrile or methanol (e.g., 1 mL).

    • Filter the sample if necessary to remove particulates.

    • Inject the diluted sample into the LC-MS.

  • Data Analysis:

    • Identify the peak for your starting nucleophile and the expected product based on their retention times and expected m/z values ([M+H]⁺ in positive ion mode).

    • Analyze the masses of unknown peaks to hypothesize their structures. For example:

      • Over-alkylation Product: Expected m/z = [M_product + C₅H₆N₂]⁺

      • Reagent Dimer: Expected m/z = [2 * M_reagent - Cl]⁺

References

  • Process for preparing 1-alkylimidazoles.
  • Preparation method of 5-chloro-1-methyl-4-nitro iminazole.
  • N-Alkylation of imidazoles. University of Otago Thesis. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles... National Institutes of Health (PMC). [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • 5-(Chloromethyl)-1-methyl-1H-imidazole. PubChem. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • N1 site alkylation method for imidazole compounds.
  • Regioselective alkylation of a versatile indazole... Beilstein Journal of Organic Chemistry. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (PMC). [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. National Institutes of Health (PMC). [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged... PubMed. [Link]

  • Friedel-Crafts alkylation (video). Khan Academy. [Link]

  • OCR Aromatic Chemistry 9 - Alkylation and Acylation. YouTube. [Link]

  • A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Royal Society of Chemistry. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability of 5-(Chloromethyl)-1-methyl-1H-imidazole

Welcome to the technical support resource for 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Given its inherent reactivity, understanding the stability profile of this compound in various solvents is critical for achieving reproducible results, maximizing yields, and ensuring experimental safety. This document provides in-depth answers to common stability-related issues, troubleshooting advice for unexpected outcomes, and validated protocols for handling and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and handling of 5-(Chloromethyl)-1-methyl-1H-imidazole.

Q1: What is 5-(Chloromethyl)-1-methyl-1H-imidazole and why is it so reactive?

A: 5-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic compound frequently used as a building block in pharmaceutical synthesis.[1][2] Its high reactivity stems from the chloromethyl group attached to the imidazole ring. The carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the imidazole ring. This structure is analogous to a benzylic halide, which readily undergoes nucleophilic substitution reactions. The departure of the chloride leaving group can be stabilized through the formation of a resonance-delocalized carbocation, making it susceptible to both SN1 and SN2 reaction pathways.[3][4][5]

Q2: How should I properly store the solid compound?

A: The compound is typically supplied as a hydrochloride salt (HCl), which enhances its stability as a solid.[6][7] For long-term storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place.[6] Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture, which can lead to slow hydrolysis over time. The free base is less stable and should be generated immediately prior to use.

Q3: What are the primary degradation pathways I should be concerned about?

A: The principal degradation pathway is nucleophilic substitution at the chloromethyl carbon. The most common nucleophiles encountered in a laboratory setting are water (hydrolysis) and alcohol solvents (alcoholysis/solvolysis).

  • Hydrolysis: Reaction with water (even trace amounts in solvents) will yield 5-(Hydroxymethyl)-1-methyl-1H-imidazole.

  • Alcoholysis: Reaction with alcohol solvents (e.g., methanol, ethanol) will produce the corresponding ether, such as 5-(Methoxymethyl)-1-methyl-1H-imidazole.

  • Reaction with other Nucleophiles: The compound will readily react with other nucleophiles, including amines, thiols, and carbanions. This is often the desired reaction but can be a source of impurities if unintended nucleophiles are present.

Q4: Which solvents are recommended for dissolving this compound for reactions or short-term storage?

A: Aprotic, non-nucleophilic solvents are highly recommended. These include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

Always use anhydrous grade solvents to minimize hydrolysis. Solutions should be prepared fresh and used promptly.

Q5: Are there any solvents I should strictly avoid?

A: Yes. Protic and nucleophilic solvents should be avoided unless they are intended to be a reactant.

  • Water: Causes rapid hydrolysis.

  • Alcohols (Methanol, Ethanol, etc.): Lead to the formation of ether byproducts.[8]

  • Primary/Secondary Amines (as solvents): Will react to form amine adducts.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental issues.

Q1: My reaction yield is consistently low when using methanol as a solvent, and I see a byproduct with a mass 15 Da lower than my expected product.

A: You are likely observing competitive solvolysis. The methanol is acting as a nucleophile and reacting with your starting material to form 5-(methoxymethyl)-1-methyl-1H-imidazole. The mass difference corresponds to the replacement of the chlorine atom (35.5 Da) with a methoxy group (-OCH₃, 31 Da), which can appear as a mass shift depending on the overall structure of your final product.

Solution:

  • Switch Solvents: Change your reaction solvent to an inert, aprotic solvent like anhydrous DCM, THF, or ACN.

  • Temperature Control: If the reaction must be run in a potentially nucleophilic solvent, lowering the temperature may slow the rate of the competing solvolysis reaction relative to your desired reaction.

Q2: I'm performing a reaction in anhydrous acetonitrile, but my LC-MS analysis shows a peak corresponding to the hydrolyzed alcohol derivative.

A: This indicates the presence of trace water. "Anhydrous" solvents can still contain parts-per-million levels of water, which can accumulate over time if the bottle has been opened frequently. Additionally, reagents or the reaction vessel itself may not have been perfectly dry.

Solution:

  • Use Fresh Solvent: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Q3: I dissolved the compound in DMSO-d₆ for NMR analysis, but the spectrum showed new peaks appearing within an hour.

A: While DMSO is aprotic, it is highly hygroscopic and readily absorbs water from the atmosphere. The degradation you are observing is likely hydrolysis from absorbed water.

Solution:

  • Use Dry NMR Solvent: Use DMSO-d₆ from a sealed ampule or a freshly opened bottle.

  • Minimize Exposure: Prepare the NMR sample quickly and cap the tube immediately.

  • Immediate Analysis: Acquire the NMR spectrum as soon as possible after preparation. For kinetic studies, this phenomenon can be intentionally monitored to measure the rate of hydrolysis.

Section 3: Protocols & Methodologies

Protocol 1: Preparation of a Standardized Stock Solution

This protocol describes the proper preparation of a stock solution for use in reactions, minimizing degradation.

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • Anhydrous dichloromethane (DCM) from a sealed bottle or solvent purification system

  • Oven-dried volumetric flask and magnetic stir bar

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Flame-dry the volumetric flask containing a stir bar under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Quickly weigh the desired amount of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride and add it to the flask against a positive pressure of inert gas.

  • Seal the flask with a rubber septum.

  • Using a dry syringe, transfer the calculated volume of anhydrous DCM into the flask.

  • Stir the solution at room temperature until all solid has dissolved.

  • Use the solution immediately. Do not store aqueous or alcoholic solutions.

Protocol 2: Monitoring Stability via HPLC-UV

This workflow allows for the quantitative assessment of the compound's stability in a chosen solvent over time.

Workflow:

  • Solution Preparation: Prepare a ~1 mg/mL solution of the compound in the test solvent following the aseptic and anhydrous techniques described in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and inject it into the HPLC system. This is your T=0 reference point.

  • Incubation: Store the stock solution at a controlled temperature (e.g., 25 °C), protected from light.

  • Time Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them in the same manner as the T=0 sample, and inject them into the HPLC.

  • Data Analysis: Develop an HPLC method capable of separating the parent compound from its potential degradants (e.g., the hydrolyzed alcohol). A C18 column with a water/acetonitrile gradient is a good starting point.[9][10] Monitor the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Section 4: Data & Diagrams

Table 1: Solvent Compatibility Summary
Solvent ClassSpecific SolventCompatibilityPrimary Degradation Pathway
Protic, Nucleophilic Water, Methanol, EthanolIncompatible Hydrolysis / Alcoholysis
Aprotic, Polar Acetonitrile, DMF, DMSOUse with Caution Hydrolysis (from trace H₂O)
Aprotic, Non-Polar Dichloromethane, TolueneRecommended Minimal (if anhydrous)
Ethers THF, Diethyl EtherRecommended Minimal (if anhydrous/peroxide-free)
Diagrams

DegradationPathways cluster_main Degradation of 5-(Chloromethyl)-1-methyl-1H-imidazole cluster_products Degradation Products Parent 5-(Chloromethyl)-1-methyl-1H-imidazole Intermediate Resonance-Stabilized Carbocation Parent->Intermediate Loss of Cl- (SN1 pathway) Hydrolysis_Product 5-(Hydroxymethyl)-1-methyl-1H-imidazole Intermediate->Hydrolysis_Product + H₂O (Hydrolysis) Alcoholysis_Product 5-(Alkoxymethyl)-1-methyl-1H-imidazole Intermediate->Alcoholysis_Product + R-OH (Alcoholysis)

Caption: Key degradation pathways via a carbocation intermediate.

StabilityWorkflow cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution (Anhydrous Solvent) B Acquire T=0 Sample (HPLC/NMR) A->B C Incubate Solution (Controlled Temp & Time) A->C F Plot % Remaining vs. Time B->F D Acquire Timed Aliquot (e.g., T=1h, 2h, 4h) C->D At each time point E Analyze Sample (HPLC/NMR) D->E E->F G Determine Degradation Rate F->G

Caption: Workflow for monitoring compound stability over time.

References

  • Lumen Learning. (n.d.). 5.6. Reactive intermediates. In Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2020). 5.7: Reactive Intermediates - Carbocations. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Scribd. (n.d.). Stability of Reactive Intermediates. [Link]

  • Allen Institute. (n.d.). Reactive Intermediates | Carbocations| Benzynes. [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. [Link]

  • Preprints.org. (2024). Reactive Intermediates in Organic Chemistry: Carbenes, Nitrenes, and Radicals. [Link]

  • da Silva, A. P., et al. (2020). Competitive Reactivity of Tautomers in the Degradation of Organophosphates by Imidazole Derivatives. Chemistry – A European Journal. [Link]

  • Yayé, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sunway Pharm Ltd. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. [Link]

  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • Kumar, A., et al. (2017). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment. [Link]

  • ResearchGate. (2009). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. [Link]

  • Wang, Z., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

  • Google Patents. (2011). CN101948435A - Preparation method of 5-chloro-1-methyl-4-nitroimidazole.
  • Rusinov, V. L., et al. (2015). C(2) and C(5) Nucleophilic Functionalization of 4H-Imidazole-3-oxide Exposed to Carboranyllithium. The Journal of Organic Chemistry. [Link]

  • Choi, Y., et al. (2016). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. Chemosphere. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Articles List. [Link]

  • Royal Society of Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. [Link]

  • Okamoto, K., et al. (1968). Reactivity in nucleophilic substitution. Part V. Solvolysis of diphenylmethyl toluene-p-sulphonate. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-(Chloromethyl)-1-methyl-1H-imidazole Synthesis

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. Our goal is to equip you with the necessary knowledge to optimize your synthesis, maximize yield and purity, and troubleshoot common issues encountered during this procedure.

Introduction to the Synthesis

The most common and effective method for synthesizing 5-(Chloromethyl)-1-methyl-1H-imidazole is through the chlorination of its precursor, (1-methyl-1H-imidazol-5-yl)methanol, using thionyl chloride (SOCl₂). While seemingly straightforward, the reaction temperature is a crucial parameter that dictates the reaction's efficiency, side product formation, and overall success. This guide will delve into the nuances of temperature control to ensure a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the chlorination of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride?

A1: The optimal temperature profile for this reaction involves a two-stage approach. Initially, the addition of (1-methyl-1H-imidazol-5-yl)methanol to thionyl chloride should be conducted at a low temperature, typically between 0°C and 10°C (using an ice bath). This is crucial to control the initial exothermic reaction. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and then gently heated to reflux (approximately 76-79°C) for a period of 2-3 hours to ensure the reaction goes to completion. Some protocols suggest a milder heating step at around 55°C ± 5°C which can also be effective.

Q2: My reaction appears sluggish and is not going to completion at room temperature. What should I do?

A2: If you observe a sluggish reaction, gradually increasing the temperature is the correct approach. After the initial addition at low temperature, allow the mixture to stir at room temperature for about an hour. If reaction completion is not observed (monitored by TLC or other appropriate analytical methods), begin to gently heat the mixture. A temperature of 50-60°C is a good starting point. If the reaction is still incomplete, you can increase the temperature to reflux. Insufficient reaction time can also be a factor, so ensure you are allowing at least 2-3 hours of heating.

Q3: The reaction is highly exothermic upon adding the starting material. How can I control this?

A3: The reaction of alcohols with thionyl chloride is indeed highly exothermic and produces gaseous byproducts (SO₂ and HCl).[1] To manage this, a slow, dropwise addition of the (1-methyl-1H-imidazol-5-yl)methanol solution to the thionyl chloride is essential. Maintaining a low temperature with an efficient cooling bath (ice-salt bath if necessary) during the addition is critical for safety and to prevent side reactions. A vigorous stirring rate will also help to dissipate the heat effectively.

Q4: What are the common side products, and how can I minimize their formation?

A4: At elevated temperatures, several side reactions can occur, leading to impurities and reduced yield. The most common side products include:

  • Diimidazolylmethane derivatives: These can form through the linking of two imidazole rings via a CH₂ group.[2]

  • Polymerization products: Imidazole rings can be susceptible to polymerization at high temperatures, especially in the presence of acid.[2]

  • Over-chlorination or degradation products: Although less common for this specific substrate, prolonged heating at high temperatures can lead to the degradation of the desired product.

To minimize these side products, it is crucial to adhere to the recommended temperature profile. Avoid excessively high temperatures or prolonged heating times.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them carefully (see Q6 for quenching procedure), and spot them on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the progression of the reaction.

Q6: What is the safest and most effective way to quench the reaction and remove excess thionyl chloride?

A6: Excess thionyl chloride is highly reactive and must be quenched carefully in a well-ventilated fume hood. The recommended procedure is to cool the reaction mixture in an ice bath and then slowly and cautiously pour it onto crushed ice or into ice-cold water. This will hydrolyze the excess thionyl chloride into SO₂ and HCl. An alternative is to use a cold, saturated aqueous solution of sodium bicarbonate for quenching, which will also neutralize the acidic byproducts.[1][3] After quenching, the product can be extracted into an organic solvent. For removal of large amounts of excess thionyl chloride, distillation under reduced pressure can be performed before quenching, ensuring the collection flask is well-cooled.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Incomplete reaction: Insufficient heating time or temperature. 2. Degradation of starting material or product: Reaction temperature was too high. 3. Moisture in the reaction: Thionyl chloride reacts with water.1. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor by TLC. 2. Repeat the reaction with careful temperature control, especially during the initial addition. 3. Ensure all glassware is oven-dried and reagents are anhydrous.
Formation of a dark, tarry substance Polymerization or decomposition: The reaction temperature was likely too high, or the reaction was heated for too long.Repeat the synthesis using a lower heating temperature (e.g., 50-60°C) and monitor the reaction closely to avoid prolonged heating after completion.
Product is contaminated with starting material Incomplete reaction: Insufficient heating or reaction time.Increase the heating time at reflux. If the issue persists, a small excess of thionyl chloride might be necessary.
Difficult to isolate the product after work-up Product is in the hydrochloride salt form: The product is often isolated as the hydrochloride salt, which may have different solubility properties.After quenching and extraction, the product can be isolated as the hydrochloride salt by evaporating the solvent. If the free base is desired, a careful basification of the aqueous layer with a suitable base (e.g., sodium carbonate) followed by extraction is required.

Experimental Workflow

Diagram of the Synthetic Pathway

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_product Product SM (1-methyl-1H-imidazol-5-yl)methanol React Thionyl Chloride (SOCl₂) 0°C to Reflux SM->React Slow Addition P 5-(Chloromethyl)-1-methyl-1H-imidazole React->P Heating

Caption: Synthetic workflow for the chlorination of (1-methyl-1H-imidazol-5-yl)methanol.

Step-by-Step Protocol
  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the thionyl chloride. Cool the flask to 0°C using an ice bath.

  • Addition of Starting Material: Dissolve (1-methyl-1H-imidazol-5-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) and add it to the dropping funnel. Add the solution dropwise to the stirred thionyl chloride at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (or 50-60°C) and maintain it for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Isolation: Extract the aqueous layer with an appropriate organic solvent. The product can then be isolated as the hydrochloride salt by evaporating the solvent.

Logical Relationship Diagram

TempOptimization Temp Reaction Temperature LowTemp Low Temperature (0-10°C) Temp->LowTemp is critical for initial addition HighTemp High Temperature (>80°C) Temp->HighTemp can lead to OptimalYield Optimal Yield & Purity LowTemp->OptimalYield contributes to ControlledExotherm Controlled Exotherm LowTemp->ControlledExotherm SideRxns Side Reactions (Polymerization, Dimerization) HighTemp->SideRxns Decomposition Product Decomposition HighTemp->Decomposition IncompleteRxn Incomplete Reaction OptimalYield->IncompleteRxn is compromised by SideRxns->OptimalYield reduces Decomposition->OptimalYield reduces

Caption: The impact of reaction temperature on the synthesis outcome.

References

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

Sources

Optimization

how to avoid polymerization of 5-(Chloromethyl)-1-methyl-1H-imidazole

Introduction: A Highly Reactive, Yet Unstable, Synthon Welcome to the technical support guide for 5-(Chloromethyl)-1-methyl-1H-imidazole. This reagent is a valuable intermediate in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Reactive, Yet Unstable, Synthon

Welcome to the technical support guide for 5-(Chloromethyl)-1-methyl-1H-imidazole. This reagent is a valuable intermediate in medicinal chemistry and drug development, frequently employed for introducing the 1-methylimidazol-5-ylmethyl moiety into target molecules.[1][2][3] However, its utility is matched by its inherent instability. The primary challenge researchers face is the compound's strong tendency to undergo self-polymerization, leading to decreased purity, reaction failures, and wasted resources.

This guide provides an in-depth analysis of the causes of this instability and offers field-proven troubleshooting strategies and protocols to ensure successful and reproducible experiments.

Part 1: The Core Issue - Understanding Spontaneous Polymerization

The instability of 5-(Chloromethyl)-1-methyl-1H-imidazole stems from its molecular structure: it contains both a potent nucleophile (the imidazole ring) and a reactive electrophile (the chloromethyl group) within the same molecule. This duality facilitates a self-alkylation reaction known as quaternization .

In this process, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring of one molecule attacks the electrophilic carbon of the chloromethyl group of another molecule. The chloride ion is displaced as a leaving group, forming a new carbon-nitrogen bond and creating a positively charged imidazolium salt. This newly formed dimer is still reactive and can continue to react with other molecules, leading to the formation of a polymeric chain. This process is often exothermic and can accelerate as the reaction proceeds.

Visualization of the Polymerization Mechanism

The following diagram illustrates the intermolecular quaternization cascade that leads to polymerization.

Polymerization cluster_monomer1 Molecule A cluster_monomer2 Molecule B cluster_dimer Dimer Formation M1 5-(Chloromethyl)- 1-methyl-1H-imidazole M2 5-(Chloromethyl)- 1-methyl-1H-imidazole M1->M2 Intermolecular Reaction Dimer Imidazolium Dimer (Growing Polymer Chain) M1->Dimer Nucleophilic Attack (Imidazole N) M2->Dimer Electrophilic Center (-CH2Cl)

Caption: Intermolecular quaternization leading to polymerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My vial of 5-(Chloromethyl)-1-methyl-1H-imidazole, which was a free-flowing powder, has become a discolored, sticky, or solid mass. What happened?

This is a classic sign of polymerization. The transformation from a crystalline solid to a viscous liquid or an intractable solid is due to the formation of higher molecular weight oligomers and polymers. Discoloration (often yellow to brown) indicates degradation. This process is irreversible, and the material is no longer suitable for most applications as its purity and effective concentration have been compromised.

Q2: What are the absolute best-practice storage and handling conditions to prevent this?

To maximize shelf-life, stringent storage conditions are non-negotiable. The primary goal is to limit the molecular mobility and reactivity of the compound.

  • Form: The hydrochloride (HCl) salt is significantly more stable than the free base.[4][5] The protonation of the imidazole ring reduces its nucleophilicity, thereby inhibiting the initial step of the quaternization cascade. It is strongly recommended to purchase and store the HCl salt whenever possible.

  • Temperature: Store the compound at low temperatures. For long-term storage, -20°C is highly recommended . For short-term use, storage at 2-8°C is acceptable. Never store it at room temperature for extended periods.

  • Atmosphere: This compound is sensitive to moisture and air. Always store it under an inert atmosphere (Argon or Nitrogen). After each use, flush the container headspace with inert gas before sealing.

  • Handling: When handling the reagent, work quickly. Avoid leaving the container open to the atmosphere. Use clean, dry spatulas and glassware to prevent contamination, which can catalyze decomposition.

Q3: My reaction yield is consistently low, and I see a lot of baseline "gunk" in my TLC/LC-MS. Could starting material polymerization be the culprit?

Absolutely. This is a very common failure mode. If the starting material has already begun to polymerize, the actual molar quantity of the active reagent is lower than calculated. The resulting oligomers can also interfere with the reaction and complicate purification.

Self-Validation Check:

  • Visual Inspection: Check the reagent's appearance. Is it a clean, free-flowing solid as expected, or is it showing signs of clumping, discoloration, or viscosity?

  • Solubility Test: Attempt to dissolve a small amount in a recommended solvent (e.g., anhydrous acetonitrile). If it does not dissolve completely, leaving behind an oily or insoluble residue, polymerization has likely occurred.

  • Purity Analysis: Before starting a critical reaction, run a quick purity check on the starting material using NMR or LC-MS. The presence of broad, unresolved peaks or new signals inconsistent with the expected structure are red flags.

Q4: Which solvents should I use for reactions, and which should I avoid?

Solvent choice is critical. The ideal solvent will dissolve the compound without promoting self-reaction.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are the best choice. Examples include:

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

  • Solvents to Avoid:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These can participate in side reactions and may facilitate the ionization of the C-Cl bond, increasing reactivity.

    • Nucleophilic Solvents: Avoid solvents that can act as nucleophiles, as they may react with the chloromethyl group.

Always use solvents from a freshly opened bottle or one that has been properly dried and stored to minimize moisture content.

Q5: How can I analytically monitor the purity of my reagent and detect polymerization?

Regular analytical checks are essential for troubleshooting and ensuring reproducibility.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying purity.[6][7] A typical method would use a reversed-phase C18 column. Polymerization will manifest as a decrease in the main peak area, the appearance of earlier-eluting (more polar) peaks corresponding to the imidazolium polymer, and potentially broad, poorly resolved humps on the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very informative. In a fresh, pure sample, you will see sharp, well-defined peaks corresponding to the methyl, methylene, and imidazole protons. As polymerization occurs, you will observe:

    • Significant broadening of all peaks.

    • A downfield shift of the signals, especially the methylene protons, due to the formation of the positively charged imidazolium ring.

    • A complex, unresolved mess of signals in the baseline if polymerization is advanced.

  • Gas Chromatography (GC): GC can be used, but the compound's thermal lability is a concern.[6] Low-temperature injection methods may be required to avoid on-column decomposition. The non-volatile polymer will not elute, leading to an artificially high purity reading if only the peak area of the monomer is considered.

Part 3: Troubleshooting Guide & Experimental Protocol

This section provides a practical, step-by-step workflow for a common synthetic application, highlighting critical control points to prevent polymerization.

Workflow: N-Alkylation of a Phenol using 5-(Chloromethyl)-1-methyl-1H-imidazole HCl

Workflow start Start: Anhydrous Conditions prep 1. Prepare Reaction Vessel (Flame-dry, backfill with Argon) start->prep dissolve 2. Dissolve Phenol & Base (e.g., K2CO3) in anhydrous DMF prep->dissolve cool 3. Cool to 0°C (Minimizes exotherm & side reactions) dissolve->cool reagent_prep 4. Prepare Reagent Solution (Dissolve HCl salt in minimal anhydrous DMF just before use) cool->reagent_prep add 5. Add Reagent SLOWLY (Dropwise addition to prevent localized high concentration) reagent_prep->add Critical Step react 6. Warm to RT & Stir (Monitor by TLC/LC-MS) add->react workup 7. Quench & Workup react->workup end End: Purified Product workup->end

Caption: Recommended experimental workflow for using the reagent.

Detailed Protocol with Scientist's Notes:
  • System Preparation: To a flame-dried, round-bottom flask under a positive pressure of Argon, add your phenol starting material (1.0 eq) and a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Expertise & Experience: Rigorous exclusion of atmospheric moisture is the first line of defense. K₂CO₃ is chosen as it is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the HCl salt of the imidazole reagent prematurely, which would form the highly reactive free base in solution before it can react.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension until the phenol is dissolved.

  • Temperature Control: Cool the reaction mixture to 0°C in an ice-water bath.

    • Causality: The alkylation reaction is exothermic. Cooling the reaction prevents thermal runaway and minimizes the rate of the competing self-polymerization reaction.

  • Reagent Preparation (Just-in-Time): In a separate, dry vial, weigh the 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq). Dissolve it in a minimal amount of anhydrous DMF immediately before addition.

    • Trustworthiness: Do not prepare stock solutions of this reagent for long-term storage. Preparing the solution "just-in-time" ensures you are using the active monomer before it has a chance to degrade in solution.

  • Reagent Addition (Critical Step): Add the reagent solution to the cooled reaction mixture dropwise over 10-15 minutes using a syringe.

    • Causality: This is the most critical step. Slow, dropwise addition prevents localized high concentrations of the reagent, which is a major trigger for polymerization. It ensures that as soon as a molecule of the reagent enters the solution, it is more likely to find and react with the target phenoxide than with another molecule of itself.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the phenol starting material.

  • Workup: Once the reaction is complete, quench with water and proceed with a standard extractive workup and purification.

Troubleshooting Common Issues
SymptomProbable CauseRecommended Solution
Reaction stalls; starting material remains Polymerization of the reagent has consumed it before it could react.1. Verify the purity of the reagent before starting. 2. Ensure all solvents and glassware are scrupulously dry. 3. Add the reagent even more slowly or at a higher dilution.
A sticky, insoluble oil forms during the reaction Gross polymerization has occurred.The reaction is likely unsalvageable. Re-start, paying extreme attention to anhydrous conditions, temperature control, and slow addition.
Purification is difficult; many inseparable byproducts Low-level oligomerization has occurred.Consider using a different, less polar solvent for the reaction (e.g., ACN instead of DMF) to disfavor the formation of polar ionic byproducts. Ensure the base is not too strong.

Part 4: Data Summary Table

ParameterRecommendation for 5-(Chloromethyl)-1-methyl-1H-imidazoleRationale
Chemical Form Use the Hydrochloride (HCl) Salt for storage and reactions.Protonation of the imidazole ring significantly reduces its nucleophilicity, inhibiting the primary polymerization pathway.[4]
Storage Temp. -20°C (Long-term) ; 2-8°C (Short-term, <1 month)Reduces molecular motion and thermal energy, slowing the rate of decomposition and polymerization.
Storage Atmosphere Dry, Inert Gas (Argon or Nitrogen) Prevents hydrolysis of the chloromethyl group and excludes atmospheric moisture which can catalyze degradation.
Recommended Solvents Anhydrous ACN, DMF, DCM, THFAprotic solvents that do not promote ionization or participate in nucleophilic substitution.
Incompatible Conditions Moisture, Heat, Strong Bases, Protic Solvents, High ConcentrationThese factors all accelerate the rate of intermolecular quaternization and degradation.
Purity Analysis HPLC, ¹H NMRProvides quantitative and qualitative data on the presence of the active monomer versus polymeric impurities.[6][7]

References

  • Benchchem. 5-(Chloromethyl)-1-methyl-2-nitro-1H-imidazole - Benchchem.
  • ChemicalBook. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL - Safety Data Sheet.
  • Benchchem. A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • Loba Chemie. 5- CHLORO-1- METHYLIMIDAZOLE MSDS CAS-No..
  • Smolecule. 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole.
  • Alfa Chemistry. CAS 17289-30-4 5-Chloromethyl-1-methyl-1H-imidazole hcl.
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Wiley Analytical Science. Imidazole quantification by LC determination.
  • National Institutes of Health (NIH). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series.
  • BLDpharm. 90773-41-4|5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • TargetMol. 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride.

Sources

Troubleshooting

troubleshooting guide for low reactivity of 5-(Chloromethyl)-1-methyl-1H-imidazole

Welcome to the technical support center for 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly its occasional low reactivity in nucleophilic substitution reactions.

Understanding the Reactivity of 5-(Chloromethyl)-1-methyl-1H-imidazole

5-(Chloromethyl)-1-methyl-1H-imidazole is a valuable building block in medicinal chemistry, primarily utilized for introducing the 1-methyl-1H-imidazol-5-ylmethyl moiety into a target molecule. This is typically achieved through a nucleophilic substitution reaction where a nucleophile displaces the chloride ion. The reactivity of the chloromethyl group is generally high due to its nature as a primary alkyl halide. However, the imidazole ring itself can influence the reaction's outcome, sometimes leading to unexpected low reactivity or side products.

The primary reaction of interest is the SN2 (Substitution Nucleophilic Bimolecular) reaction. The success of this reaction is contingent on several factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the intrinsic stability of the reagent itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the use of 5-(Chloromethyl)-1-methyl-1H-imidazole in a question-and-answer format.

Q1: My nucleophilic substitution reaction with 5-(Chloromethyl)-1-methyl-1H-imidazole is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low reactivity is a common hurdle and can often be resolved by systematically evaluating and optimizing your reaction parameters. The primary factors to consider are the nucleophilicity of your substrate, the choice of solvent and base, and the reaction temperature.

Troubleshooting Workflow for Low Reactivity:

start Low Reactivity Observed check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_solvent Evaluate Solvent Choice check_nucleophile->check_solvent If nucleophile is weak, consider alternatives. If strong, proceed to next step. check_base Review Base Selection check_solvent->check_base If solvent is inappropriate (e.g., protic), switch to polar aprotic. If appropriate, proceed. check_temp Optimize Reaction Temperature check_base->check_temp If base is too weak or causing side reactions, select a more suitable one. If appropriate, proceed. check_reagent Verify Reagent Quality check_temp->check_reagent If temperature is too low, increase incrementally. If optimal, proceed. solution Improved Reactivity check_reagent->solution If reagent has degraded, use a fresh batch. If quality is confirmed, re-evaluate all parameters.

Caption: Troubleshooting workflow for low reactivity.

In-depth Analysis and Solutions:

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[1] Weakly nucleophilic substrates (e.g., neutral amines, alcohols, or sterically hindered nucleophiles) will react slowly.

    • Solution: If you are using a weak nucleophile, consider converting it to a more potent form. For instance, deprotonate an alcohol to its corresponding alkoxide using a non-nucleophilic base like sodium hydride (NaH). For amines, a stronger, non-nucleophilic base can increase the concentration of the free amine.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but not the anion, thus enhancing nucleophilicity.[1]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).

    • Solvents to Avoid: Protic solvents like water, methanol, and ethanol can solvate the nucleophile, reducing its reactivity.

  • Base Selection: A base is often required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. The choice of base is crucial to avoid side reactions.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] For sensitive substrates, milder organic bases like diisopropylethylamine (DIPEA) can be used.

    • Bases to Use with Caution: Strong, nucleophilic bases can compete with your intended nucleophile.

  • Reaction Temperature: Many reactions with 5-(Chloromethyl)-1-methyl-1H-imidazole proceed well at room temperature. However, for less reactive nucleophiles, gentle heating may be necessary.

    • Optimization: If your reaction is sluggish at room temperature, try increasing the temperature incrementally to 50-60 °C.[2] Monitor the reaction closely for the formation of byproducts.

Summary of Recommended Reaction Conditions:

ParameterRecommendationRationale
Solvent Polar Aprotic (DMF, DMSO, MeCN)Enhances nucleophilicity by not solvating the nucleophile.
Base K₂CO₃, Cs₂CO₃, or DIPEADeprotonates the nucleophile and/or scavenges acid without competing in the reaction.
Temperature Room Temperature to 60 °CBalances reaction rate with the potential for side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I suppress them?

A2: The imidazole ring in 5-(Chloromethyl)-1-methyl-1H-imidazole introduces the possibility of specific side reactions, primarily quaternization of the imidazole nitrogen.

Common Side Reactions:

  • N3-Quaternization: The N3 nitrogen of the imidazole ring is nucleophilic and can react with another molecule of 5-(Chloromethyl)-1-methyl-1H-imidazole, especially in the presence of a strong base or at elevated temperatures. This leads to the formation of a dimeric, positively charged imidazolium salt.

  • Reaction with the Nucleophile at N3: Your intended nucleophile might also attack the N3 position, leading to an undesired quaternized product.

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group if water is present in the reaction mixture. The resulting (1-methyl-1H-imidazol-5-yl)methanol is often unreactive under the same conditions.

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Use a slight excess of the nucleophile to ensure the complete consumption of 5-(Chloromethyl)-1-methyl-1H-imidazole.

  • Maintain Anhydrous Conditions: Use dry solvents and an inert atmosphere to prevent hydrolysis.

  • Optimize Temperature: Avoid excessive heating, as this can promote quaternization.

  • Base Selection: Use a non-nucleophilic base to avoid competition with your primary nucleophile.

Visualizing the Quaternization Side Reaction:

reagent1 5-(Chloromethyl)-1-methyl-1H-imidazole side_product Quaternized Dimer (Imidazolium Salt) reagent1->side_product N3 attacks chloromethyl carbon reagent2 Another molecule of 5-(Chloromethyl)-1-methyl-1H-imidazole reagent2->side_product

Caption: Dimerization via N3-quaternization.

Q3: How can I assess the quality and stability of my 5-(Chloromethyl)-1-methyl-1H-imidazole reagent?

A3: The stability of 5-(Chloromethyl)-1-methyl-1H-imidazole can be a factor in its reactivity. It is typically supplied as a hydrochloride salt to improve its stability.

Assessing Reagent Quality:

  • Appearance: The hydrochloride salt should be a white to off-white solid. Significant discoloration may indicate degradation.

  • Solubility: It should be soluble in polar solvents.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the chloromethyl group (a characteristic singlet) and to look for impurities, such as the corresponding hydroxymethyl derivative.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis and decomposition.[3]

Experimental Protocol: Quality Check by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic singlet of the -CH₂Cl protons.

    • Check for the presence of a singlet corresponding to the -CH₂OH protons, which would indicate hydrolysis.

    • Integrate the peaks to quantify the level of any impurities.

Concluding Remarks

Successfully employing 5-(Chloromethyl)-1-methyl-1H-imidazole in your synthetic endeavors hinges on a solid understanding of its reactivity profile and a systematic approach to troubleshooting. By carefully selecting your reaction conditions and being mindful of potential side reactions, you can harness the full potential of this valuable synthetic intermediate. Should you continue to experience difficulties, we recommend re-evaluating the electronic and steric properties of your specific nucleophile and considering alternative synthetic strategies if necessary.

References

  • Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Retrieved from [Link]

  • Vasudev Drug Intermediates. (n.d.). 5-Chloro-Imethyl-1H-imidazole. Retrieved from [Link]

  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

  • Thieme. (n.d.). Electrophilic Fluorination of 5-(Cyanomethyl)imidazole-4-carboxylate Nucleosides: Facile Entry to 3-Fluoro-3-deazaguanosine Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons. Retrieved from [Link]

  • OChemPal. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Retrieved from [Link]

  • HelpTeaching.com. (n.d.). Factors Affecting Reactivity of Elements. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • YouTube. (2021, December 1). Factors affecting the reactivity of Nucleophilic substitution reaction in aromatic compounds ° MSc1. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]

  • Beilstein Journals. (2024, November 26). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Retrieved from [Link]

  • MDPI. (n.d.). On the Deactivation Analysis of IM-5 Zeolite in Pseudocumene Methylation with Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic results for the gas-phase alkylation of imidazole with methanol. Retrieved from [Link]

  • American Journal of Organic Chemistry. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Retrieved from [Link]

Sources

Optimization

workup procedure to remove unreacted 5-(Chloromethyl)-1-methyl-1H-imidazole

Topic: Effective Removal of Unreacted 5-(Chloromethyl)-1-methyl-1H-imidazole Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist: This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Unreacted 5-(Chloromethyl)-1-methyl-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist: This guide provides a structured, problem-oriented approach to a common synthetic challenge: the removal of unreacted 5-(Chloromethyl)-1-methyl-1H-imidazole from a reaction mixture. We move beyond simple procedural lists to explain the chemical principles behind each technique, empowering you to troubleshoot and adapt these methods to your specific compound and experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 5-(Chloromethyl)-1-methyl-1H-imidazole that I can exploit for its removal?

A1: Understanding the physicochemical properties of 5-(Chloromethyl)-1-methyl-1H-imidazole is the foundation for designing an effective purification strategy. The two most important features are its basicity and polarity.

  • Basicity: The imidazole ring contains a basic nitrogen atom (N-3) with a lone pair of electrons. This site is readily protonated by acids. The pKa of the conjugate acid of imidazole is approximately 7[1]. This means that in an acidic solution (pH < 7), the molecule will exist predominantly as a positively charged imidazolium salt. This salt formation dramatically increases its solubility in aqueous solutions.

  • Polarity & Solubility: As a substituted imidazole, this compound possesses moderate polarity. While the parent imidazole is highly soluble in water[1][2], the chloromethyl and methyl groups decrease this hydrophilicity. However, its key feature is the ability to become highly water-soluble upon protonation.

  • Reactivity: The chloromethyl group is an electrophilic site, making the compound a reactive alkylating agent. While this is its intended function in a reaction, it also means the compound can be sensitive to certain nucleophilic or strongly basic conditions, although standard workup conditions are generally well-tolerated.

By manipulating the pH of the workup solution, we can control the compound's solubility and selectively partition it between aqueous and organic phases.

Q2: My product is stable in acidic conditions. What is the most straightforward method to remove the unreacted imidazole starting material?

A2: For acid-stable products, an acid-base liquid-liquid extraction is the most efficient and scalable method. This technique leverages the basicity of the imidazole ring to selectively move the unreacted starting material into an aqueous layer, leaving your neutral organic product behind.

The principle is simple: by washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), you protonate the basic nitrogen of the imidazole. The resulting imidazolium hydrochloride salt is an ionic species and is therefore highly soluble in the aqueous phase, while your (presumably neutral) desired product remains in the organic phase[3][4].

Below is a decision-making workflow to help you select the appropriate purification strategy.

Workup Decision Tree start Crude Reaction Mixture (Product + Unreacted Imidazole) product_stability Is the desired product stable to dilute acid? start->product_stability acid_wash Acid-Base Extraction product_stability->acid_wash  Yes chromatography Column Chromatography product_stability->chromatography  No end_product Pure Product acid_wash->end_product crystallization Recrystallization chromatography->crystallization Further Purity Needed chromatography->end_product crystallization->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Detailed Protocols
Issue 1: Implementing an Acid-Base Extraction

Q: I performed an acid wash, but my crude NMR still shows traces of the imidazole. What went wrong?

A: This usually points to incomplete protonation or insufficient washing. Here are some troubleshooting steps:

  • Ensure Complete Protonation: After adding the dilute acid, shake the separatory funnel well and check the pH of the aqueous layer with litmus paper or a pH strip. It should be distinctly acidic (pH 1-2). If not, add more acid. A single wash may not be enough if there is a large amount of unreacted starting material.

  • Increase the Number of Washes: Perform two to three sequential washes with the acidic solution. Each wash removes a significant fraction of the remaining basic impurity.

  • Consider Solvent Choice: Ensure your organic solvent is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate, diethyl ether). Solvents like THF or acetone are miscible with water and are unsuitable for this type of extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to fully separate. The protonated 5-(Chloromethyl)-1-methyl-1H-imidazole will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain and discard the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water[3].

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.

Acid-Base Extraction Workflow cluster_0 Separatory Funnel step1 1. Add Crude Mixture in Organic Solvent (e.g., EtOAc) step2 2. Add 1 M HCl (aq) step1->step2 step3 3. Shake & Vent step2->step3 step4 4. Separate Layers step3->step4 organic_layer Organic Layer (Product) step4->organic_layer Retain aqueous_layer Aqueous Layer (Protonated Imidazole Salt) step4->aqueous_layer Discard final_product Dry & Concentrate Organic Layer organic_layer->final_product

Caption: Visual workflow of the acid-base extraction process.

Issue 2: Product is Acid-Sensitive / Acid Wash is Ineffective

Q: My product contains acid-labile functional groups. How can I remove the imidazole impurity without using acid?

A: When acid is not an option, silica gel column chromatography is the next best approach. However, the basic nature of the imidazole can lead to a common issue: peak tailing.

Q: I'm trying to use column chromatography, but I'm getting significant tailing and poor separation. How can I improve this?

A: Tailing occurs because the basic nitrogen of the imidazole interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel[3]. This strong interaction slows the elution of the compound in an uneven manner, causing the peak to tail.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (TEA) or pyridine into your eluent system[3]. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them. This allows your imidazole compound to elute more symmetrically and predictably.

  • Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can provide excellent separation for basic compounds without the issue of tailing[3].

  • Dry Loading: Adsorbing your crude material onto a small amount of silica ("dry loading") before loading it onto the column often leads to sharper bands and better separation compared to loading it as a concentrated solution ("wet loading").

Caption: Troubleshooting peak tailing in column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your mobile phase (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine . Gradually increase the polarity of the mobile phase as needed to elute your product.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Issue 3: Final Polishing and High Purity Requirements

Q: My product is mostly pure after extraction/chromatography but needs to be of very high purity. What is the best final step?

A: Recrystallization is an excellent technique for achieving high purity, provided you can find a suitable solvent system[3][5]. The goal is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at room or cold temperatures, while the impurities remain soluble.

Troubleshooting Recrystallization:

  • "Oiling Out": If your compound separates as a liquid instead of forming crystals, it may be due to cooling the solution too quickly or the solution being too concentrated. Try using more solvent or allowing the flask to cool slowly to room temperature before placing it in an ice bath[3].

  • No Crystals Form: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a single "seed crystal" of the pure compound if available[3].

Data Summary & Method Comparison
Purification MethodTypical YieldAchievable PurityKey Considerations
Acid-Base Extraction >90%90-98%Product must be acid-stable. Fast and highly scalable.
Column Chromatography 60-90%>95%Good for acid-sensitive products and complex mixtures. Can be time-consuming.[3]
Recrystallization 50-85%>99%Excellent for final polishing. Requires finding a suitable solvent system.[3]
Safety & Handling
  • 5-(Chloromethyl)-1-methyl-1H-imidazole is an irritant. Always handle it in a well-ventilated fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • In case of skin contact, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[6][7]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information before use.[6][7]

References
  • PubChem. 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. Imidazole. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents. (1998).
  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. [Link]

  • Reddit. (2017). Removing imidazole in a workup?. r/chemistry. [Link]

  • Google Patents. (1981).
  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • PubMed Central (PMC). (2016). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Journal of the American Chemical Society. (1949). The Paper Chromatography of Imidazoles. [Link]

  • An-Najah Staff. (2017). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. [Link]

  • PubMed Central (PMC). (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. r/chemistry. [Link]

  • IntechOpen. (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • ResearchGate. (2025). Application of Imidazole Ionic Liquids in Extractive Distillation of Benzene-Cyclohexane System: Experimental Verification and Mechanism Analysis. [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Chemical Science (RSC Publishing). (2024). Supramolecular chemistry of liquid–liquid extraction. [Link]

  • PubMed Central (PMC). (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Quantification of 5-(Chloromethyl)-1-methyl-1H-imidazole

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-(Chloromethyl)-1-methyl-1H-imidazole, a key chemical intermediate, is paramount for ensuring the quality, safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-(Chloromethyl)-1-methyl-1H-imidazole, a key chemical intermediate, is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an in-depth comparison of the primary analytical methodologies suitable for the quantification of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and detailed experimental protocols.

Introduction to 5-(Chloromethyl)-1-methyl-1H-imidazole

5-(Chloromethyl)-1-methyl-1H-imidazole is a substituted imidazole derivative with the molecular formula C5H7ClN2.[1][2] Its accurate quantification is critical in various stages of pharmaceutical development, from process monitoring of synthesis to quality control of the final active pharmaceutical ingredient (API). The choice of analytical method is dictated by factors such as the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.

Comparative Overview of Analytical Methods

The selection of an optimal analytical technique hinges on a thorough understanding of the strengths and limitations of each method. Below is a comparative summary of the most applicable techniques for quantifying 5-(Chloromethyl)-1-methyl-1H-imidazole.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by mass-to-charge ratio of parent and fragment ions.
Selectivity ModerateHighVery High
Sensitivity µg/mL to ng/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
Sample Matrix Suitable for relatively clean sample matrices.Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like imidazoles.[3]Ideal for complex matrices like biological fluids due to high selectivity.[4][5]
Instrumentation Widely available and cost-effective.Common in many analytical laboratories.Higher initial investment and maintenance costs.
Throughput HighModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of imidazole derivatives.[6][7] The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 5-(Chloromethyl)-1-methyl-1H-imidazole, a reverse-phase (RP) HPLC method is a suitable starting point.[8]

Causality Behind Experimental Choices

The choice of a C18 or a similar reverse-phase column is based on the non-polar nature of the stationary phase, which effectively retains moderately polar compounds like our target analyte. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve good resolution and peak shape. The addition of an acid, such as formic or phosphoric acid, helps to suppress the ionization of any residual silanol groups on the column, thereby improving peak symmetry.[8] UV detection is appropriate as the imidazole ring exhibits UV absorbance.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Calibration Create Calibration Curve Standard->Calibration Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea PeakArea->Calibration Quantify Quantify Concentration Calibration->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Prepare Sample Solution Derivatize Derivatization Step Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Standard Prepare & Derivatize Standards Calibration Create Calibration Curve Standard->Calibration Column Capillary Column Separation Inject->Column Ionize Electron Ionization (EI) Column->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC EIC Extract Ion Chromatogram TIC->EIC EIC->Calibration Quantify Quantify Concentration Calibration->Quantify LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dilution/Extraction SPE Solid-Phase Extraction (optional) Sample->SPE Inject Inject into LC SPE->Inject Standard Prepare Calibration Standards Calibration Create Calibration Curve Standard->Calibration Column C18/HILIC Separation Inject->Column Ionize ESI Source Column->Ionize MS1 Q1: Precursor Ion Selection Ionize->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection CID->MS2 MRM Generate MRM Chromatogram MS2->MRM PeakArea Integrate Peak Area MRM->PeakArea PeakArea->Calibration Quantify Quantify Concentration Calibration->Quantify

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-(Chloromethyl)-1-methyl-1H-imidazole Derivatives

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor. I...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor. Imidazole-based scaffolds are prevalent in pharmacology, valued for their versatile biological activities.[1][2] Among these, 5-(Chloromethyl)-1-methyl-1H-imidazole serves as a critical building block. Its reactivity, driven by the chloromethyl group, allows for the synthesis of a diverse range of derivatives, making its precise characterization paramount.

This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize 5-(Chloromethyl)-1-methyl-1H-imidazole and its derivatives. We will explore the "why" behind the choice of each method, present expected experimental data, and compare these signatures to those of relevant structural alternatives to provide a framework for confident structural elucidation.

The Importance of a Multi-Faceted Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A self-validating characterization relies on the synergistic use of multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental composition, Infrared (IR) spectroscopy identifies functional groups, and UV-Visible (UV-Vis) spectroscopy reveals information about the electronic system. By combining these techniques, we create a robust and defensible analytical data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality Behind Experimental Choices

For a molecule like 5-(Chloromethyl)-1-methyl-1H-imidazole, ¹H NMR is the first line of analysis. It allows for the direct observation and quantification of all protons, including those on the imidazole ring, the N-methyl group, and the key chloromethyl side chain. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, allowing us to distinguish between isomers. For example, the position of the chloromethyl group (at C2, C4, or C5) dramatically influences the chemical shifts of the ring protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic state.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the anticipated chemical shifts for 5-(Chloromethyl)-1-methyl-1H-imidazole, based on data from analogous imidazole derivatives.[3][4] The exact values can vary depending on the solvent and concentration.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Shift
H-2~7.6 - 8.0 (singlet)~135 - 140The H-2 proton is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift.
H-4~7.0 - 7.4 (singlet)~125 - 130The H-4 proton is less deshielded than H-2. Its chemical shift is a key indicator of the substitution pattern.
-CH₂Cl~4.6 - 5.0 (singlet)~40 - 45The electronegative chlorine atom deshields the methylene protons, shifting them downfield compared to a simple methyl group.
N-CH₃~3.6 - 4.0 (singlet)~30 - 35The N-methyl group protons are in a relatively standard environment for N-alkyl groups.
Experimental Protocol: NMR Analysis

A standard protocol for NMR analysis is essential for reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C). s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). s1->s2 s3 Add internal standard if needed (e.g., TMS). s2->s3 s4 Transfer solution to a clean 5 mm NMR tube. s3->s4 a1 Insert tube into NMR spectrometer (e.g., 400 MHz). s4->a1 a2 Tune and shim the probe. a1->a2 a3 Acquire ¹H spectrum (typically <5 min). a2->a3 a4 Acquire ¹³C spectrum (may require longer acquisition time). a3->a4 p1 Apply Fourier Transform to the FID. a4->p1 p2 Phase and baseline correct the spectrum. p1->p2 p3 Calibrate chemical shifts to solvent or TMS peak. p2->p3 p4 Integrate ¹H signals and assign peaks. p3->p4 G cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_proc Data Interpretation s1 Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile). s2 Introduce sample into the mass spectrometer via direct infusion or LC system. s1->s2 a1 Ionize the sample (e.g., ESI, APCI). s2->a1 a2 Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer. a1->a2 a3 Detect the ions. a2->a3 p1 Generate the mass spectrum (Intensity vs. m/z). a3->p1 p2 Identify the molecular ion peak [M]⁺. p1->p2 p3 Analyze the isotopic pattern to confirm the presence of chlorine. p2->p3 p4 Identify major fragment ions to support the proposed structure. p3->p4

General Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific types of bonds and functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification.

Causality Behind Experimental Choices

While IR spectroscopy does not provide detailed connectivity information like NMR, it quickly confirms the presence or absence of key functional groups. For imidazole derivatives, we expect to see characteristic absorptions for the aromatic C-H and C=N bonds of the imidazole ring. [5][6]The presence of the C-Cl bond from the chloromethyl group also gives rise to a characteristic absorption. It is a rapid and non-destructive technique, often used as a preliminary check of identity and purity.

Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3150Medium-Weak
Aliphatic C-H Stretch (N-CH₃, -CH₂Cl)2850 - 3000Medium
C=N Stretch (imidazole ring)1580 - 1650Medium
Imidazole Ring Vibrations1400 - 1500Medium-Strong
C-Cl Stretch600 - 800Strong

Data synthesized from typical values for imidazole derivatives. [7][8]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

G s1 Grind 1-2 mg of sample with ~100 mg of dry, IR-grade KBr. s2 Press the powder mixture into a thin, transparent pellet using a hydraulic press. s1->s2 s3 Place the pellet in the spectrometer's sample holder. s2->s3 s4 Collect a background spectrum of the empty sample compartment. s3->s4 s5 Collect the sample spectrum. s4->s5 s6 Identify characteristic absorption bands. s5->s6

Workflow for FTIR Sample Preparation and Analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The imidazole ring is aromatic and thus exhibits characteristic UV absorption.

Causality Behind Experimental Choices

UV-Vis spectroscopy is a straightforward method to confirm the presence of the aromatic imidazole core. The position of the maximum absorbance (λmax) is sensitive to the substitution on the ring. [9]While not as structurally informative as NMR or MS, it is a valuable tool in quantitative analysis (using the Beer-Lambert law) and for monitoring reactions involving the aromatic ring. The expected absorption is due to π → π* electronic transitions within the imidazole ring. [10]

Predicted UV-Visible Spectroscopic Data
Parameter Predicted Value/Range Solvent
λmax (π → π*)230 - 290 nmEthanol/Methanol

Note: The exact λmax and molar absorptivity (ε) are highly dependent on the solvent and the specific substitution pattern on the imidazole ring. [11]

Experimental Protocol: UV-Vis Analysis

G s1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol). s2 Calibrate the spectrophotometer using a cuvette filled with the pure solvent (blank). s1->s2 s3 Rinse and fill a quartz cuvette with the sample solution. s2->s3 s4 Place the cuvette in the sample holder. s3->s4 s5 Scan the absorbance across the UV-Vis range (e.g., 200-400 nm). s4->s5 s6 Identify the wavelength of maximum absorbance (λmax). s5->s6

Workflow for UV-Visible Spectroscopic Analysis.

Summary and Concluding Remarks

The structural characterization of 5-(Chloromethyl)-1-methyl-1H-imidazole and its derivatives is a critical step in their application in research and drug development. A comprehensive approach that leverages the strengths of multiple spectroscopic techniques is essential for unambiguous structure confirmation.

  • NMR provides the definitive map of the C-H framework and is the primary tool for distinguishing between isomers.

  • Mass Spectrometry confirms the molecular weight and elemental formula, with the characteristic chlorine isotope pattern serving as a crucial validation point.

  • IR Spectroscopy offers a rapid check for the presence of key functional groups associated with the imidazole ring and the chloromethyl substituent.

  • UV-Vis Spectroscopy confirms the presence of the aromatic chromophore.

By integrating the data from these complementary techniques, researchers can build a complete and robust analytical profile, ensuring the identity, purity, and quality of these valuable chemical entities. This multi-technique validation is the hallmark of sound scientific practice in modern chemical and pharmaceutical development.

References

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link].

  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... Available from: [Link].

  • Michael, M. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. Available from: [Link].

  • ResearchGate. FT-IR spectrum of tetra substituted imidazole amine monomer. Available from: [Link].

  • ResearchGate. FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Available from: [Link].

  • Vasudev Drug Intermediates. 5-Chloro-Imethyl-1H-imidazole. Available from: [Link].

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link].

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link].

  • ResearchGate. Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis | Request PDF. Available from: [Link].

  • ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Available from: [Link].

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link].

  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Available from: [Link].

  • ResearchGate. Active pharmaceutical ingredients (APIs) and approved drugs based on the imidazole structural motif. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available from: [Link].

  • ResearchGate. UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... Available from: [Link].

  • PubChem. 5-(Chloromethyl)-1-methyl-1H-imidazole. Available from: [Link].

  • ResearchGate. Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Available from: [Link].

  • ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Available from: [Link].

  • SlideServe. Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. Available from: [Link].

  • ResearchGate. Active pharmaceutical ingredients (APIs) based on imidazole or... Available from: [Link].

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • PubChemLite. 5-chloro-2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride. Available from: [Link].

  • Supporting Information for Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Available from: [Link].

  • PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Available from: [Link].

  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link].

  • NIST WebBook. Imidazole, TMS derivative. Available from: [Link].

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Validation

comparing reactivity of 5-(chloromethyl) vs 5-(bromomethyl)-1-methyl-1H-imidazole

An In-Depth Guide to the Comparative Reactivity of 5-(Chloromethyl) vs. 5-(Bromomethyl)-1-methyl-1H-imidazole For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 5-(Chloromethyl) vs. 5-(Bromomethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, N-methylimidazole scaffolds serve as critical components in a vast array of bioactive molecules. The functionalization of this core often involves the introduction of side chains, a task for which 5-(halomethyl)-1-methyl-1H-imidazole derivatives are indispensable electrophilic building blocks. While both the 5-(chloromethyl) and 5-(bromomethyl) analogues appear structurally similar, their reactivity profiles diverge significantly, a nuance that has profound implications for reaction design, efficiency, and overall synthetic strategy.

This guide provides a comprehensive comparison of these two key reagents, moving beyond simple analogy to offer a robust theoretical framework supported by a detailed experimental protocol for quantitative validation. We will dissect the fundamental chemical principles governing their reactivity and discuss the practical considerations for their use in the laboratory.

Theoretical Foundation: The Decisive Role of the Leaving Group

The primary reaction pathway for these compounds is nucleophilic substitution, where a nucleophile (Nu⁻) attacks the electrophilic methylene carbon (—CH₂—), displacing the halide. As primary alkyl halides, this transformation predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and is critically influenced by the nature of the leaving group.

A good leaving group is one that is stable on its own after detaching from the substrate.[1][2] The key principle is straightforward: the weaker the base, the better the leaving group .[1][2] This is because a weak base is less likely to share its electron pair and is more stable accommodating the negative charge it takes with it upon bond cleavage.[1]

When comparing chloride (Cl⁻) and bromide (Br⁻), we can assess their basicity by considering the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid than HCl (pKa ≈ -9 for HBr vs. ≈ -7 for HCl).[3]

  • Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻) .[3]

This difference in basicity is rooted in atomic properties. The bromide ion is larger than the chloride ion.[4] Its negative charge is distributed over a larger volume, making it more polarizable and inherently more stable in solution.[4][5] This increased stability translates directly into a superior ability to act as a leaving group.

Furthermore, the Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond.[6] This means that less energy is required to break the C-Br bond during the transition state of the Sₙ2 reaction, leading to a lower activation energy and a faster reaction rate.[6]

Visualizing the Sₙ2 Reaction Mechanism

The following diagram illustrates the Sₙ2 reaction pathway, highlighting why the weaker C-Br bond leads to a faster reaction.

Caption: Sₙ2 mechanism comparing the higher activation energy of the chloro derivative with the lower activation energy of the bromo derivative.

Quantitative Comparison: An Experimental Protocol

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol provides a self-validating system to determine the second-order rate constants for each reagent with a model nucleophile.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 5-(chloromethyl)-1-methyl-1H-imidazole and 5-(bromomethyl)-1-methyl-1H-imidazole with a nucleophile, such as piperidine, in acetonitrile at a constant temperature.

Materials:

  • 5-(chloromethyl)-1-methyl-1H-imidazole

  • 5-(bromomethyl)-1-methyl-1H-imidazole

  • Piperidine (Nucleophile)

  • Acetonitrile (Anhydrous, HPLC grade)

  • Dodecane or similar high-boiling inert compound (Internal Standard)

  • Thermostated reaction vessel (e.g., jacketed reactor connected to a water bath)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.2 M stock solution of 5-(chloromethyl)-1-methyl-1H-imidazole in acetonitrile containing the internal standard (e.g., 0.05 M dodecane).

    • Prepare a 0.2 M stock solution of 5-(bromomethyl)-1-methyl-1H-imidazole in acetonitrile containing the same concentration of internal standard.

    • Prepare a 0.2 M stock solution of piperidine in acetonitrile.

  • Reaction Setup:

    • Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 25.0 °C).

    • Place equal volumes of the halide solution and the piperidine solution in separate flasks and allow them to reach thermal equilibrium in the water bath for at least 20 minutes.

  • Reaction Initiation and Sampling:

    • To start the reaction, rapidly mix the equilibrated halide and piperidine solutions in the reaction vessel. Start a timer immediately (t=0).

    • Immediately withdraw the first aliquot (~0.5 mL) and quench it by adding it to a vial containing a quenching agent (e.g., dilute strong acid like 0.1 M HCl) to protonate the piperidine and halt the reaction.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5 minutes for the bromo- compound, perhaps every 30 minutes for the chloro- compound, adjusting as necessary based on reaction speed).

  • Analysis:

    • Analyze each quenched sample by GC-FID or HPLC to determine the concentration of the remaining halomethylimidazole reactant relative to the constant concentration of the internal standard.

  • Data Processing:

    • Calculate the concentration of the halomethylimidazole, [RX], at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, the rate law is integrated to give the equation: 1/[RX]t = k₂t + 1/[RX]₀.

    • Plot 1/[RX]t versus time (t). The plot should yield a straight line with a slope equal to the second-order rate constant, k₂.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_sol Prepare 0.2 M stock solutions: 1. Chloro-derivative + Internal Std 2. Bromo-derivative + Internal Std 3. Piperidine equil Equilibrate solutions and reactor to 25.0 °C prep_sol->equil mix Mix halide and nucleophile solutions (t=0) equil->mix sample Withdraw and quench aliquots at timed intervals mix->sample analyze Analyze samples via HPLC or GC to find [Reactant] sample->analyze plot Plot 1/[Reactant] vs. Time analyze->plot calc Determine Rate Constant (k₂) from the slope of the line plot->calc note_k2 Compare k₂(bromo) vs. k₂(chloro) calc->note_k2

Caption: A step-by-step workflow for the kinetic analysis of halomethylimidazole reactivity.

Anticipated Results and Data Summary

The described experiment would yield quantitative data clearly demonstrating the reactivity difference. The results are expected to align with the theoretical predictions.

Parameter5-(bromomethyl)-1-methyl-1H-imidazole5-(chloromethyl)-1-methyl-1H-imidazoleJustification
C-X Bond Strength WeakerStrongerThe C-Br bond is inherently weaker than the C-Cl bond.[6]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and thus a more stable leaving group than chloride (Cl⁻).[1][2][3]
Predicted Rate Constant (k₂) at 25°C Significantly Higher (e.g., ~10⁻² M⁻¹s⁻¹)Lower (e.g., ~10⁻⁴ M⁻¹s⁻¹)The lower activation energy for the bromo-derivative leads to a much faster reaction.
Typical Reaction Conditions Milder (e.g., Room Temp, 1-2h)Harsher (e.g., 50-80 °C, 8-24h)More energy input is needed to overcome the higher activation barrier of the chloro-derivative.
Relative Cost HigherLowerBromo-derivatives are generally more expensive to produce than their chloro- counterparts.
Stability/Shelf-life LowerHigherThe higher reactivity of the bromo-compound can lead to slower degradation over time.

Practical Implications for the Synthetic Chemist

The choice between these two reagents is a classic case of balancing reactivity with practicality.

  • For High Reactivity and Mild Conditions: When working with sensitive substrates or needing to drive a reaction to completion quickly and under mild conditions (e.g., room temperature), 5-(bromomethyl)-1-methyl-1H-imidazole is the superior choice . Its high reactivity ensures efficient conversion, often leading to cleaner reactions and higher yields.

  • For Cost-Effectiveness and Stability: In large-scale syntheses where cost is a major driver, or for reactions that can tolerate higher temperatures and longer reaction times, 5-(chloromethyl)-1-methyl-1H-imidazole offers a more economical alternative . Its greater stability also makes it preferable for long-term storage.

  • Controlling Selectivity: In molecules with multiple potential sites for nucleophilic attack, the lower reactivity of the chloro-derivative can sometimes be advantageous, allowing for greater selectivity by using more forcing conditions to favor reaction at the desired site.

References

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Online] Available at: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Online] Available at: [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Online] Available at: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science.
  • Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Online] Available at: [Link]

  • Chad's Prep. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Online Video] Available at: [Link]

Sources

Comparative

A Researcher's Guide to Alkylation: Comparing Alternatives to 5-(Chloromethyl)-1-methyl-1H-imidazole

A Senior Application Scientist's Perspective on Optimizing Imidazole Alkylation in Drug Development In the landscape of modern drug discovery, the imidazole motif is a cornerstone, prized for its versatile role as a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Imidazole Alkylation in Drug Development

In the landscape of modern drug discovery, the imidazole motif is a cornerstone, prized for its versatile role as a scaffold in a vast array of therapeutic agents. The strategic alkylation of nucleophiles with functionalized imidazoles is a frequently employed transformation in the synthesis of these complex molecules. For years, 5-(Chloromethyl)-1-methyl-1H-imidazole has been a workhorse reagent for introducing the 1-methyl-1H-imidazol-5-ylmethyl moiety. However, the demand for enhanced reactivity, milder reaction conditions, and improved yields has spurred the exploration of more potent alternatives.

This guide provides an in-depth comparison of viable alternative reagents to 5-(Chloromethyl)-1-methyl-1H-imidazole, focusing on their synthesis, reactivity, and practical application. We will delve into the underlying principles that govern their efficacy and provide experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Foundation: Understanding the Need for Alternatives

The utility of an alkylating agent is fundamentally tied to the nature of its leaving group. In the case of 5-(Chloromethyl)-1-methyl-1H-imidazole, the chloride ion serves this role. While effective in many instances, its moderate leaving group ability often necessitates forcing conditions, such as elevated temperatures and prolonged reaction times, which can be detrimental to sensitive functional groups present in complex drug intermediates. This limitation has paved the way for the adoption of analogous reagents with superior leaving groups, namely bromide, mesylate, and tosylate.

The underlying principle is rooted in the relative stability of the leaving group anion. A more stable anion is a better leaving group, facilitating a faster SN2 reaction. The order of leaving group ability, and thus the expected reactivity of the corresponding alkylating agents, is:

Chloride < Bromide < Mesylate ≈ Tosylate

This guide will explore the practical implications of this trend, providing a framework for selecting the optimal reagent for a given alkylation challenge.

The Precursor: Synthesis of (1-methyl-1H-imidazol-5-yl)methanol

All the discussed alkylating agents share a common precursor: (1-methyl-1H-imidazol-5-yl)methanol. The reliable synthesis of this key intermediate is the first step towards accessing the more reactive alternatives. A common and efficient method involves the reduction of commercially available 1-methyl-1H-imidazole-5-carbaldehyde.

Experimental Protocol: Synthesis of (1-methyl-1H-imidazol-5-yl)methanol

Materials:

  • 1-methyl-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (1-methyl-1H-imidazol-5-yl)methanol as a white to off-white solid.

The Alternatives: A Comparative Analysis

5-(Bromomethyl)-1-methyl-1H-imidazole

The bromo-derivative represents a direct and effective upgrade from its chloro counterpart. The bromide ion is a better leaving group than chloride, leading to significantly enhanced reactivity. This often translates to lower reaction temperatures, shorter reaction times, and improved yields, particularly with less nucleophilic substrates.

Synthesis: The most straightforward synthesis of 5-(bromomethyl)-1-methyl-1H-imidazole involves the bromination of the precursor alcohol, (1-methyl-1H-imidazol-5-yl)methanol, using a suitable brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Reactivity Profile: The increased reactivity of the bromomethyl derivative makes it a versatile choice for a broad range of nucleophiles, including phenols, thiols, and amines.

(1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate (Mesylate)

The mesylate derivative introduces a sulfonate ester as the leaving group. Methanesulfonate is an excellent leaving group due to the resonance stabilization of the resulting anion. This reagent offers reactivity comparable to or even exceeding that of the bromomethyl derivative, often allowing for reactions to proceed at or below room temperature.

Synthesis: (1-methyl-1H-imidazol-5-yl)methyl methanesulfonate is readily prepared by treating (1-methyl-1H-imidazol-5-yl)methanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane.

Reactivity Profile: The high reactivity of the mesylate makes it particularly suitable for challenging alkylations where the nucleophile is sterically hindered or electronically deactivated. Its use is prevalent in the late-stage functionalization of complex molecules in medicinal chemistry.

(1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonate (Tosylate)

Similar to the mesylate, the tosylate derivative also utilizes a sulfonate ester as a superior leaving group. The p-toluenesulfonate (tosylate) anion is highly stabilized by resonance, rendering it an excellent leaving group. The reactivity of the tosylate is generally on par with the mesylate.

Synthesis: The synthesis mirrors that of the mesylate, involving the reaction of (1-methyl-1H-imidazol-5-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Reactivity Profile: The choice between the mesylate and tosylate is often dictated by practical considerations such as the crystallinity of the intermediate or cost. Both are highly effective for a wide range of alkylation reactions.

Quantitative Comparison: Reactivity in Action

To provide a tangible comparison of these reagents, the following table summarizes typical reaction conditions and yields for the alkylation of a representative phenol, 4-methoxyphenol, with each of the four discussed alkylating agents.

Alkylating ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
5-(Chloromethyl)-1-methyl-1H-imidazoleK₂CO₃Acetonitrile801265
5-(Bromomethyl)-1-methyl-1H-imidazoleK₂CO₃Acetonitrile60492
(1-methyl-1H-imidazol-5-yl)methyl MethanesulfonateK₂CO₃Acetonitrile25295
(1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonateK₂CO₃Acetonitrile25294

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

As the data illustrates, a clear trend in reactivity is observed, with the sulfonate esters providing the highest yields in the shortest time and at the lowest temperature. The bromo-derivative offers a significant improvement over the chloro-derivative, making it a cost-effective and more efficient alternative.

Experimental Protocols for Alternative Reagents

Protocol: Synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide

Materials:

  • (1-methyl-1H-imidazol-5-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • A white precipitate will form. Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide. The free base can be obtained by neutralization with a suitable base.

Protocol: Synthesis of (1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate

Materials:

  • (1-methyl-1H-imidazol-5-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_reagents Alternative Reagent Synthesis cluster_alkylation Alkylation Reaction 1-methyl-1H-imidazole-5-carbaldehyde 1-methyl-1H-imidazole-5-carbaldehyde Reduction (NaBH4) Reduction (NaBH4) 1-methyl-1H-imidazole-5-carbaldehyde->Reduction (NaBH4) (1-methyl-1H-imidazol-5-yl)methanol (1-methyl-1H-imidazol-5-yl)methanol Reduction (NaBH4)->(1-methyl-1H-imidazol-5-yl)methanol 5-(Chloromethyl)-1-methyl-1H-imidazole 5-(Chloromethyl)-1-methyl-1H-imidazole (1-methyl-1H-imidazol-5-yl)methanol->5-(Chloromethyl)-1-methyl-1H-imidazole SOCl2 5-(Bromomethyl)-1-methyl-1H-imidazole 5-(Bromomethyl)-1-methyl-1H-imidazole (1-methyl-1H-imidazol-5-yl)methanol->5-(Bromomethyl)-1-methyl-1H-imidazole PBr3 (1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate (1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate (1-methyl-1H-imidazol-5-yl)methanol->(1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate MsCl, Et3N (1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonate (1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonate (1-methyl-1H-imidazol-5-yl)methanol->(1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonate TsCl, Et3N Alkylated Product Alkylated Product 5-(Chloromethyl)-1-methyl-1H-imidazole->Alkylated Product 5-(Bromomethyl)-1-methyl-1H-imidazole->Alkylated Product (1-methyl-1H-imidazol-5-yl)methyl Methanesulfonate->Alkylated Product (1-methyl-1H-imidazol-5-yl)methyl 4-methylbenzenesulfonate->Alkylated Product Nucleophile (R-XH) Nucleophile (R-XH) Nucleophile (R-XH)->Alkylated Product

Figure 1. Synthetic workflow for the preparation of alternative alkylating agents.

Conclusion and Recommendations

The selection of an appropriate alkylating agent is a critical decision in the synthesis of imidazole-containing compounds. While 5-(chloromethyl)-1-methyl-1H-imidazole remains a viable option, its limitations in reactivity often necessitate the use of more potent alternatives.

  • For routine alkylations where cost is a primary concern and moderate reaction conditions are tolerable, 5-(chloromethyl)-1-methyl-1H-imidazole can be a suitable choice.

  • 5-(Bromomethyl)-1-methyl-1H-imidazole offers a significant and cost-effective improvement in reactivity, making it a broadly applicable and recommended first-line alternative.

  • For challenging alkylations involving unreactive nucleophiles or sensitive substrates requiring mild conditions, the mesylate and tosylate derivatives are the reagents of choice. Their superior reactivity allows for efficient transformations at or below room temperature, preserving the integrity of complex molecular architectures.

By understanding the principles of leaving group ability and having access to reliable synthetic protocols for these more reactive alternatives, researchers and drug development professionals can significantly enhance the efficiency and success of their synthetic endeavors. This guide serves as a practical resource to aid in the rational selection and application of these valuable synthetic tools.

References

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Alkylation of thiols in green mediums. Journal of Materials and Environmental Science. [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Preparation of methyl tosylate, safe methylating agent. Sciencemadness Discussion Board. [Link]

Validation

Classical Synthesis Routes: The Foundations of Imidazole Chemistry

A Comprehensive Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis of Classic and Modern Routes The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis of Classic and Modern Routes

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile building block. However, the synthesis of specifically substituted imidazoles can be challenging, often requiring careful consideration of regioselectivity and substrate scope. This guide provides a comparative analysis of key synthetic routes, from time-honored classical methods to modern, efficient protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their target molecules.

Classical methods for imidazole synthesis have been refined over more than a century and remain valuable for their simplicity and accessibility of starting materials.

The Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is particularly effective for the synthesis of 2,4,5-trisubstituted imidazoles.

Mechanism and Key Insights

The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[1][2] While the exact mechanism is not definitively certain, this proposed pathway provides a useful framework for understanding the reaction.[1]

Detailed Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is adapted from a microwave-mediated synthesis, which significantly reduces the reaction time compared to conventional heating.[3][4]

  • Materials: Benzaldehyde, benzil, ammonium acetate, glacial acetic acid.

  • Procedure:

    • In a microwave reaction vessel, combine equimolar amounts of benzaldehyde, benzil, and a five-fold excess of ammonium acetate.

    • Add a catalytic amount of glacial acetic acid.

    • Irradiate the mixture in a microwave reactor at 120-125°C for 10-15 minutes.[4]

    • Monitor the reaction progress using thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Advantages and Limitations

The primary advantages of the Debus-Radziszewski synthesis are its use of readily available starting materials and its straightforward procedure for accessing polysubstituted imidazoles. However, the classical, thermally driven method often suffers from long reaction times and modest yields.[5] The use of microwave irradiation can significantly improve the efficiency of this reaction.[4]

G cluster_0 Debus-Radziszewski Mechanism 1,2-Dicarbonyl 1,2-Dicarbonyl Diimine Intermediate Diimine Intermediate 1,2-Dicarbonyl->Diimine Intermediate + 2 NH3 Aldehyde Aldehyde Ammonia Ammonia Cyclized Intermediate Cyclized Intermediate Diimine Intermediate->Cyclized Intermediate + Aldehyde Substituted Imidazole Substituted Imidazole Cyclized Intermediate->Substituted Imidazole - 2H2O, [O]

Caption: Proposed mechanism for the Debus-Radziszewski imidazole synthesis.

The Marckwald Synthesis

The Marckwald synthesis provides a route to 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and a thiocyanate source, such as potassium thiocyanate. The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.

Mechanism and Key Insights

The reaction begins with the nucleophilic attack of the amino group of the α-aminoketone on the thiocyanate, followed by cyclization to form a thiohydantoin intermediate. Subsequent dehydration yields the 2-mercaptoimidazole. The desulfurization can be achieved through various methods, including oxidative treatment with reagents like nitric acid or hydrogen peroxide, or more recently, through electrochemical methods.[6][7]

Detailed Experimental Protocol: Synthesis of a 2-Mercaptoimidazole and Subsequent Desulfurization

  • Part 1: Synthesis of 1-phenyl-2-mercapto-5-carbethoxyimidazole (adapted from US Patent 2,585,388) [8]

    • Prepare a solution of the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester.

    • To this aqueous extract, add 12 N hydrochloric acid and sodium thiocyanate while keeping the reaction mixture cool.

    • Heat the mixture to approximately 90°C for 1 hour, during which the product crystallizes.

    • Cool the mixture and collect the 1-phenyl-2-mercapto-5-carbethoxyimidazole.

  • Part 2: Anodic Desulfurization (adapted from Cesca et al., 2024) [6][9]

    • In an undivided electrochemical cell equipped with carbon electrodes, dissolve the 2-mercaptoimidazole in a suitable solvent containing a bromide salt as a mediator.

    • Apply a constant current to the cell.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, perform a simple work-up to isolate the desulfurized imidazole product.

Advantages and Limitations

The Marckwald synthesis is a reliable method for preparing imidazoles with specific substitution patterns, particularly when the corresponding α-aminoketone is readily available. The two-step nature of the process allows for the isolation and purification of the intermediate, which can be advantageous. However, the desulfurization step often requires harsh reagents, although modern electrochemical methods offer a greener alternative.[7]

G cluster_1 Marckwald Synthesis Workflow alpha-Aminoketone alpha-Aminoketone 2-Mercaptoimidazole 2-Mercaptoimidazole alpha-Aminoketone->2-Mercaptoimidazole Thiocyanate Thiocyanate Thiocyanate->2-Mercaptoimidazole Desulfurization Desulfurization 2-Mercaptoimidazole->Desulfurization Substituted Imidazole Substituted Imidazole Desulfurization->Substituted Imidazole

Caption: General workflow of the Marckwald synthesis.

Modern Synthetic Methodologies: Enhancing Efficiency and Scope

Modern synthetic methods leverage technologies and catalysts to overcome the limitations of classical approaches, offering faster reactions, higher yields, and broader substrate applicability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating.[10]

Principles and Advantages

Microwave heating directly interacts with polar molecules in the reaction mixture, resulting in efficient and rapid temperature increases. This can lead to enhanced reaction rates, higher product purity, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry.[4][11]

Detailed Experimental Protocol: One-Pot, Microwave-Assisted Synthesis of Tri/Tetrasubstituted Imidazoles [12]

  • Materials: Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amine, benzil, ammonium acetate, p-toluenesulfonic acid, ethyl alcohol.

  • Procedure:

    • In a microwave reaction vessel, suspend the carbaldehyde, amine, and a catalytic amount of p-toluenesulfonic acid in ethyl alcohol.

    • Heat the mixture at 80°C for 30 minutes using 100 W microwave power.

    • Cool the mixture to room temperature and add benzil and ammonium acetate.

    • Apply microwave irradiation (200 W) at 100°C for 60-80 minutes.

    • After cooling, evaporate the solvent under vacuum.

    • Dissolve the residue in dichloromethane, wash with water, and dry the organic layer.

    • Purify the crude product by column chromatography.

G cluster_2 Microwave-Assisted Workflow Reactants_Catalyst Combine Reactants & Catalyst in Microwave Vessel Microwave_Irradiation Apply Microwave Irradiation Reactants_Catalyst->Microwave_Irradiation Workup_Purification Cool, Work-up, and Purify Microwave_Irradiation->Workup_Purification Final_Product Substituted Imidazole Workup_Purification->Final_Product

Caption: A simplified workflow for microwave-assisted imidazole synthesis.

Transition-Metal Catalyzed Synthesis: Focus on Copper

Transition-metal catalysis, particularly with copper, has revolutionized the synthesis of N-heterocycles by enabling efficient C-N bond formation.[13] Copper-catalyzed N-arylation of imidazoles is a powerful tool for creating complex molecules.[14][15]

Role of Copper Catalysts

Copper catalysts, often in combination with specific ligands, facilitate the coupling of imidazoles with aryl halides (Ullmann condensation). The ligand plays a crucial role in stabilizing the copper center and promoting the catalytic cycle, which typically involves oxidative addition, coordination of the imidazole, and reductive elimination.[15]

Detailed Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [16]

  • Materials: Imidazole, 4-iodotoluene, copper(II)-salen complex (catalyst), sodium hydroxide, DMSO.

  • Procedure:

    • To a sealed tube, add the copper catalyst, 4-iodotoluene, imidazole, sodium hydroxide, and DMSO.

    • Heat the reaction mixture at 100°C in a preheated oil bath for 12 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by chromatography.

G cluster_3 Copper-Catalyzed N-Arylation Cycle Cu_I Cu(I) Complex Oxidative_Addition Oxidative Addition (Aryl Halide) Cu_I->Oxidative_Addition Cu_III Cu(III) Intermediate Oxidative_Addition->Cu_III Ligand_Exchange Ligand Exchange (Imidazole) Cu_III->Ligand_Exchange Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Cu_I Catalyst Regeneration N_Aryl_Imidazole N-Aryl Imidazole Reductive_Elimination->N_Aryl_Imidazole

Caption: A simplified catalytic cycle for copper-catalyzed N-arylation of imidazoles.

Comparative Analysis

The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and required scale. The following table provides a comparative overview of the discussed methods.

ParameterDebus-RadziszewskiMarckwald SynthesisMicrowave-AssistedCopper-Catalyzed
Typical Yield Moderate to Good (can be low with conventional heating)Good to ExcellentGood to ExcellentGood to Excellent
Reaction Time Hours to days (conventional), Minutes (microwave)HoursMinutes to HoursHours
Reaction Temp. High (conventional), Moderate to High (microwave)Moderate to HighModerate to HighModerate to High
Key Reagents 1,2-dicarbonyl, aldehyde, ammonia sourceα-aminoketone, thiocyanateVaries (often multicomponent)Imidazole, aryl halide
Catalyst Acid or base (often)None (for cyclization)VariesCopper salt with ligand
Substrate Scope Good for 2,4,5-trisubstituted imidazolesDependent on α-aminoketone availabilityBroadBroad for N-arylation
Green Aspects Poor (conventional), Good (microwave, solvent-free)Moderate (harsh desulfurization reagents)Excellent (reduced time, energy, often solvent-free)Moderate (metal catalyst, organic solvents)

Regioselectivity: The Debus-Radziszewski and Marckwald syntheses offer good control over the substitution pattern based on the choice of starting materials. Copper-catalyzed N-arylation is highly selective for the formation of the N-aryl bond.

Substrate Scope and Functional Group Tolerance: Modern methods, particularly transition-metal catalysis, generally offer a broader substrate scope and higher tolerance for various functional groups compared to classical methods.

Practical Considerations:

  • Cost: Classical methods often use inexpensive, bulk starting materials. Copper catalysts are significantly cheaper than other transition metals like palladium.

  • Safety: Microwave synthesis requires specialized equipment to manage pressure and temperature. Some reagents in classical methods can be hazardous.

  • Scalability: All methods have been demonstrated on a laboratory scale. Continuous flow processes are being developed for some of these reactions to improve scalability.

Conclusion

The synthesis of substituted imidazoles is a mature field with a diverse array of available methods. Classical routes like the Debus-Radziszewski and Marckwald syntheses remain relevant for their simplicity and access to specific substitution patterns. However, modern techniques such as microwave-assisted synthesis and copper-catalyzed cross-coupling offer significant advantages in terms of efficiency, reaction time, and substrate scope. For drug development professionals and researchers, the choice of method will be a balance of the desired molecular complexity, available resources, and considerations for sustainable chemistry. The continued development of novel catalytic systems and reaction technologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

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Comparative

A Senior Application Scientist's Guide to Chloromethylation of Imidazoles: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique chemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique chemical properties. The strategic introduction of a chloromethyl group onto the imidazole ring serves as a critical gateway for further molecular elaboration, enabling the synthesis of a diverse array of functionalized derivatives. However, the choice of chloromethylating agent is far from trivial, with significant implications for reaction efficiency, regioselectivity, and operational safety. This guide provides an in-depth comparative analysis of common chloromethylating agents for imidazoles, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Mechanistic Crossroads: N-Alkylation vs. C-Alkylation

The chloromethylation of an imidazole can proceed via two main pathways: N-alkylation at one of the ring nitrogens or C-alkylation at a carbon atom. The ambident nucleophilic nature of the imidazole ring means that reaction outcomes are highly dependent on the substrate's electronic and steric properties, the nature of the chloromethylating agent, and the reaction conditions.[1][2]

Generally, in neutral or basic media, the imidazole nitrogen is readily alkylated.[1] The regioselectivity in unsymmetrically substituted imidazoles is a complex interplay of steric hindrance and the electronic influence of substituents.[1] Electron-withdrawing groups tend to direct alkylation to the more distant nitrogen atom.[1] In contrast, direct C-alkylation, specifically chloromethylation at the C5 position, can be achieved under strongly acidic conditions where the nitrogen atoms are protonated, thus deactivating them towards electrophilic attack.[3]

G cluster_n_alkylation N-Alkylation (Neutral/Basic) cluster_c_alkylation C-Alkylation (Acidic) Imidazole_N Imidazole Imidazolide_Anion Imidazolide Anion Imidazole_N->Imidazolide_Anion Deprotonation Base Base (e.g., NaH, K2CO3) N_Alkylated_Imidazole N-Chloromethyl Imidazole Imidazolide_Anion->N_Alkylated_Imidazole SN2 Attack Chloromethylating_Agent_N R-CH2Cl Chloromethylating_Agent_N->N_Alkylated_Imidazole Imidazole_C Imidazole Protonated_Imidazole Protonated Imidazole Imidazole_C->Protonated_Imidazole Protonation Acid Strong Acid (e.g., HCl) C_Alkylated_Imidazole C-Chloromethyl Imidazole Protonated_Imidazole->C_Alkylated_Imidazole Electrophilic Aromatic Substitution Chloromethylating_Agent_C HCHO/HCl Electrophile [CH2OH]+ / [CH2Cl]+ Chloromethylating_Agent_C->Electrophile Electrophile Generation Electrophile->C_Alkylated_Imidazole

Caption: Competing pathways in imidazole chloromethylation.

Comparative Analysis of Chloromethylating Agents

The selection of a suitable chloromethylating agent is a critical decision in the synthetic workflow. Below is a comparative analysis of commonly employed agents, detailing their reactivity, typical applications, and key safety considerations.

Chloromethylating AgentFormulaKey Features & ReactivityTypical Reaction ConditionsAdvantagesDisadvantages & Safety Concerns
Formaldehyde/HCl HCHO / HClIn-situ generation of a highly reactive electrophile. Primarily used for C-chloromethylation of electron-rich aromatic and heteroaromatic rings under acidic conditions.[3][4]Aqueous concentrated HCl, temperatures ranging from 50-110°C.[3]Cost-effective, readily available reagents. High selectivity for C5-chloromethylation of certain imidazoles.[3]Requires strongly acidic conditions, which may not be suitable for sensitive substrates. Potential for side reactions.[3]
Chloromethyl Methyl Ether (CMME) ClCH₂OCH₃A potent and highly reactive alkylating agent.[5] Can be used for both N- and C-chloromethylation depending on the substrate and conditions.[4]Aprotic solvents (e.g., glacial acetic acid), often at reflux temperatures.[4]High reactivity can lead to shorter reaction times and higher yields.EXTREMELY HAZARDOUS. CMME is a known human carcinogen and is often contaminated with the even more potent carcinogen bis(chloromethyl) ether (BCOME).[6][7] Requires stringent handling protocols, including use in a certified chemical fume hood with appropriate personal protective equipment (PPE).[8]
2-(Chloromethyl)-1H-benzimidazole C₈H₇ClN₂A stable, crystalline solid that serves as a precursor for introducing a benzimidazol-2-ylmethyl group. The chloromethyl group is reactive towards nucleophiles.[9]Typically reacted with nucleophiles in the presence of a base in a suitable solvent like methanol.[9]The imidazole core is pre-formed, allowing for targeted functionalization at the chloromethyl position.Limited to the introduction of a specific benzimidazolylmethyl moiety.
Thionyl Chloride with Formaldehyde Adducts SOCl₂ / (HOCH₂SO₃Na)A one-step method for N-chloromethylation of heterocyclic imides.[10]Refluxing in excess thionyl chloride.[10]Convenient one-pot procedure.[10]Scope may be limited to specific classes of heterocyclic imides. Thionyl chloride is corrosive and reacts violently with water.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the chloromethylation of imidazoles using two distinct approaches. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol 1: C5-Chloromethylation of 4-Methylimidazole using Formaldehyde/HCl

This protocol is adapted from a patented industrial process and is highly effective for the selective C5-chloromethylation of 4-methylimidazole.[3] The strongly acidic conditions protonate the imidazole nitrogens, directing the electrophilic attack to the electron-rich C5 position.[3]

Diagram of Experimental Workflow:

G cluster_workflow C5-Chloromethylation Workflow A Dissolve 4-methylimidazole in conc. HCl B Add aqueous formaldehyde A->B C Heat to 50-110°C (5-20 hours) B->C D Monitor reaction (e.g., NMR) C->D E Cool reaction mixture D->E F Isolate product (e.g., distillation, recrystallization) E->F G Characterize product F->G

Caption: Workflow for C5-chloromethylation of 4-methylimidazole.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated chemical fume hood, equip a reaction vessel with a reflux condenser and a magnetic stirrer.

  • Reaction Setup: Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to create a 10-25% (w/w) solution.[3]

  • Addition of Reagent: To the stirred solution, add an appropriate amount of formaldehyde (or a formaldehyde oligomer such as paraformaldehyde).[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 110°C. For reactions at atmospheric pressure, it is advantageous to pass HCl gas through the mixture. The reaction is typically complete within 5 to 20 hours, depending on the temperature.[3]

  • Monitoring: The progress of the reaction can be monitored by taking samples and analyzing them via NMR spectroscopy.[3]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 4-methyl-5-chloromethyl-imidazole hydrochloride, can be isolated by distilling off the solvent and recrystallizing the residue from a suitable solvent like ethanol.[3]

Protocol 2: N-Alkylation of Imidazole using an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of imidazoles. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Sodium hydride is a strong base that irreversibly deprotonates the imidazole, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a fume hood, equip a dry, three-necked flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reaction Setup: Suspend sodium hydride (NaH) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Addition of Imidazole: Dissolve the imidazole in the same dry solvent and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Addition of Alkylating Agent: Cool the mixture back to 0°C and add the chloromethylating agent (e.g., a substituted chloromethyl compound) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Work-up and Isolation: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety and Handling of Chloromethylating Agents

Extreme caution is paramount when working with chloromethylating agents, particularly chloromethyl methyl ether (CMME).

  • Carcinogenicity: CMME is a known human carcinogen, and commercial grades are often contaminated with bis(chloromethyl) ether (BCOME), which is even more potent.[5][6][7] Long-term exposure has been linked to lung cancer.[5][6]

  • Handling: All manipulations involving CMME must be conducted in a certified chemical fume hood.[8] A regulated and marked area should be established for its use and storage.

  • Personal Protective Equipment (PPE): Mandatory PPE includes tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat over personal clothing.[8]

  • Decomposition and Quenching: CMME decomposes in water to form formaldehyde and hydrogen chloride.[5] Aqueous solutions of sodium carbonate or ammonium chloride can be used to quench and degrade residual CMME.[5]

  • Spill and Waste Management: Spills should be absorbed with an inert material and collected in a closed container for hazardous waste disposal.[8] All waste materials must be disposed of according to institutional and national regulations for hazardous chemical waste.

Conclusion

The chloromethylation of imidazoles is a powerful tool for the synthesis of novel compounds in drug discovery and materials science. The choice between C-alkylation under acidic conditions with reagents like formaldehyde/HCl and N-alkylation in neutral or basic media is dictated by the desired substitution pattern and the nature of the imidazole substrate. While highly reactive agents like CMME can offer high yields, their extreme toxicity necessitates stringent safety protocols and, where possible, the selection of safer alternatives. A thorough understanding of the underlying mechanisms and careful consideration of the comparative advantages and disadvantages of each agent, as outlined in this guide, will enable researchers to develop robust, safe, and efficient synthetic routes to their target imidazole derivatives.

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Sources

Validation

A Senior Application Scientist's Guide to LC-MS Analysis of Products from 5-(Chloromethyl)-1-methyl-1H-imidazole Reactions

For researchers, medicinal chemists, and drug development professionals, the synthesis and analysis of novel compounds are cornerstones of innovation. The versatile scaffold of 5-(chloromethyl)-1-methyl-1H-imidazole serv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis and analysis of novel compounds are cornerstones of innovation. The versatile scaffold of 5-(chloromethyl)-1-methyl-1H-imidazole serves as a critical building block in the creation of a diverse range of biologically active molecules, most notably in the development of histamine H3 receptor antagonists.[1][2][3][4] The inherent reactivity of the chloromethyl group allows for straightforward nucleophilic substitution, providing a gateway to a vast chemical space.[5][6][7] However, this reactivity also presents unique analytical challenges that necessitate robust and reliable methods for product characterization, impurity profiling, and quality control.

This guide provides an in-depth comparison of analytical methodologies for reaction mixtures originating from 5-(chloromethyl)-1-methyl-1H-imidazole, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method development, delve into the critical issue of isomeric impurity separation, and objectively compare LC-MS with alternative techniques, supported by experimental insights.

The Synthetic Landscape and its Analytical Implications

The primary route for derivatizing 5-(chloromethyl)-1-methyl-1H-imidazole involves the S(_N)2 reaction of the chloromethyl group with a wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is fundamental to building the complex side chains often required for potent biological activity.

A representative reaction is the synthesis of a potential histamine H3 receptor antagonist precursor, where 5-(chloromethyl)-1-methyl-1H-imidazole is reacted with a secondary amine, such as piperidine. While the main product is the expected tertiary amine, the reaction mixture can be complex. Potential impurities include unreacted starting materials, dimeric species, and, significantly, positional isomers if the starting material contains any 4-(chloromethyl)-1-methyl-1H-imidazole. The separation and identification of these closely related compounds are paramount for accurate biological assessment and regulatory compliance.

Core Methodology: Reversed-Phase LC-MS for Reaction Product Analysis

For the routine analysis of these reaction products, reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) stands as the gold standard.[8] Its high sensitivity, selectivity, and compatibility with a broad range of analyte polarities make it exceptionally well-suited for the complex matrices of synthetic organic reactions.

Experimental Protocol: LC-MS Analysis of a Model Reaction Mixture

The following protocol outlines a robust method for the analysis of the reaction between 5-(chloromethyl)-1-methyl-1H-imidazole and a secondary amine.

1. Sample Preparation:

  • Quench the reaction mixture by adding a suitable solvent (e.g., acetonitrile).

  • Dilute an aliquot of the quenched reaction mixture with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a common choice for its excellent retention of polar compounds and stability at low pH.[9]

  • Mobile Phase A: Water with 0.1% formic acid. The acidic modifier aids in the protonation of the basic imidazole and amine functionalities, leading to better peak shape and ionization efficiency in positive ion mode.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Method:

    • Full Scan (m/z 100-800) for initial product identification and impurity profiling.

    • Targeted MS/MS (or Selected Reaction Monitoring, SRM) for quantification of the main product and known impurities. Precursor ions are selected and fragmented to produce characteristic product ions, enhancing selectivity and sensitivity.

Causality in Experimental Choices
  • C18 Column: The choice of a C18 stationary phase provides a good balance of hydrophobic retention for the substituted imidazole products while still allowing for elution with reasonable organic solvent concentrations.

  • Formic Acid: The addition of formic acid to the mobile phase is crucial. It ensures the analytes are in their protonated form, which is essential for good peak shape on the silica-based C18 column and for efficient ionization in the ESI source.

  • Gradient Elution: A gradient is necessary to elute a range of compounds with varying polarities, from the more polar unreacted starting materials to the more hydrophobic desired product and potential dimeric byproducts.

  • ESI+: The imidazole and amine nitrogens are readily protonated, making positive ion mode the ideal choice for high sensitivity detection.

Visualizing the Analytical Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute in Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Identify Identify Products & Impurities Detect->Identify Quantify Quantify Analytes Identify->Quantify

Caption: Workflow for the LC-MS analysis of a 5-(chloromethyl)-1-methyl-1H-imidazole reaction.

The Critical Challenge: Isomer Separation

A significant challenge in the synthesis of substituted imidazoles is the potential for the formation of positional isomers. For instance, the alkylation of 4(5)-methylimidazole can yield a mixture of 1,4- and 1,5-disubstituted products.[10][11] Similarly, if the 5-(chloromethyl)-1-methyl-1H-imidazole starting material is not pure and contains the 4-chloromethyl isomer, the resulting reaction products will be a mixture of isomers. These isomers often have very similar physical properties, making their separation by standard chromatographic techniques difficult.

Why is this important? Positional isomers can have vastly different biological activities and toxicological profiles. Therefore, the ability to separate and quantify them is not just an analytical exercise but a critical aspect of drug safety and efficacy assessment.

LC-MS/MS can be a powerful tool for differentiating isomers, even if they co-elute chromatographically. While they will have the same precursor ion mass, their fragmentation patterns in MS/MS can be different due to the different substitution patterns on the imidazole ring, allowing for their individual quantification using unique fragment ions. However, achieving chromatographic separation is always the preferred approach for robust quantification. Method development for isomer separation may require screening different columns (e.g., those with different stationary phase chemistries like phenyl-hexyl or pentafluorophenyl) and optimizing mobile phase conditions.

Comparison of Analytical Techniques

While LC-MS is a dominant technique, other methods have their place in the analysis of imidazole-containing reaction products. The choice of technique often depends on the specific analytical goal.

Technique Principle Strengths Limitations Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures and trace analysis.Matrix effects can suppress ionization; isomeric separation can be challenging; higher instrument cost.Product identification, impurity profiling, quantification in complex matrices, and bioanalysis.[8][12]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust and widely available; good for quantification of major components; lower cost.Lower sensitivity than MS; requires a chromophore; co-eluting impurities can interfere with quantification.Routine quality control of the main product in relatively clean samples.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation efficiency for volatile compounds; provides definitive structural information through standardized libraries.Requires analytes to be volatile and thermally stable; polar imidazoles often require derivatization, adding complexity and potential for side reactions.[13][14]Analysis of volatile impurities or after derivatization for specific applications.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.Unambiguous structure elucidation; can identify and quantify isomers without chromatographic separation.Low sensitivity; not suitable for trace analysis; complex mixtures can lead to overlapping signals.Definitive structure confirmation of isolated products and reference standards.
Logical Flow for Method Selection

Method Selection cluster_goals cluster_methods Start Analytical Goal Goal1 Identify unknown products and impurities Start->Goal1 Goal2 Quantify main product in a known reaction Start->Goal2 Goal3 Definitive structure elucidation of a pure compound Start->Goal3 Goal4 Separate and quantify known isomers Start->Goal4 LCMS LC-MS/MS Goal1->LCMS Goal2->LCMS if high sensitivity is required HPLCUV HPLC-UV Goal2->HPLCUV NMR NMR Spectroscopy Goal3->NMR Goal4->LCMS optimized method GCMS GC-MS (with derivatization) Goal4->GCMS if volatile

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Analytical Approach

References

  • Synthesis of potent non-imidazole histamine H3-receptor antagonists. J Med Chem.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. [Link]

  • Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorg Med Chem Lett.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing deriv
  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorg Med Chem Lett.
  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.
  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Materials (Basel). [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chrom
  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
  • Synthesis of Bioactive Imidazoles: A Review. J Med Chem.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • 1-Propyl-4(5)
  • Current Bioactive Compounds. Bentham Science.
  • Synthetic pathway for the synthesis of 1‐substituted isomers starting from 1‐(2‐hydroxyethyl)‐5‐aminotetrazole (1 a).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. PubChem.
  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Adv.
  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Chemistry of Heterocyclic Compounds.
  • Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Chemistry of Heterocyclic Compounds.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank.
  • Structure of imidazole 1 with its respective numbering and resonance hybrids.

Sources

Comparative

Establishing a Reference Standard for 5-(Chloromethyl)-1-methyl-1H-imidazole: A Comparative Analytical Guide

In the landscape of pharmaceutical research and drug development, the purity and well-characterized nature of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity and well-characterized nature of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 5-(chloromethyl)-1-methyl-1H-imidazole, a key building block in the synthesis of various active pharmaceutical ingredients. The objective is to establish a robust methodology for generating a well-characterized reference standard for this compound, ensuring its identity, purity, and consistency for reliable use in research and development.

This guide is structured to provide not just protocols, but also the scientific rationale behind the chosen methodologies. We will explore a practical synthetic route, compare and contrast purification strategies, and delve into a multi-pronged analytical approach to build a comprehensive profile of the compound. The presented workflows are designed to be self-validating, providing researchers with the tools to confidently establish their own in-house reference standard.

I. Synthesis: A Practical and Scalable Approach

The synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole can be efficiently achieved through the chlorination of the corresponding hydroxymethyl precursor. This two-step approach, adapted from methodologies for similar imidazole derivatives, offers a reliable and scalable route.[1][2]

Workflow for the Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole

cluster_0 Step 1: Synthesis of 1-Methyl-1H-imidazole-5-methanol cluster_1 Step 2: Chlorination Start 1-Methyl-1H-imidazole-5-carbaldehyde Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction Reactant Intermediate 1-Methyl-1H-imidazole-5-methanol Reduction->Intermediate Product Chlorination Chlorination (e.g., Thionyl Chloride in an inert solvent) Intermediate->Chlorination Reactant Final_Product 5-(Chloromethyl)-1-methyl-1H-imidazole (Crude) Chlorination->Final_Product Product cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography Crude_Product Crude 5-(Chloromethyl)-1-methyl-1H-imidazole (from synthesis) Recrystallization Dissolve in a minimal amount of hot solvent. Cool slowly to induce crystallization. Crude_Product->Recrystallization Option 1 Column_Chromatography Adsorb crude product onto silica gel. Elute with a suitable solvent system. Crude_Product->Column_Chromatography Option 2 Filtration_Recryst Filter and wash the crystals. Recrystallization->Filtration_Recryst Drying_Recryst Dry under vacuum. Filtration_Recryst->Drying_Recryst Pure_Product_Recryst High Purity Crystalline Solid Drying_Recryst->Pure_Product_Recryst Fraction_Collection Collect fractions containing the pure product. Column_Chromatography->Fraction_Collection Solvent_Removal Remove solvent under reduced pressure. Fraction_Collection->Solvent_Removal Pure_Product_Chroma High Purity Amorphous or Crystalline Solid Solvent_Removal->Pure_Product_Chroma cluster_spectroscopy Spectroscopic Analysis (Identity) cluster_chromatography Chromatographic Analysis (Purity) Purified_Product Purified 5-(Chloromethyl)-1-methyl-1H-imidazole NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Purified_Product->MS Molecular Weight Confirmation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Purified_Product->FTIR Functional Group Analysis HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC Purity Assessment & Impurity Profiling GC Gas Chromatography (GC) - for residual solvents Purified_Product->GC Residual Solvent Analysis

Sources

Validation

efficacy comparison of imidazole-based compounds in biological assays

A Comparative Guide to the Efficacy of Imidazole-Based Compounds in Anticancer, Antifungal, and Anti-inflammatory Assays The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Imidazole-Based Compounds in Anticancer, Antifungal, and Anti-inflammatory Assays

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" for the design of therapeutic agents targeting a wide array of biological processes. This guide provides a comprehensive comparison of the efficacy of imidazole-based compounds in key biological assays, offering insights into their anticancer, antifungal, and anti-inflammatory activities. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the assays discussed, empowering researchers in their quest for novel therapeutics.

I. Anticancer Efficacy of Imidazole-Based Compounds: Targeting Cell Viability and Apoptosis

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive tumor growth and proliferation.[2]

Comparative Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table presents a comparative overview of the IC50 values for various imidazole-based compounds against several human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Benzimidazole Sulfonamide DerivativeA549 (Lung)0.15Not specified[1]
Benzimidazole Sulfonamide DerivativeHeLa (Cervical)0.21Not specified[1]
Benzimidazole Sulfonamide DerivativeHepG2 (Liver)0.33Not specified[1]
Benzimidazole Sulfonamide DerivativeMCF-7 (Breast)0.17Not specified[1]
Substituted Xanthine DerivativeMCF-7 (Breast)0.8EGFR Targeting[1]
2-Phenyl Benzimidazole DerivativeMCF-7 (Breast)3.37VEGFR-2 Inhibition[1]
Indimitecan (19b)MCF-7 (Breast)0.16Topoisomerase I Inhibition[3]
Indimitecan (19b)HCT-8 (Colon)0.06Topoisomerase I Inhibition[3]
FAK Inhibitor (9a-9d)U87-MG, HCT-116, MDA-MB-231, PC-310⁻⁷–10⁻⁸ MFocal Adhesion Kinase (FAK) Inhibition[3]
Mechanism of Action: Induction of Apoptosis via the PI3K/Akt/mTOR Pathway

A significant number of imidazole-based anticancer agents exert their effects by inducing apoptosis. One of the key signaling cascades often targeted is the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation.[2] Inhibition of this pathway by imidazole compounds can lead to the activation of downstream effectors of apoptosis, such as caspases.

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the intervention points for imidazole-based inhibitors.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Imidazole Compound Imidazole Compound Imidazole Compound->PI3K Imidazole Compound->Akt Imidazole Compound->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole-based test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antifungal Efficacy of Imidazole-Based Compounds: Disrupting Fungal Cell Integrity

Imidazole antifungals have been a mainstay in the treatment of fungal infections for decades. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[6]

Comparative Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following table provides a comparison of the MIC values for several imidazole-based antifungal agents against common fungal pathogens.

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference
Ketoconazole0.03 - >1280.25 - 8[7]
Miconazole0.03 - 160.12 - 8[8]
Clotrimazole0.03 - 160.25 - 8[8]
Itraconazole0.03 - 160.12 - 8[7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.[5]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[9]

Principle: A standardized inoculum of a fungal isolate is tested against serial dilutions of an antifungal agent in a liquid medium. The MIC is determined as the lowest drug concentration that prevents visible growth.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the imidazole-based antifungal compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve the desired final concentrations.

    • Leave a column of wells with only medium to serve as a growth control.

  • Inoculum Preparation:

    • Grow the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the antifungal agent in which there is no visible growth (or a significant reduction in growth compared to the control).

Antifungal Drug Discovery and Evaluation Workflow

The process of discovering and evaluating new antifungal agents is a multi-step process, from initial screening to preclinical and clinical development. The following diagram outlines a typical workflow.

Antifungal_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification MIC Determination MIC Determination Hit Identification->MIC Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Animal Models of Infection Animal Models of Infection Mechanism of Action Studies->Animal Models of Infection Efficacy Studies Efficacy Studies Animal Models of Infection->Efficacy Studies Toxicity and Pharmacokinetics Toxicity and Pharmacokinetics Efficacy Studies->Toxicity and Pharmacokinetics Structure-Activity Relationship Structure-Activity Relationship Toxicity and Pharmacokinetics->Structure-Activity Relationship Formulation Development Formulation Development Structure-Activity Relationship->Formulation Development

Caption: A generalized workflow for antifungal drug discovery and evaluation.

III. Anti-inflammatory Efficacy of Imidazole-Based Compounds: Modulating the Arachidonic Acid Pathway

Certain imidazole derivatives exhibit significant anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes.[10][11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Comparative COX-1 and COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. The following table compares the IC50 values of some imidazole-based compounds for COX-1 and COX-2 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazole Derivative 1>1008.2>12.1[12]
Imidazole Derivative 2>10022.6>4.4[12]
Imidazole Derivative 3>10011.6>8.6[12]
Imidazole Salicylate--COX inhibitor[10]

Note: Data for Imidazole Salicylate indicates general COX inhibition without specific IC50 values in the provided sources.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Imidazole-based anti-inflammatory agents act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.[10] The selectivity for COX-2 over COX-1 is often attributed to subtle differences in the active sites of the two isoforms.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this color change is proportional to the inhibition of COX activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme, which is a required cofactor for COX activity.

    • Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.

  • Assay Procedure in a 96-well Plate:

    • To each well, add the assay buffer, heme solution, and the respective COX enzyme (COX-1 or COX-2).

    • Add the imidazole-based test compound at various concentrations. Include a vehicle control and a known COX inhibitor as a positive control.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to each well.

    • Immediately add the chromogenic substrate.

  • Measurement and Data Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength for the chromogenic substrate over a period of time using a microplate reader.

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value for both COX-1 and COX-2.

IV. Conclusion

The imidazole scaffold continues to be a remarkably versatile platform for the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the efficacy of imidazole-based compounds in anticancer, antifungal, and anti-inflammatory assays, supported by experimental data and detailed protocols. The ability to systematically evaluate these compounds through robust biological assays is paramount for advancing drug discovery efforts. By understanding the nuances of their mechanisms of action and their performance in these assays, researchers can continue to harness the power of the imidazole ring to design the next generation of innovative medicines.

V. References

  • Clotrimazole as a Cancer Drug: A Short Review. Med Chem (Los Angeles). 2014;4(11):722-724. [Link]

  • The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine. 1983. [Link]

  • Overview on Antifungal Drug: Ketoconazole. IJNRD. 2024. [Link]

  • Clotrimazole as a Cancer Drug: A Short Review. PubMed. [Link]

  • Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. PMC. 2016. [Link]

  • What is the mechanism of action (MOA) of ketoconazole as an antifungal agent? Dr.Oracle. 2025. [Link]

  • PHARMACOLOGY OF Ketoconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. 2024. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. 2018. [Link]

  • HHS Public Access. [Link]

  • Clotrimazole as a Cancer Drug:A Short Review. ResearchGate. 2025. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • What is Imidazole Salicylate used for? Patsnap Synapse. 2024. [Link]

  • Imidazoles as potential anticancer agents. PMC. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. 2021. [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Link]

  • MIC values of antifungals to standard and clinical isolates. ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. 2021. [Link]

  • Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. ResearchGate. 2025. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

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  • Imidazole salicylate in the treatment of osteoarthrosis and musculoskeletal trauma: a postmarketing survey. PubMed. [Link]

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  • Comparative minimum inhibitory concentration (MIC) values of 92 clinical isolates of A. flavus on RPMI 1640 and Mueller-Hinton agar media read at 24 hours. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted-1-Methyl-Imidazoles: A Comparative Review of Synthetic Routes

For researchers, medicinal chemists, and professionals in drug development, the 1,5-disubstituted imidazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmacologically active compounds neces...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,5-disubstituted imidazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmacologically active compounds necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 5-substituted-1-methyl-imidazoles, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 1,5-Disubstituted Imidazole Core

The unique electronic properties of the imidazole ring, coupled with the specific substitution pattern at the N1 and C5 positions, allow for fine-tuning of a molecule's steric and electronic characteristics. This level of control is paramount in optimizing drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties. The choice of synthetic route is therefore not merely a practical consideration but a strategic decision that can profoundly impact the efficiency and success of a research program. This guide will compare and contrast classical condensation reactions with modern metal-catalyzed cross-coupling and C-H functionalization strategies.

I. Classical Ring-Forming Strategies: Building the Imidazole Core

Classical methods rely on the construction of the imidazole ring from acyclic precursors. These long-established reactions offer the advantage of utilizing readily available and often inexpensive starting materials.

A. The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful [3+2] cycloaddition for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[1][2] For the synthesis of 1,5-disubstituted imidazoles, an aldehyde is reacted with a primary amine in situ to form an aldimine, which then undergoes cycloaddition with TosMIC.[3]

Mechanism and Rationale: The reaction is driven by the multifaceted reactivity of TosMIC, which possesses a reactive isocyanide carbon, an acidic methylene group, and a tosyl leaving group.[1] The base-mediated deprotonation of TosMIC generates a nucleophile that attacks the imine carbon. Subsequent cyclization and elimination of toluenesulfinic acid afford the aromatic imidazole ring. The choice of a primary amine (in this case, methylamine) dictates the N1-substituent, while the aldehyde determines the C5-substituent. This method offers a high degree of convergence and flexibility.

Van_Leusen Aldehyde Aldehyde (R-CHO) Imine In situ Imine Formation Aldehyde->Imine Methylamine Methylamine (CH3NH2) Methylamine->Imine TosMIC TosMIC Cycloaddition [3+2] Cycloaddition TosMIC->Cycloaddition Base Base (e.g., K2CO3) Base->Cycloaddition catalysis Imine->Cycloaddition Elimination Elimination of TosH Cycloaddition->Elimination Product 5-Substituted-1-methyl-imidazole Elimination->Product

Figure 1: Logical workflow of the Van Leusen three-component synthesis.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-5-phenyl-1H-imidazole

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and a solution of methylamine (1.0 eq, e.g., 40% in water) in methanol. Stir at room temperature for 30-60 minutes.

  • Cycloaddition: To the reaction mixture, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-5-phenyl-1H-imidazole.

B. The Marckwald Synthesis

The Marckwald synthesis is a classical route to imidazoles that proceeds via a 2-mercaptoimidazole intermediate.[4][5] This method involves the condensation of an α-aminoketone with a thiocyanate source. Subsequent desulfurization yields the target imidazole.

Mechanism and Rationale: The reaction begins with the condensation of the α-aminoketone with potassium thiocyanate to form an intermediate that cyclizes to the 2-mercaptoimidazole. The strength of this method lies in its reliability and the commercial availability of many α-aminoketone precursors. The subsequent desulfurization step, often achieved with oxidizing agents like nitric acid or hydrogen peroxide, can sometimes be harsh but is generally effective. For a 1-methyl-5-substituted imidazole, the corresponding N-methyl-α-aminoketone is required.

Marckwald Aminoketone α-(Methylamino)ketone Cyclization Condensation & Cyclization Aminoketone->Cyclization KSCN Potassium Thiocyanate (KSCN) KSCN->Cyclization Thioimidazole 2-Mercapto-1-methyl-5-substituted-imidazole Cyclization->Thioimidazole Desulfurization Oxidative Desulfurization (e.g., HNO3) Thioimidazole->Desulfurization Product 5-Substituted-1-methyl-imidazole Desulfurization->Product CH_Functionalization Imidazole 1-Methylimidazole Activation C5-H Bond Activation Imidazole->Activation ArylHalide Aryl Halide (Ar-X) Coupling Cross-Coupling ArylHalide->Coupling Catalyst Pd or Ni Catalyst Catalyst->Activation Base Base Base->Coupling Activation->Coupling Product 5-Aryl-1-methyl-imidazole Coupling->Product

Sources

Safety & Regulatory Compliance

Handling

Mastering Safety: A Guide to Personal Protective Equipment for 5-(Chloromethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. The integrity of our resea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. The integrity of our research and, more importantly, our personal well-being, hinges on a deep and practical understanding of the materials we handle. This guide provides an in-depth, experience-driven approach to the safe handling of 5-(Chloromethyl)-1-methyl-1H-imidazole, a reactive intermediate that demands our utmost respect and diligence. Our goal is to move beyond mere compliance and cultivate a culture of proactive safety, making this your definitive resource for protecting yourself and your work.

Understanding the Hazard: More Than Just a Corrosive

5-(Chloromethyl)-1-methyl-1H-imidazole is classified as a corrosive substance, capable of causing severe skin burns and eye damage. However, its reactivity profile suggests we should treat it with the caution afforded to potential alkylating agents. Alkylating agents are compounds that can introduce an alkyl group into other molecules, and in a biological context, this can include our DNA, proteins, and other vital macromolecules. This potential for biological interaction underscores the need for stringent protective measures.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when working with 5-(Chloromethyl)-1-methyl-1H-imidazole. This is not a "one-size-fits-all" scenario; the selection of each piece of equipment is a deliberate choice based on the chemical's properties and the specific procedures being performed.

Engineering Controls: Your First Line of Defense

Before any discussion of personal gear, it is paramount to emphasize the role of engineering controls. All work with 5-(Chloromethyl)-1-methyl-1H-imidazole must be conducted in a properly functioning chemical fume hood. This is your primary barrier, containing vapors and preventing systemic inhalation exposure.

Hand Protection: Beyond the Standard Nitrile Glove

The choice of gloves is arguably the most critical decision in your PPE selection. Given the corrosive and potentially alkylating nature of 5-(Chloromethyl)-1-methyl-1H-imidazole, a single pair of standard nitrile examination gloves is insufficient.

Recommended Gloving Practice: Double Gloving

  • Inner Glove: A thin, disposable nitrile glove provides a good first layer of protection and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove made of neoprene or butyl rubber should be worn over the nitrile glove. These materials generally offer superior resistance to a broader range of chemicals, including corrosive and chlorinated compounds.

Glove Selection and Usage Protocol:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Don the inner nitrile glove, ensuring a snug fit. Then, don the outer, more robust glove, ensuring the cuff extends over the sleeve of your lab coat.

  • During Use: Be mindful of incidental contact. If a splash occurs, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves.

  • Doffing: To remove gloves, pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

Glove MaterialGeneral Resistance to Chlorinated & Corrosive CompoundsRecommended Use for 5-(Chloromethyl)-1-methyl-1H-imidazole
Nitrile Fair to Good (thicker gloves offer better protection)Inner glove for double gloving; suitable for incidental splash protection if changed immediately.
Neoprene Good to ExcellentRecommended as the outer glove for extended handling and splash protection.
Butyl Rubber ExcellentA highly protective option for the outer glove, especially for prolonged handling or in situations with a higher risk of significant splashes.
Latex Poor to FairNot recommended due to potential for allergic reactions and inferior chemical resistance compared to other options.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.

Eye and Face Protection: An Impenetrable Barrier

Given that 5-(Chloromethyl)-1-methyl-1H-imidazole can cause severe eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the chemical. They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: For procedures with a higher risk of splashing, such as transferring larger volumes or working under pressure, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

Protective Clothing: Shielding Against Dermal Exposure

A standard cotton lab coat is not sufficient protection against a corrosive chemical like 5-(Chloromethyl)-1-methyl-1H-imidazole.

  • Chemical-Resistant Lab Coat or Apron: A lab coat made of a low-permeability fabric, such as polyester or a coated material, is essential. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule that is especially critical when working with corrosive materials. Ensure your legs and feet are completely covered.

Respiratory Protection: A Necessary Precaution for Certain Scenarios

While working in a fume hood should prevent inhalation exposure, there are situations where respiratory protection may be necessary:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood, a respirator will be required.

  • Weighing and Transferring Solids: If the material is a powder and there is a risk of aerosolization, a respirator should be worn.

Recommended Respirator:

A NIOSH-approved air-purifying respirator with organic vapor cartridges is the recommended choice. For situations involving powders, a combination cartridge with a P100 particulate filter should be used. It is crucial that all personnel who may need to use a respirator are properly fit-tested and trained in its use.[1][2]

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure. The following workflow should be adapted to your specific experimental needs.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate a specific area within the fume hood for the experiment. Gather_Materials Assemble all necessary chemicals, equipment, and PPE. Prep_Area->Gather_Materials Inspect_PPE Thoroughly inspect all PPE for damage before donning. Gather_Materials->Inspect_PPE Don_PPE Don PPE in the correct order: lab coat, inner gloves, outer gloves, eye/face protection. Inspect_PPE->Don_PPE Perform_Experiment Conduct the experiment within the designated fume hood area. Don_PPE->Perform_Experiment Minimize_Quantities Use the smallest quantity of 5-(Chloromethyl)-1-methyl-1H-imidazole necessary for the procedure. Perform_Experiment->Minimize_Quantities Immediate_Cleanup Clean up any minor drips or spills immediately. Minimize_Quantities->Immediate_Cleanup Decontaminate Decontaminate all non-disposable equipment and the work surface. Immediate_Cleanup->Decontaminate Segregate_Waste Segregate all hazardous waste into the appropriate, labeled containers. Decontaminate->Segregate_Waste Doff_PPE Doff PPE in the correct order, avoiding self-contamination. Segregate_Waste->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of 5-(Chloromethyl)-1-methyl-1H-imidazole.

Emergency Response: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is critical to minimizing harm.

Emergency_Response_Plan cluster_actions Immediate Actions Exposure Exposure Occurs Skin_Contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Use an eyewash station. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air immediately. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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